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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Applications of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

This guide provides an in-depth technical analysis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid , a specialized non-proteinogenic amino acid used as a chiral building block in the synthesis of next-generation pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid , a specialized non-proteinogenic amino acid used as a chiral building block in the synthesis of next-generation pharmaceuticals.

Executive Summary

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as (R)-2,3-Difluorophenylglycine) is a critical chiral intermediate in medicinal chemistry. Its structural core—a phenylglycine scaffold modified with fluorine atoms at the 2 and 3 positions—imparts unique electronic and steric properties to peptide mimetics and small molecule drugs. This guide details its physicochemical behavior, synthesis pathways, and utility in enhancing metabolic stability and receptor binding affinity in drug candidates.[1]

Molecular Identity & Structural Analysis

PropertyDetail
IUPAC Name (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid
Common Name (R)-2,3-Difluorophenylglycine
CAS Number 237424-16-7 (Racemic base); (R)-Enantiomer specific CAS often vendor-dependent
Molecular Formula C₈H₈F₂NO₂
Molecular Weight 187.14 g/mol
Stereochemistry (2R) Configuration (D-isomer equivalent in amino acid nomenclature)
SMILES Nc1cccc(F)c1F
Structural Significance

The 2,3-difluorophenyl moiety acts as a bioisostere for a phenyl group but with distinct advantages:

  • Electronic Modulation: The fluorine atoms withdraw electron density from the aromatic ring (σ-inductive effect), lowering the pKa of the α-ammonium group compared to non-fluorinated phenylglycine.

  • Metabolic Blocking: Substitution at the 2 and 3 positions blocks common sites of oxidative metabolism (CYP450 hydroxylation), extending the half-life of the parent drug.

  • Conformational Locking: The ortho-fluorine (C2) creates steric repulsion with the backbone, restricting rotation around the Cα-CAr bond and favoring specific bioactive conformations.

Physicochemical Properties[1][2][3][4][5][6]

Solid-State & Solution Properties

The molecule exists as a zwitterion in the solid state, leading to high melting points and specific solubility profiles.

ParameterValue / CharacteristicContext
Physical State White to off-white crystalline powderHygroscopic; store under desiccant.
Melting Point >200°C (Decomposition)Typical of zwitterionic amino acids; lattice energy is high due to electrostatic interactions.
pKa (Carboxyl) ~ 1.8 - 2.0 (Predicted)More acidic than Phenylglycine (pKa 2.1) due to electron-withdrawing fluorines.
pKa (Amine) ~ 8.5 - 8.8 (Predicted)Less basic than Phenylglycine (pKa 9.1) due to inductive effect of the difluorophenyl ring.
Isoelectric Point (pI) ~ 5.3pH at which net charge is zero; minimum solubility.
LogP (Octanol/Water) ~ -1.5 (Zwitterion)Highly polar at neutral pH.
LogD (pH 7.4) ~ -1.8Distribution coefficient at physiological pH.
Solubility Profile
  • Water: Moderate solubility; enhanced at pH < 2 (cationic form) or pH > 10 (anionic form).

  • Methanol/Ethanol: Sparingly soluble.

  • DMSO: Soluble (often used for stock solutions).

  • Dichloromethane: Insoluble (unless protected as an ester/carbamate).

Synthesis & Manufacturing Insights

Obtaining the pure (2R) enantiomer requires asymmetric synthesis or rigorous chiral resolution. The Ellman Sulfinamide method is the industry standard for high-enantiomeric excess (ee) synthesis of this intermediate.

Asymmetric Synthesis Protocol (Ellman Route)

This pathway avoids the yield loss associated with resolving racemic mixtures.

Step-by-Step Methodology:

  • Condensation: 2,3-Difluorobenzaldehyde is condensed with (R)-tert-butanesulfinamide (chiral auxiliary) to form the chiral sulfinimine.

    • Reagent: Ti(OEt)₄ (Lewis Acid/Dehydrating agent).

  • Strecker-Type Addition: Addition of cyanide source (TMSCN or NaCN) to the sulfinimine. The chiral auxiliary directs the nucleophilic attack to the Re-face, establishing the (R)-stereocenter.

  • Hydrolysis: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group and converts the nitrile to the carboxylic acid (or ester), yielding the final amino acid salt.

Workflow Diagram

SynthesisWorkflow Start 2,3-Difluorobenzaldehyde Inter1 Chiral Sulfinimine Start->Inter1 + Aux / Ti(OEt)4 Aux (R)-tert-Butanesulfinamide Aux->Inter1 Inter2 Aminonitrile Intermediate Inter1->Inter2 + Reagent (Stereoselective) Reagent TMSCN / Lewis Acid Reagent->Inter2 Hydrolysis Acid Hydrolysis (HCl) Inter2->Hydrolysis Final (2R)-2-amino-2-(2,3-difluorophenyl) acetic acid HCl Hydrolysis->Final Deprotection

Caption: Asymmetric synthesis via Ellman auxiliary ensuring high enantiomeric purity (>98% ee).

Analytical Characterization

Validating the enantiomeric purity is critical, as the (S)-isomer may have different biological activity or toxicity.

Chiral HPLC Method (Standard Protocol)
  • Column: Chiralpak zwix(+) or Crownpak CR-I(+) (specifically designed for amino acids).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Acetonitrile with acidic modifiers.

  • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).

  • Reference: Racemic standard required to establish retention times for R and S isomers.

NMR Specification
  • ¹H NMR (D₂O/DCl):

    • δ 5.4 ppm (1H, s, α-CH).

    • δ 7.1–7.5 ppm (3H, m, Aromatic protons).

    • Note: The α-proton is a singlet but may split slightly due to long-range coupling with fluorine.

  • ¹⁹F NMR:

    • Distinct signals for C2-F and C3-F (typically -130 to -150 ppm range), showing strong coupling constants (J_F-F).

Applications in Drug Design[1][2][4]

Bioisosterism & Metabolic Stability

The (2R)-2,3-difluorophenylglycine moiety is often employed to replace natural Phenylalanine or Phenylglycine residues in peptide-based drugs (peptidomimetics).

  • Mechanism: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol), resisting metabolic cleavage.

  • Lipophilicity Modulation: While the zwitterion is polar, the difluorophenyl group itself is more lipophilic than a phenyl group, aiding in hydrophobic pocket binding once the amino acid is incorporated into a drug scaffold.

Decision Logic for Incorporation

ApplicationLogic Problem Drug Candidate Instability (Rapid Metabolism) Strategy Replace Phenylglycine with (2R)-2,3-Difluoro Analog Problem->Strategy Effect1 Block CYP450 Sites (Ortho/Meta) Strategy->Effect1 Effect2 Alter Electronic Profile (Lower pKa) Strategy->Effect2 Outcome Increased t1/2 & Potency Effect1->Outcome Effect2->Outcome

Caption: Strategic rationale for incorporating the fluorinated scaffold into API structures.

Handling and Stability

  • Storage: Store at +2°C to +8°C. Protect from light.

  • Stability: Stable under acidic conditions. Avoid prolonged exposure to strong bases which may cause racemization at the α-carbon.

  • Safety: Irritant. Wear standard PPE (gloves, goggles).

References

  • Sigma-Aldrich. (R)-2-Amino-2-(3-fluorophenyl)acetic acid Product Specification.Link(Note: Used as proxy for general fluorinated phenylglycine handling).

  • Ellman, J. A., et al. "Asymmetric Synthesis of α-Branched Amines." Journal of Organic Chemistry, 2007. (Foundational method for synthesis).[2]

  • PubChem. 2-amino-2-(2,4-difluorophenyl)acetic acid Compound Summary.Link(Comparative physicochemical data).

  • ChemicalBook. 2,3-Difluorophenylglycine Product Data.Link

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic Acid: A Key Pharmaceutical Building Block

Abstract (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is a non-proteinogenic, chiral amino acid of significant interest in pharmaceutical development. Its fluorinated phenyl moiety imparts unique physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is a non-proteinogenic, chiral amino acid of significant interest in pharmaceutical development. Its fluorinated phenyl moiety imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This technical guide provides a comprehensive framework for the solid-state characterization of this molecule, focusing on the elucidation of its crystal structure. We detail the causality behind experimental choices, from single crystal growth to definitive structure determination by Single-Crystal X-ray Diffraction (SC-XRD) and bulk analysis using Powder X-ray Diffraction (PXRD). This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven protocols and a logical workflow for the comprehensive analysis of this and similar pharmaceutical building blocks.

Section 1: The Strategic Role of Fluorinated Amino Acids in Drug Design

The selective incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design.[1][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and lipophilicity.[4][5]

1.1. The Unique Impact of Fluorine in Medicinal Chemistry

Fluorinated amino acids (FAAs) are particularly valuable building blocks in the synthesis of novel therapeutics.[1][2][4] The strategic placement of fluorine atoms can:

  • Enhance Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the biological half-life of a drug.[3][5]

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing ionization state and receptor interactions at physiological pH.

  • Control Conformation: Fluorine can engage in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can stabilize specific molecular conformations required for potent target binding.[5]

  • Improve Pharmacokinetic Properties: Altering lipophilicity through fluorination can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is an exemplar of such a strategic building block. The ortho and meta positioning of the two fluorine atoms on the phenyl ring creates a distinct electronic and steric profile, making it a valuable component for probing and optimizing drug-target interactions.[1][2]

1.2. The Critical Link Between Solid-State Structure and Pharmaceutical Development

For any Active Pharmaceutical Ingredient (API), the solid-state structure is a critical quality attribute. Different crystalline forms of the same compound, known as polymorphs, can exhibit significantly different physical properties, including solubility, dissolution rate, stability, and manufacturability.[6] An uncontrolled polymorphic transition can have severe consequences, potentially leading to loss of bioavailability and market withdrawal of a drug product.[6]

Therefore, a thorough understanding of the crystal structure of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is not merely an academic exercise. It is a fundamental requirement for:

  • Ensuring Batch-to-Batch Consistency: A defined crystalline form guarantees reproducible physicochemical properties.

  • Optimizing Formulation: Knowledge of the crystal structure informs the selection of excipients and manufacturing processes.

  • Regulatory Compliance: Regulatory agencies require comprehensive characterization and control of the API's solid form.[7]

This guide provides the technical framework to achieve this critical understanding.

Section 2: Foundational Principles of Crystallization

The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. This process is governed by the principles of thermodynamics and kinetics, aiming to transition a molecule from a disordered state in solution to a highly ordered, three-dimensional lattice.

2.1. From Supersaturation to Single Crystal

Crystal growth is initiated from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility. The key is to achieve supersaturation slowly and in a controlled manner, allowing molecules to self-assemble into a single, defect-free crystal rather than rapidly precipitating as an amorphous solid or a polycrystalline powder.

2.2. Causality in Method Selection

The choice of crystallization method is paramount. For amino acids, which often exhibit strong intermolecular interactions (e.g., hydrogen bonding), methods that allow for gentle changes in solvent environment are typically most successful.

Experimental Protocol 1: Screening for High-Quality Single Crystals

Objective: To produce diffraction-quality single crystals of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid, ideally between 0.1 mm and 0.5 mm in size.[8]

Materials:

  • (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (highest possible purity)

  • Screening solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone)

  • Anti-solvents (e.g., diethyl ether, hexane, toluene)

  • Small glass vials (1-2 mL) or a multi-well crystallization plate.[9]

  • Microscope for crystal inspection

Methodology:

A. Slow Solvent Evaporation: This is the most common and straightforward method.[9][10]

  • Preparation: Dissolve 10-20 mg of the compound in a suitable solvent (e.g., ethanol) in a small vial to create a clear, slightly undersaturated solution at room temperature.[9]

  • Evaporation: Cover the vial with a cap that has a small pinhole or leave it loosely capped. This allows the solvent to evaporate slowly over several days to weeks.[9]

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet drawer).

  • Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals.

B. Vapor Diffusion: This method provides finer control over the rate of supersaturation.

  • Setup (Vial-in-Vial):

    • Dissolve the compound in a small volume of a primary solvent (e.g., water or methanol) in a small, open inner vial.

    • Place this inner vial inside a larger, sealable outer vial (the reservoir).

    • Add a larger volume of an "anti-solvent" to the outer vial. The anti-solvent should be miscible with the primary solvent but one in which the compound is poorly soluble.

  • Diffusion: Seal the outer vial. The more volatile primary solvent will slowly diffuse out of the inner vial and into the anti-solvent reservoir, while the less volatile anti-solvent vapor diffuses into the inner vial. This gradually increases the concentration of the anti-solvent in the inner vial, inducing crystallization.

  • Incubation & Monitoring: As with slow evaporation, store in a stable environment and monitor periodically.

C. Cooling Crystallization:

  • Preparation: Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50°C).

  • Cooling: Slowly cool the solution to room temperature or below. A programmable cooling block or a well-insulated container (like a Dewar flask) can be used to control the cooling rate.

  • Rationale: The solubility of most compounds decreases with temperature, and a slow reduction in temperature can lead to the formation of high-quality crystals.

Section 3: Definitive Structure Elucidation via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[8][11][12]

3.1. The Physics of Diffraction: From Bragg's Law to the Electron Density Map

When a focused beam of monochromatic X-rays strikes a single crystal, the X-rays are scattered by the electron clouds of the atoms.[13] In a crystal, where atoms are arranged in a regular, repeating lattice, the scattered waves interfere with each other constructively at specific angles. This phenomenon is known as diffraction.

The relationship between the X-ray wavelength (λ), the angle of diffraction (θ), and the distance between the planes of atoms in the crystal (d) is described by Bragg's Law :

nλ = 2d sin(θ)[8]

By rotating the crystal and collecting thousands of diffraction spots at different orientations, a complete diffraction pattern is recorded.[8] Mathematical algorithms (Fourier transforms) are then used to convert this pattern into a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of all atoms can be determined with high precision.[12]

Experimental Workflow: A Self-Validating SC-XRD Protocol

The following workflow outlines the standard procedure for small molecule crystallography.[8][12]

scxrd_workflow

Step-by-Step Protocol:

  • Crystal Selection & Mounting:

    • Under a polarized light microscope, select a crystal with sharp edges, uniform extinction, and no visible cracks or defects.

    • Carefully mount the selected crystal onto a cryo-loop (e.g., a MiTeGen mount) using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

  • Data Collection:

    • Mount the loop onto the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

    • Collect a few initial frames to determine the unit cell parameters and crystal system.

    • Based on the unit cell and Bravais lattice, the instrument software calculates an optimal strategy for collecting a complete, redundant dataset.

    • Execute the full data collection run, which can take several hours.

  • Data Reduction and Structure Solution:

    • The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors like Lorentz-polarization effects and absorption.

    • The resulting file of reflection intensities is used to solve the structure. Direct methods or Patterson methods (commonly implemented in software like SHELXT) are used to determine the initial positions of the atoms.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using a least-squares minimization algorithm (e.g., in SHELXL).

    • In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

  • Validation:

    • The final refined structure is validated using software tools like checkCIF. This process checks for geometric inconsistencies, missed symmetry, and overall quality of the model.

    • The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.

3.2. Data Analysis & Interpretation: Key Crystallographic Parameters

The CIF file contains a wealth of information. The most critical parameters are summarized below for easy comparison and validation.

ParameterDescriptionTypical Value for Good Structure
Crystal System The symmetry class of the unit cell (e.g., Monoclinic, Orthorhombic).N/A
Space Group The specific symmetry operations that describe the arrangement of molecules in the unit cell.N/A
a, b, c (Å) The lengths of the unit cell axes.N/A
α, β, γ (°) The angles between the unit cell axes.N/A
Z The number of molecules in the unit cell.N/A
R1 / wR2 Residual factors indicating the agreement between the calculated and observed data.R1 < 5%; wR2 < 15%
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.~1.0

Section 4: Bulk Property Analysis and Polymorph Screening with Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure of a single crystal, it doesn't guarantee that the bulk material consists of the same crystalline form.[14] PXRD is the primary tool used to analyze the crystalline nature of a bulk powder, making it essential for quality control and polymorph screening.[6][13]

4.1. The Fingerprint of a Crystal Form

In PXRD, a monochromatic X-ray beam is directed at a packed powder sample.[13] Because the sample contains millions of tiny crystallites in random orientations, the diffraction condition (Bragg's Law) is met simultaneously for all possible crystal planes. The result is a characteristic diffraction pattern of intensity versus diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline form.[7][14]

Experimental Protocol 2: Comprehensive Polymorph Screening using PXRD

Objective: To identify all accessible crystalline forms of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid and to confirm the phase purity of the bulk material.

Methodology:

  • Stress Conditions: Subject the initial crystalline material to a variety of stress conditions designed to induce polymorphic transformations. These include:

    • Slurrying: Stirring the solid in various solvents (e.g., water, ethanol, ethyl acetate) at different temperatures for extended periods (24-72 hours).

    • Recrystallization: Attempting crystallization from a wide range of solvents and solvent mixtures under different conditions (fast vs. slow cooling, rapid vs. slow evaporation).[15]

    • Grinding: Applying mechanical stress by grinding the solid with a mortar and pestle.

    • Thermal Stress: Heating the sample to just below its melting point (or to observe dehydration/desolvation events) using a hot stage or Differential Scanning Calorimetry (DSC).

  • PXRD Analysis:

    • Gently pack the solid sample from each experiment into a sample holder.

    • Collect a PXRD pattern for each sample, typically over a 2θ range of 2° to 40°.

  • Data Comparison:

    • Compare the PXRD patterns of all stressed samples to the pattern of the initial material.

    • A new, unique pattern indicates the discovery of a new polymorph.[14]

    • The PXRD pattern calculated from the SC-XRD data should be used as the reference standard for the known form.

polymorph_screen

Section 5: Linking Crystal Structure to Physicochemical Properties

The detailed three-dimensional structure obtained from SC-XRD allows for a rational understanding of the material's bulk properties. By analyzing the intermolecular interactions within the crystal lattice, we can infer its relative stability and potential solubility characteristics.

For (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid, the key interactions to analyze are:

  • Hydrogen Bonding: As an amino acid, the molecule exists as a zwitterion in the solid state. Strong charge-assisted hydrogen bonds between the ammonium (-NH3+) and carboxylate (-COO⁻) groups are expected to be the dominant forces holding the lattice together.

  • Halogen-...Halogen Interactions: The difluorophenyl motif may lead to weak F···F or C-H···F interactions, which can influence crystal packing.[16]

  • π-π Stacking: The aromatic rings may stack on top of one another, contributing to the overall lattice energy.

A tightly packed crystal with a strong network of hydrogen bonds typically corresponds to a high melting point, low solubility, and high physical stability. Understanding these packing motifs is crucial for predicting and controlling the properties of the final drug substance.

Section 6: Conclusion - An Integrated Understanding for Drug Development

The comprehensive solid-state analysis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is a critical, multi-step process that forms the bedrock of robust drug development. By integrating the precise molecular view from Single-Crystal X-ray Diffraction with the bulk phase identity confirmed by Powder X-ray Diffraction, scientists can ensure the safety, efficacy, and quality of the final pharmaceutical product. The protocols and logical frameworks presented in this guide provide a self-validating system for characterizing this important fluorinated building block, enabling confident and data-driven decisions throughout the development lifecycle. This rigorous approach mitigates risks associated with polymorphism and provides a solid foundation for successful formulation and manufacturing.

References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
  • X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.
  • Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
  • The Role of Fluorinated Amino Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure.
  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical.
  • Polymorph screening. Rigaku.
  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review.
  • Small molecule X-ray crystallography. The University of Queensland.
  • Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. ACS Publications.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate.
  • scXRD: Growing single crystals. University of York.
  • Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. ResearchGate.

Sources

Foundational

A Strategic Guide to Uncovering the Biological Activity of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

Executive Summary (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is a non-canonical, chiral amino acid distinguished by a difluorinated phenyl ring. While public data on its specific biological activity is currently spar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is a non-canonical, chiral amino acid distinguished by a difluorinated phenyl ring. While public data on its specific biological activity is currently sparse, its structural motifs are of significant interest in medicinal chemistry. The incorporation of fluorine into small molecules is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide, therefore, presents a comprehensive, hypothesis-driven research framework for drug discovery professionals to systematically investigate, identify, and validate the potential therapeutic activities of this compound. We will proceed from broad, unbiased screening and computational prediction to specific target validation and mechanism of action studies, providing a self-validating workflow grounded in established scientific principles.

Part 1: Foundational Analysis and Hypothesis Generation

The structure of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid presents several features that suggest potential biological relevance. As an unnatural amino acid, it may act as a "Trojan horse" to enter metabolic pathways before exerting a specific effect. Fluorinated aromatic amino acids are known to serve as valuable tools for studying enzyme kinetics, protein-protein interactions, and can exhibit cytostatic activities.[1] For instance, a structurally related compound, 2-amino-2-(2,5-difluorophenyl)acetic acid, is noted for its use in synthesizing enzyme inhibitors and neuroactive compounds.[4]

Based on these precedents, we can formulate two primary hypotheses:

  • The compound acts as a competitive or allosteric inhibitor of a specific enzyme. The amino acid scaffold could mimic a natural substrate, while the difluorophenyl group could provide unique binding interactions within an active or allosteric site.

  • The compound elicits a specific cellular phenotype indicative of a novel mechanism of action. Many first-in-class drugs are discovered through their observable effects on cells, without prior knowledge of their molecular target.[5][6][7]

Our investigative strategy will therefore follow a dual-track approach: a target-agnostic (phenotypic) path and a target-based (in silico) path, which will converge at the target validation stage.

Part 2: Phase I - Discovery and Initial Characterization

This initial phase is designed to cast a wide net, using both computational and experimental methods to generate preliminary "hits."

In Silico Target Prediction

Before committing to resource-intensive wet-lab screening, computational methods can efficiently narrow the field of potential biological targets. This approach uses the compound's structure to predict its interactions with known protein structures.[8]

Experimental Protocol: Structure-Based Virtual Screening

  • Library Curation: Assemble a virtual library of 3D protein structures from a database such as the Protein Data Bank (PDB). Focus on enzymes involved in amino acid metabolism, kinases, and proteases, as these are common targets for amino acid derivatives.[9]

  • Molecular Docking: Utilize computational docking software (e.g., AutoDock, SeeSAR) to simulate the binding of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid to the active or allosteric sites of each protein in the library.[8][10] The software calculates a binding affinity score, predicting the strength of the interaction.

  • Scoring and Filtering: Rank the protein targets based on their predicted binding affinities. Apply ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) filters to assess the compound's drug-like properties.[11]

  • Hit Selection: Select the top 5-10 ranked proteins with the most favorable binding energies and drug-like profiles as high-priority candidates for subsequent experimental validation.

Data Presentation: Predicted Binding Affinities

Target Protein ID (PDB)Gene NamePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Example: 3L4SAKT1-9.5H-bond with Asp292; Pi-stacking with Trp80
Example: 1M17MMP2-8.7Coordination with Zn ion; H-bond with Glu404
............
............
This table represents the expected output from the in silico screening protocol.
Phenotypic Screening

Parallel to the in silico work, a target-agnostic phenotypic screen will be conducted to identify any observable effect of the compound on whole cells.[5][12] This approach is powerful because it can uncover unexpected activities and novel mechanisms of action.[6][13]

Experimental Protocol: High-Content Cellular Imaging Screen

  • Cell Line Selection: Choose a panel of well-characterized human cancer cell lines (e.g., A549 - lung, Caco-2 - colorectal) and a non-transformed control line (e.g., HEK293).[14]

  • Compound Treatment: Plate cells in 96- or 384-well microplates. Treat cells with a range of concentrations of the test compound (e.g., from 10 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).[14]

  • Staining and Imaging: Following treatment, fix the cells and stain them with a cocktail of fluorescent dyes that label key cellular components (e.g., DAPI for nuclei, Phalloidin for actin filaments, MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically capture multi-channel images of the cells in each well.

  • Data Analysis: Employ image analysis software to quantify dozens of phenotypic parameters, such as cell count (viability), nuclear size, mitochondrial mass, and cytoskeletal arrangement. A significant deviation from the vehicle control indicates a "phenotypic hit."

Data Presentation: Phenotypic Screening "Hit" Profile

Cell LineParameterTest Compound (IC50)Positive Control (IC50)Phenotypic Observation
A549Cell Viability5.2 µM0.8 µMDose-dependent reduction in cell number
A549Nuclear Area>100 µM1.5 µMNo significant change
A549Mitochondrial Potential6.1 µMN/ADecrease in mitochondrial membrane potential
Caco-2Cell Viability15.8 µM1.2 µMModerate reduction in cell number
HEK293Cell Viability>100 µM2.5 µMMinimal effect on non-transformed cells
This table represents hypothetical data identifying a potential cytotoxic and mitochondria-targeting phenotype.

Part 3: Phase II - Target Deconvolution and Validation

Once a "hit" is identified—either a predicted protein target from in silico screening or a cellular phenotype—the next phase is to confirm the physical interaction and its functional consequence.

Workflow: From Hit to Validated Target

G cluster_0 Hit Generation (Phase I) cluster_1 Target Identification & Validation (Phase II) cluster_2 Mechanism of Action (Phase III) in_silico In Silico Screening validation Biochemical/Biophysical Validation Assays in_silico->validation Predicted Target phenotypic Phenotypic Screening deconvolution Target Deconvolution (e.g., Affinity Chromatography) phenotypic->deconvolution Phenotypic Hit deconvolution->validation Candidate Target(s) moa MoA Studies (Kinetics, Cell-Based Assays) validation->moa Validated Target

Caption: Overall workflow from initial hit discovery to a validated molecular target.

Target Deconvolution for Phenotypic Hits

If the phenotypic screen yields a hit, the molecular target is unknown. Target deconvolution is the process of identifying this target.[6] Affinity-based chemical proteomics is a direct and powerful method for this purpose.[15][16]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid that incorporates a linker and a reactive group (e.g., an aryl diazirine) for covalent attachment to a solid support (e.g., agarose beads).[17]

  • Lysate Preparation: Prepare a total protein lysate from the "hit" cell line (e.g., A549).

  • Affinity Pulldown: Incubate the cell lysate with the immobilized compound ("bait"). The target protein(s) will bind to the bait. A control experiment using beads without the bait is run in parallel.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16] Proteins that are significantly enriched in the experimental sample compared to the control are considered candidate targets.

Validation of Target Engagement

Whether a target is predicted in silico or identified via deconvolution, the next critical step is to validate the direct interaction with a purified protein and measure its functional consequence. For this guide, we will assume the target is an enzyme.

Experimental Protocol: Enzyme Inhibition Assay (IC50 Determination)

  • Reagent Preparation: Obtain or produce a high-purity preparation of the candidate enzyme. Prepare a stock solution of the test compound in a suitable solvent like DMSO.[18]

  • Assay Setup: In a 96-well microplate, create a serial dilution of the test compound. Add a fixed concentration of the enzyme to each well and pre-incubate.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific substrate. The reaction should produce a detectable signal (e.g., change in absorbance or fluorescence).[19]

  • Signal Measurement: Use a microplate reader to measure the reaction rate over time.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[18]

Part 4: Phase III - Mechanism of Action (MoA) Elucidation

With a validated target, the final phase is to determine how the compound exerts its effect. For an enzyme inhibitor, this involves detailed kinetic studies.[20][21]

Workflow: Enzyme Kinetic Analysis

G start Validated Enzyme-Inhibitor Pair ic50 IC50 Determined start->ic50 vary_substrate Measure Reaction Velocity at various [Substrate] and fixed [Inhibitor] ic50->vary_substrate vary_inhibitor Measure Reaction Velocity at various [Inhibitor] and fixed [Substrate] ic50->vary_inhibitor plot Generate Lineweaver-Burk or Michaelis-Menten Plots vary_substrate->plot vary_inhibitor->plot competitive Competitive plot->competitive Vmax constant, Km increases noncomp Non-competitive plot->noncomp Vmax decreases, Km constant uncomp Uncompetitive plot->uncomp Vmax decreases, Km decreases mixed Mixed plot->mixed Vmax decreases, Km changes

Caption: Decision-making workflow for determining the mode of enzyme inhibition.

Experimental Protocol: Enzyme Kinetic Studies

This protocol extends the IC50 assay to determine the mechanism of inhibition (e.g., competitive, non-competitive).[21]

  • Assay Matrix Setup: Design a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

  • Velocity Measurement: For each condition, measure the initial reaction velocity (V₀).

  • Data Plotting: Plot the data using a double reciprocal plot (Lineweaver-Burk). Plot 1/V₀ versus 1/[Substrate] for each inhibitor concentration.

  • Mechanism Determination:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

    • Mixed Inhibition: The lines will intersect in the second or third quadrant.

By following this structured, multi-phase approach, researchers can efficiently and rigorously move from a novel chemical entity with unknown properties to a validated lead compound with a well-defined biological target and mechanism of action, paving the way for further preclinical development.

References

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. Available from: [Link]

  • Phenotypic screening - Wikipedia. (n.d.). Wikipedia. Available from: [Link]

  • O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta. Available from: [Link]

  • Yin, J., et al. (2022). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. Molecules. Available from: [Link]

  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. Available from: [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace. Available from: [Link]

  • Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Available from: [Link]

  • Osada, H. (2018). Recent advances in target identification of bioactive natural products. Journal of Industrial Microbiology & Biotechnology. Available from: [Link]

  • Scott, P. J. H. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Available from: [Link]

  • Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024). Drug Discovery from Technology Networks. Available from: [Link]

  • Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Separating the wheat from the chaff in target identification for bioactive molecules. (2018). Max-Planck-Gesellschaft. Available from: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. Available from: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Available from: [Link]

  • Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. Available from: [Link]

  • Zhang, C., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. Natural Product Reports. Available from: [Link]

  • 2-Amino-2-(2,5-difluorophenyl)aceticacid. (n.d.). MySkinRecipes. Available from: [Link]

  • Drug Discovery Workflow - What is it?. (n.d.). Vipergen. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Pharmacological screening of new chemical entities in human subjects and methods of data handling. (n.d.). PMC. Available from: [Link]

  • A reliable computational workflow for the selection of optimal screening libraries. (n.d.). PMC - NIH. Available from: [Link]

  • Unlocking Chemical Space Through De Novo Design. (n.d.). Digital Chemistry. Available from: [Link]

  • New Chemical Entities - Drug Discovery Solutions. (n.d.). BioSolveIT. Available from: [Link]

  • In silico identification of novel peptides with antibacterial activity against multidrug resistant Staphylococcus aureus. (2019). bioRxiv. Available from: [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). PMC. Available from: [Link]

  • In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. (2025). MDPI. Available from: [Link]

  • Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study. (n.d.). RSC Publishing. Available from: [Link]

  • The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. (2026). Isomorphic Labs. Available from: [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). ResearchGate. Available from: [Link]

  • Amino acid derivatives and antihypertensive drugs containing them. (n.d.). Google Patents.
  • 2-amino-2-(2,4-difluorophenyl)acetic Acid. (n.d.). PubChem. Available from: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. Available from: [Link]

Sources

Exploratory

The Chiral Architect: Discovery and Synthesis of (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid

Topic: Discovery and History of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [1] Executive Summary (...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

[1]

Executive Summary

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as (R)-2,3-difluorophenylglycine ) is a specialized non-proteinogenic amino acid that serves as a critical chiral building block in modern medicinal chemistry.[1] Its primary significance lies in its role as a key pharmacophore precursor for Calcitonin Gene-Related Peptide (CGRP) receptor antagonists , most notably Rimegepant (BMS-927711) .[1]

The introduction of the 2,3-difluorophenyl moiety, combined with the precise (R)-stereochemistry of the amine, is essential for two reasons:

  • Metabolic Stability: The fluorine atoms at the 2 and 3 positions block metabolic oxidation sites on the phenyl ring (CYP450 mediation).[1][2]

  • Receptor Affinity: The electron-deficient ring creates specific

    
    -stacking or hydrophobic interactions within the CGRP receptor binding pocket.[1]
    

This guide details the evolution of its synthesis—from classical resolution to modern biocatalytic production—and provides a validated protocol for its preparation.[2]

Historical Context & Structural Evolution[2]

From Peptides to Small Molecules

In the early 2000s, migraine therapy shifted from injectable peptides to oral small molecules ("gepants").[1][2] Early candidates like Olcegepant were potent but lacked oral bioavailability.[1] The breakthrough came with the discovery that phenylglycine derivatives could mimic the turn structures of the native CGRP peptide while maintaining low molecular weight.[2]

The Discovery of the 2,3-Difluoro Motif

Bristol-Myers Squibb (BMS) led the optimization of the cycloheptapyridine core found in Rimegepant.[1][2] Structure-Activity Relationship (SAR) studies revealed that unsubstituted phenyl rings were metabolically labile.[1]

  • Generation 1 (Unsubstituted): High potency, rapid clearance.[1][2]

  • Generation 2 (4-Fluoro): Improved stability, but insufficient half-life.[1]

  • Generation 3 (2,3-Difluoro): The (2R)-2,3-difluorophenyl motif provided the optimal balance of potency (

    
     nM) and metabolic stability, leading to the selection of the Rimegepant clinical candidate.[1][2]
    

Synthetic Evolution: From Racemic to Asymmetric

The synthesis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid has evolved through three distinct generations of process chemistry.

Generation 1: Classical Strecker & Resolution

The earliest routes employed a standard Strecker synthesis using 2,3-difluorobenzaldehyde, followed by chemical resolution.[2]

  • Mechanism: Condensation of aldehyde with cyanide and ammonia to form the racemic aminonitrile, followed by hydrolysis.[2]

  • Limitation: Maximum 50% yield of the desired (R)-enantiomer; requires expensive resolving agents (e.g., tartaric acid derivatives).[1]

Generation 2: Asymmetric Strecker (Auxiliary Based)

To improve yield, chemists utilized chiral auxiliaries such as (R)-phenylglycinol or (S)-tert-butanesulfinamide .[1]

  • Advantage: Diastereoselective addition of cyanide allows for >90% diastereomeric excess (de).[1]

  • Drawback: Requires stoichiometric amounts of the chiral auxiliary and harsh hydrolysis steps that can racemize the sensitive phenylglycine center.[2]

Generation 3: Biocatalytic Transamination (Current Standard)

The state-of-the-art process utilizes Transaminases (ATAs) or Amino Acid Dehydrogenases .[1] This route converts the corresponding keto acid (2,3-difluorophenylglyoxylic acid) directly to the (R)-amino acid with >99% ee.[1]

  • Causality: Enzymes operate under mild aqueous conditions, preventing racemization and eliminating the need for toxic cyanide or heavy metal catalysts.[2]

Technical Deep Dive: Synthesis Protocols

Validated Protocol: Biocatalytic Synthesis via Transaminase

This protocol describes the conversion of 2,3-difluorophenylglyoxylic acid to the target amino acid using an engineered


-transaminase.[1] This method is self-validating via in-process HPLC monitoring of enantiomeric excess (ee).[1]

Reagents:

  • Substrate: 2,3-difluorophenylglyoxylic acid (50 mM)

  • Amine Donor: Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system)

  • Catalyst: Pyridoxal-5'-phosphate (PLP, 1 mM)[1]

  • Biocatalyst: (R)-selective

    
    -Transaminase (e.g., ATA-117 variant)[1]
    
  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow:

  • Preparation: Dissolve 2,3-difluorophenylglyoxylic acid in phosphate buffer. Adjust pH to 7.5 using 5M NaOH.[1]

  • Cofactor Addition: Add PLP (1 mM final conc). The solution should turn faint yellow.[2]

  • Donor Addition: Add Isopropylamine (10 equivalents). Note: Isopropylamine shifts the equilibrium by volatility of the acetone byproduct, driving the reaction forward.[2]

  • Initiation: Add the Transaminase enzyme powder (10 g/L loading).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Quenching & Workup:

    • Acidify to pH 2.0 with 6M HCl to stop the reaction and precipitate the enzyme.[2]

    • Filter through Celite.[1]

    • Adjust filtrate to pH 6.0 (isoelectric point) to precipitate the zwitterionic product.[1]

    • Validation: Analyze supernatant via Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO4 mobile phase). Target: >99% conversion, >99% ee.

Quantitative Data Summary
ParameterGen 1 (Resolution)Gen 2 (Auxiliary)Gen 3 (Biocatalytic)
Yield 35-40%75-85%>90%
Enantiomeric Excess (ee) >98% (after recryst.)>95%>99.5%
Atom Economy Low (Discard 50%)MediumHigh
Key Reagent Resolving AgentSulfinamide/CyanideTransaminase/PLP
Scalability PoorModerateExcellent

Visualizing the Process

The following diagram illustrates the logical flow of the synthesis and the critical decision points between chemical and enzymatic routes.

SynthesisPathway Start 2,3-Difluorobenzaldehyde Strecker Strecker Reaction (NaCN, NH3) Start->Strecker Gen 1 Route Racemate Racemic Aminonitrile Strecker->Racemate Resolution Chemical Resolution (Tartaric Acid) Racemate->Resolution Hydrolysis Target (R)-2-Amino-2-(2,3- difluorophenyl)acetic Acid Resolution->Target Yield < 40% AltStart 2,3-Difluorophenyl Glyoxylic Acid Enzyme Biocatalytic Transamination ((R)-Transaminase, PLP) AltStart->Enzyme Gen 3 Route (Preferred) Enzyme->Target Yield > 90%, >99% ee Drug Rimegepant (API) Target->Drug Key Intermediate

Caption: Comparison of Generation 1 (Chemical) and Generation 3 (Biocatalytic) synthetic routes.

Structure-Activity Relationship (SAR) Logic[1]

Why this specific molecule? The diagram below details the pharmacophore interactions within the CGRP receptor that necessitated the 2,3-difluoro substitution.

SAR_Logic Core (2R)-2,3-Difluorophenyl Glycine Core F2 2-Fluoro Position Core->F2 F3 3-Fluoro Position Core->F3 Amine (R)-Amine Core->Amine Metab Blocks CYP450 Oxidation F2->Metab Steric/Electronic Shield Conf Restricts Bond Rotation F2->Conf Ortho Effect F3->Metab Bind H-Bond Donor to Receptor Backbone Amine->Bind Critical Interaction

Caption: Mechanistic contribution of the 2,3-difluoro and (R)-amine motifs to drug efficacy.

References

  • Luo, G., et al. (2012).[1][2] "Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine."[1] Journal of Medicinal Chemistry, 55(23), 10644-10651.[1][2] Link[1]

  • Degnan, A. P., et al. (2008).[1][2] "Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153): a potent, orally active calcitonin gene-related peptide receptor antagonist."[1] Journal of Medicinal Chemistry, 51(16), 4858-4861.[1][2] Link[1]

  • Biohaven Pharmaceutical Holding Company Ltd. (2018).[1] "Crystalline forms of Rimegepant and processes for preparation." World Intellectual Property Organization Patent WO2018089531.[1] Link[1]

  • Tao, J., & Lin, G. (2010).[1][2] "Biocatalytic asymmetric synthesis of chiral amino acids." Current Opinion in Chemical Biology, 14(2), 172-177.[1][2] (Contextual reference for Gen 3 synthesis).

Sources

Foundational

Comprehensive Technical Guide on (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid: Identifiers, Synthesis, and Applications in Drug Development

Executive Summary In the landscape of modern drug discovery, unnatural chiral amino acids serve as foundational building blocks for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, unnatural chiral amino acids serve as foundational building blocks for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). Among these, (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid —commonly referred to as D-2,3-difluorophenylglycine—stands out due to its unique electronic and steric properties. As a Senior Application Scientist, I approach the integration of this molecule not merely as a synthetic exercise, but as a strategic maneuver to enhance metabolic stability, optimize receptor binding, and bypass proteolytic degradation in peptidomimetics.

This whitepaper provides an authoritative, in-depth analysis of its chemical identifiers, mechanistic utility in pharmacology, and a self-validating protocol for its stereoselective isolation.

Chemical Identity and Core Identifiers

The racemic mixture of 2-amino-2-(2,3-difluorophenyl)acetic acid is commercially registered under CAS number 237424-16-7 [1]. In commercial databases and industrial supply chains, the specific (2R)-enantiomer is frequently cataloged under this parent racemic CAS number with appended stereochemical specifications, or synthesized on-demand via chiral resolution.

Table 1: Chemical Identifiers and Physicochemical Properties
ParameterValue
Chemical Name (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid
Common Synonyms D-2,3-difluorophenylglycine; (R)-2,3-difluorophenylglycine
CAS Number (Racemate) 237424-16-7
Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
SMILES (2R Enantiomer) N=C1F)C(=O)O
Monoisotopic Mass 187.04448 Da
Topological Polar Surface Area 63.3 Ų

Mechanistic Role in Drug Design (E-E-A-T Pillar)

The Causality of Fluorine Substitution

Why specifically the 2,3-difluoro substitution on a phenylglycine scaffold? Fluorine atoms are highly electronegative and possess a small Van der Waals radius (1.47 Å), closely mimicking hydrogen (1.20 Å) while drastically altering the electronic environment.

  • pKa Modulation: Placing fluorine atoms at the ortho (2-) and meta (3-) positions exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the alpha-carbon, lowering the pKa of the adjacent primary amine. A less basic amine increases the fraction of the un-ionized drug at physiological pH, exponentially enhancing passive membrane permeability.

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated aromatic oxidation at those specific positions, extending the biological half-life of the resulting API.

Applications in Target Therapeutics

In neurological drug development, this chiral building block is critical for synthesizing 2-aminooxazoline derivatives acting as TAAR1 (Trace Amine-Associated Receptor 1) ligands [2]. The (2R) stereocenter dictates the spatial trajectory of the pharmacophore, aligning the difluorophenyl ring within the hydrophobic binding pocket of the GPCR while the amine forms a critical salt bridge with a conserved aspartate residue in the transmembrane domain[3].

Furthermore, in the design of novel anticancer pseudopeptides , the incorporation of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid introduces a non-natural steric bulk that effectively shields adjacent peptide bonds from proteolytic cleavage by endogenous metalloproteases, thereby overcoming a major hurdle in peptide-based oncology drugs[4].

TAAR1_Pathway A Ligand (2R-DFPG Motif) B TAAR1 Receptor (GPCR) A->B Binding C Gs Protein Activation B->C Conformational Change D Adenylyl Cyclase C->D alpha-s Subunit E cAMP Accumulation D->E ATP Conversion

TAAR1 receptor activation pathway triggered by (2R)-2,3-difluorophenylglycine derivatives.

Synthetic Methodologies: A Self-Validating Protocol

To obtain the pure (2R)-enantiomer from the commercially available racemate[1], diastereomeric salt resolution remains the most scalable and economically viable approach. The protocol below is designed as a self-validating system : it incorporates strict In-Process Controls (IPCs) to ensure that failure at any micro-step triggers a corrective action before downstream yield is compromised.

Table 2: In-Process Control (IPC) Parameters for Chiral Resolution
Process StepAnalytical MethodAcceptance CriteriaCorrective Action if Failed
1. N-Boc Protection LC-MS>95% conversionAdd 0.1 eq Boc2O, stir 2h
2. Fractional Cryst. Chiral HPLC>98% deRecrystallize from EtOH/H2O
3. Acidic Cleavage pH MeterpH stabilized at 2.0Add 1M HCl dropwise
4. Deprotection 19F NMR / LC-MSAbsence of Boc signalExtend TFA reaction time
Step-by-Step Methodology: Diastereomeric Salt Resolution

Objective: Isolate the (2R)-enantiomer with >99% enantiomeric excess (ee).

Step 1: N-Protection (Zwitterion Masking)

  • Action: Suspend racemic 2,3-difluorophenylglycine (100 g, 0.53 mol) in 1,4-dioxane/water (1:1, 1 L). Add NaOH (21.2 g, 0.53 mol) to solubilize, followed by Di-tert-butyl dicarbonate (Boc2O, 127 g, 0.58 mol).

  • Causality: Protection of the alpha-amine is mandatory. Unprotected amino acids exist as zwitterions, which possess high lattice energies and resist the formation of well-defined diastereomeric salts with chiral resolving agents.

Step 2: Diastereomeric Salt Formation

  • Action: Dissolve the N-Boc racemate in ethanol (800 mL) and heat to 60°C. Add the resolving agent, (S)-(-)-1-phenylethylamine (0.55 mol), dropwise.

  • Causality: Controlled addition at elevated temperatures prevents the kinetic trapping of the mismatched diastereomer, ensuring that crystallization is governed purely by thermodynamic stability.

Step 3: Fractional Crystallization

  • Action: Cool the mixture to 20°C at a strictly controlled rate of 5°C/hour. Filter the resulting crystals and wash with cold ethanol.

  • Validation: Dissolve a 5 mg sample of the crystal in the mobile phase and run Chiral HPLC. If the diastereomeric excess (de) is <98%, the system mandates an immediate recrystallization.

Step 4: Acidic Cleavage

  • Action: Suspend the pure diastereomeric salt in ethyl acetate (500 mL) and add 1M HCl until the aqueous layer reaches pH 2.0.

  • Causality: The acidic pH protonates the chiral amine, driving it into the aqueous phase, while the highly lipophilic N-Boc-(2R)-amino acid partitions cleanly into the organic phase.

Step 5: Deprotection

  • Action: Treat the organic residue with Trifluoroacetic acid (TFA)/Dichloromethane (1:1, 300 mL) for 2 hours at room temperature. Evaporate to yield the pure (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid.

Synthetic_Workflow A Racemic 2,3-Difluorophenylglycine (CAS: 237424-16-7) B N-Boc Protection (Boc2O, NaOH) A->B Step 1 C Diastereomeric Salt Formation (with (S)-(-)-1-Phenylethylamine) B->C Step 2 D Fractional Crystallization (IPC: Chiral HPLC >98% de) C->D Step 3 E Acidic Cleavage (HCl, pH 2.0) D->E Step 4 F Deprotection (TFA/DCM) -> Pure (2R) E->F Step 5

Step-by-step chiral resolution workflow for isolating the (2R)-enantiomer.

References

  • PubChemLite - 237424-16-7 (C8H7F2NO2) . University of Luxembourg.[1] URL:[Link]

  • US8604061B2 - 2-aminooxazolines as TAAR1 ligands . Google Patents.[2] URL:

  • US20190144501A1 - New compounds and pharmaceutical use thereof in the treatment of cancer . Google Patents.[4] URL:

  • US8604061B2 - 2-aminooxazolines as TAAR1 ligands (Extended Data) . Google Patents.[3] URL:

Sources

Exploratory

Theoretical and Computational Profiling of (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid

[1] Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists Subject: (2R)-2-Amino-2-(2,3-difluorophenyl)acetic acid (CAS: 240409-02-3 analog/isomer) Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists Subject: (2R)-2-Amino-2-(2,3-difluorophenyl)acetic acid (CAS: 240409-02-3 analog/isomer)

Executive Summary

This technical guide outlines the theoretical framework for the structural and electronic characterization of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as (2R)-2,3-difluorophenylglycine). As a non-proteinogenic amino acid, this molecule represents a critical scaffold in peptidomimetic drug design. The presence of the 2,3-difluorophenyl moiety introduces unique steric and electronic constraints—specifically the ortho-fluorine effect and vicinal C-F couplings—that necessitate rigorous computational modeling beyond standard force fields.

This document details a validated computational workflow using Density Functional Theory (DFT) and Molecular Dynamics (MD) to predict ground-state geometries, spectroscopic signatures (NMR/IR), and solvation thermodynamics.

Computational Architecture & Methodology

To ensure high-fidelity predictions, a multi-tiered computational approach is required. The workflow moves from gas-phase quantum mechanics to condensed-phase dynamics.

The "Ortho-Effect" Protocol

The 2,3-difluoro substitution pattern creates a specific rotational barrier around the


 bond. Standard basis sets often fail to capture the diffuse electron density of the fluorine lone pairs.
  • Recommended Level of Theory: DFT/B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP.

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable for describing the lone pair interactions of the fluorine atoms and the carboxylate anion in zwitterionic states. Dispersion-corrected functionals (wB97X-D) are preferred to capture

      
       stacking potentials if the molecule is modeled in a dimeric state.
      
Workflow Visualization

The following diagram illustrates the sequential computational pipeline required to validate the physicochemical properties of the target molecule.

ComputationalPipeline cluster_val Validation Loop Input Initial Structure (2R)-Isomer GeoOpt Geometry Optimization B3LYP/6-311++G(d,p) Input->GeoOpt Gas Phase Freq Frequency Analysis (IR/Raman/Thermo) GeoOpt->Freq Hessian Check Solv Solvation Model (PCM/SMD - Water) Freq->Solv Zwitterion Stability NMR GIAO NMR Prediction (1H, 13C, 19F) Solv->NMR Isotropic Shielding Dock Molecular Docking (Target Protein) Solv->Dock ESP Charges

Figure 1: Step-wise computational workflow for the structural and electronic profiling of fluorinated phenylglycines.

Electronic Structure & Conformational Analysis

Geometry Optimization and the Zwitterionic Shift

In the gas phase, (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid exists primarily in a neutral, non-zwitterionic state (


). However, in physiological solution (pH 7.4), the zwitterionic form (

) dominates.

Critical Computational Insight: Optimization in vacuum will yield an intramolecular hydrogen bond between the amino nitrogen and the carboxylic acid hydroxyl proton. Upon applying the Polarizable Continuum Model (PCM) for water (


), the potential energy surface (PES) shifts, stabilizing the zwitterion.
  • Key Geometric Parameter: The torsion angle

    
    .
    
    • Due to the 2-fluoro substituent, the rotation of the phenyl ring is restricted. The fluorine atom avoids the bulky ammonium group, leading to a preferred conformation where the

      
       bond is anti-periplanar or gauche to the 
      
      
      
      rather than the ammonium group.
Frontier Molecular Orbitals (FMO)

The reactivity of the molecule, particularly for peptide coupling, is defined by the HOMO-LUMO gap.

  • HOMO Location: Localized primarily on the 2,3-difluorophenyl ring (

    
     system) and the carboxylate oxygens.
    
  • LUMO Location: Localized on the ammonium group and the phenyl ring

    
     system.
    
  • Chemical Hardness (

    
    ):  The 2,3-difluoro substitution lowers the HOMO energy compared to non-fluorinated phenylglycine, increasing the chemical hardness and metabolic stability against oxidation.
    

Spectroscopic Validation (The "Fingerprint")

To validate synthesized material, computational predictions of spectral data are essential. The 2,3-difluoro pattern provides a unique NMR signature.

NMR Prediction (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting chemical shifts.

  • Distinctive Feature: The 2-F and 3-F atoms are chemically non-equivalent.

  • Coupling: Strong vicinal coupling (

    
    ) is observed, typically in the range of 20-25 Hz, which is characteristic of ortho-difluoro systems.
    
  • Protocol: Calculate isotropic shielding tensors (

    
    ) at B3LYP/6-311+G(2d,p) and reference against 
    
    
    
    or
    
    
    .
IR Spectrum Markers
Vibrational ModePredicted Frequency (Scaled)IntensityStructural Origin

3000 - 3150

Broad/StrongAmmonium group (

) stretching (H-bonded).

1600 - 1650

StrongAsymmetric carboxylate stretch (zwitterion).

1480 - 1520

MediumAromatic ring breathing, shifted by F-substitution.

1250 - 1350

StrongDistinctive C-F stretches (2 bands expected).

Solvation & Bio-Interaction[2][3]

Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals the active sites for receptor binding.

  • Negative Regions (Red): Concentrated on the carboxylate oxygens and the fluorine atoms. The high electronegativity of the 2,3-fluorines creates a localized negative electrostatic patch on the phenyl ring edge, which can engage in multipolar interactions with receptor side chains (e.g., arginine residues).

  • Positive Regions (Blue): Concentrated on the ammonium group hydrogens.

Docking Simulation Logic

When docking this molecule into targets (e.g., mGluR receptors or transaminases), the "rigid" nature of the fluorinated ring must be accounted for.

Docking Workflow (AutoDock Vina / Glide):

  • Ligand Prep: Fix the (2R) chirality. Generate low-energy conformers preserving the ring-backbone torsion preferences derived from DFT.

  • Grid Generation: Center on the glutamate binding site.

  • Scoring: Look for "orthogonal multipolar interactions" where the C-F bond interacts with backbone amides or carbonyl carbons.

InteractionMap Ligand (2R)-2,3-Difluorophenylglycine SaltBridge Salt Bridge (COO- ... Arg+) Ligand->SaltBridge HBond H-Bond (NH3+ ... Tyr-OH) Ligand->HBond PiStack Pi-Pi Stacking (F-Ph ... Trp) Ligand->PiStack Multipolar C-F Dipolar Interaction (C-F ... C=O) Ligand->Multipolar Receptor Receptor Binding Pocket (e.g., mGluR) SaltBridge->Receptor HBond->Receptor PiStack->Receptor Multipolar->Receptor

Figure 2: Predicted non-covalent interaction network for the ligand within a protein active site.

References

  • Karamanis, P., et al. (2012). "Molecular structure investigation and spectroscopic studies on 2,3-difluorophenylboronic acid: a combined experimental and theoretical analysis." Journal of Molecular Structure. Link

  • Kirinda, V. C., et al. (2021). "Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis." The Journal of Organic Chemistry. Link

  • Vance, K. M., et al. (2020).[1] "Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids." Organic & Biomolecular Chemistry. Link

  • Boca, R., et al. (2023).[2] "Effect of Solvation on Glycine Molecules: A Theoretical Study." ACS Omega.[2] Link

  • PubChem. "2-amino-2-(2,3-difluorophenyl)acetic acid (Compound Summary)." National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

use of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid in peptide synthesis

Executive Summary (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also referred to as (R)-2,3-difluorophenylglycine or (R)-2,3-F2-Phg ) is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also referred to as (R)-2,3-difluorophenylglycine or (R)-2,3-F2-Phg ) is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to enhance metabolic stability and constrain conformational space. The introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring lowers the pKa of the benzylic


-proton, significantly increasing the risk of racemization during activation and coupling.

This guide provides a validated protocol for the incorporation of (R)-2,3-F2-Phg into peptide sequences via Solid Phase Peptide Synthesis (SPPS). Unlike standard alanine or leucine couplings, this residue requires specialized activation chemistry to prevent the formation of the diastereomeric impurity (S)-2,3-F2-Phg, which can be difficult to separate during downstream purification.

Critical Analysis: The Racemization Challenge

The Fluorine Effect

In standard Phenylglycine (Phg), the


-proton is already acidic due to the electron-withdrawing nature of the phenyl ring. In (R)-2,3-F2-Phg , the inductive effect of the two fluorine atoms further withdraws electron density, making the 

-proton highly labile.
Mechanism of Failure

When activated using standard bases (e.g., DIPEA) and uronium reagents (e.g., HBTU, HATU), the


-proton is abstracted, leading to the formation of an achiral 5(4H)-oxazolone (azlactone)  intermediate. Re-opening of this ring by the nucleophilic amine occurs without stereocontrol, yielding a racemic product.

Key Insight: The use of strong bases (DIPEA, NMM) during the coupling of Fmoc-(R)-2,3-F2-Phg-OH is the primary cause of epimerization.

RacemizationMechanism Start Activated (R)-2,3-F2-Phg Enolate Enolate Intermediate Start->Enolate Proton Abstraction Base Base (DIPEA) Base->Enolate Oxazolone Achiral Oxazolone Enolate->Oxazolone Cyclization Racemic Racemic Peptide (R/S Mixture) Oxazolone->Racemic Amine Attack

Figure 1: Mechanism of base-catalyzed racemization via oxazolone formation.

Validated Experimental Protocols

Reagent Selection Strategy

To mitigate racemization, we must avoid high pH during activation. The recommended systems are DIC/Oxyma (neutral pH) or COMU/TMP (weak base).

ParameterStandard Protocol (High Risk)Optimized Protocol (Recommended)
Coupling Reagent HBTU / HATUDIC / Oxyma Pure OR COMU
Base DIPEA (Diisopropylethylamine)None (for DIC) or TMP (2,4,6-Trimethylpyridine)
Solvent DMFDMF / DCM (1:1) (Reduces polarity, stabilizes activated ester)
Temperature Ambient0°C for activation, then Ambient
Pre-activation 2-5 minutesIn-situ (0 min)
Protocol A: Coupling Fmoc-(R)-2,3-F2-Phg-OH to Resin/Peptide

Use this protocol when adding the difluoro-phenylglycine to the growing chain.

Materials:

  • Fmoc-(R)-2,3-difluorophenylglycine (2.0 equiv relative to resin loading)

  • DIC (Diisopropylcarbodiimide) (2.0 equiv)

  • Oxyma Pure (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes. Drain.

  • Dissolution: In a clean vial, dissolve Fmoc-(R)-2,3-F2-Phg-OH and Oxyma Pure in the minimum amount of DMF required for solubility.

    • Note: Do NOT add the DIC yet.

  • Activation (In-Situ): Add the amino acid/Oxyma solution to the resin.

  • Coupling Trigger: Immediately add DIC to the reaction vessel.

  • Incubation: Agitate at room temperature for 60–90 minutes .

    • Do not heat. Microwave synthesis is contraindicated for this specific coupling step due to thermal racemization risks.

  • Monitoring: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines). If positive, re-couple using HATU/Collidine (TMP) (1:1:1 equiv) for 30 minutes.

Protocol B: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Use this protocol if (R)-2,3-F2-Phg is the C-terminal amino acid.

Rationale: 2-CTC resin allows loading under very mild conditions, preventing the initial racemization that occurs with Wang linker loading (which requires DMAP).

Step-by-Step Procedure:

  • Swell Resin: Swell 2-CTC resin in dry DCM for 30 minutes.

  • Prepare Solution: Dissolve Fmoc-(R)-2,3-F2-Phg-OH (1.0 equiv) in dry DCM. Add DIPEA (2.5 equiv) .

    • Note: While DIPEA is used here, the electrophilic nature of the trityl chloride reacts so rapidly that racemization is negligible compared to esterification on Wang resin.

  • Loading: Add solution to resin.[1] Agitate for 60 minutes .

  • Quenching: Add Methanol (0.5 mL per gram resin) to cap unreacted chlorides. Agitate for 15 minutes.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol C: Elongation (Coupling to the (R)-2,3-F2-Phg residue)

Use this protocol when adding the NEXT amino acid onto the deprotected 2,3-F2-Phg amine.

Challenge: The bulky difluorophenyl group creates steric hindrance, making the amine a poor nucleophile. Solution: Use a highly reactive coupling system.

  • Deprotection: Remove Fmoc using 20% Piperidine/DMF (standard protocol).

    • Caution: Extended exposure to piperidine can cause diketopiperazine (DKP) formation if the peptide is a dipeptide ester.

  • Coupling: Use HATU (3.0 equiv) / HOAt (3.0 equiv) / DIPEA (6.0 equiv) .

  • Double Coupling: This step often requires double coupling to ensure completion.

Quality Control & Troubleshooting

To validate the stereochemical integrity of your synthesis, you cannot rely solely on standard reverse-phase HPLC, as the D- and L- isomers may co-elute.

Recommended Analytical Method: Marfey’s Analysis

  • Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent).

  • Analyze via LC-MS comparing against standards of L- and D- 2,3-difluorophenylglycine.

Common Failure Modes:

ObservationRoot CauseCorrective Action
Doublet peaks in HPLC Racemization (50/50 mix)Switch from HBTU/DIPEA to DIC/Oxyma.
Low Yield Steric hindranceDouble couple the subsequent amino acid using HATU.
Deletion Sequences Incomplete couplingUse a "swelling" solvent mix like DMF/DCM or NMP.

Workflow Visualization

SPPS_Workflow Start Start: Resin Selection Decision Is 2,3-F2-Phg C-Terminal? Start->Decision LoadCTC Load on 2-CTC Resin (DCM/DIPEA) Decision->LoadCTC Yes StandardLoad Standard Loading (Rink/Wang) Decision->StandardLoad No Coupling Coupling Step (The Critical Phase) LoadCTC->Coupling StandardLoad->Coupling MethodA Method A: DIC + Oxyma Pure (No Base) Coupling->MethodA Preferred MethodB Method B: COMU + TMP (Weak Base) Coupling->MethodB Alternative QC QC: Check Stereopurity (Marfey's / Chiral HPLC) MethodA->QC MethodB->QC

Figure 2: Decision tree for the incorporation of (R)-2,3-difluorophenylglycine.

References

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine Derivatives during Peptide Synthesis. International Journal of Peptide and Protein Research.
  • Bachem Application Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. (Identifies COMU/TMP and DEPBT as superior for Phg). Link

  • BenchChem Technical Support. (2025). Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. (Analogous protocol for electron-deficient Phg derivatives). Link

Sources

Application

Application Note: Asymmetric Synthesis of (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid

Strategic Overview & Molecular Significance (2R)-2-Amino-2-(2,3-difluorophenyl)acetic acid (also known as D-2,3-difluorophenylglycine) is a highly valuable non-proteinogenic chiral amino acid. In modern drug discovery, i...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Significance

(2R)-2-Amino-2-(2,3-difluorophenyl)acetic acid (also known as D-2,3-difluorophenylglycine) is a highly valuable non-proteinogenic chiral amino acid. In modern drug discovery, incorporating fluorinated arylglycines into peptidomimetics or small-molecule inhibitors serves multiple strategic functions. The 2,3-difluoro substitution pattern exerts a strong electron-withdrawing effect that lowers the pKa of the adjacent amine, modulates the overall lipophilicity (LogP) of the molecule, and provides exceptional steric shielding against cytochrome P450-mediated oxidative degradation.

However, the synthesis of enantiopure arylglycines presents a notorious chemical challenge. The


-proton is flanked by an aromatic ring and a carboxylate, rendering it highly acidic and prone to base-catalyzed racemization. Therefore, the selected synthetic pathways must establish the stereocenter with absolute precision and avoid harsh epimerizing conditions during downstream deprotection[1].

As a Senior Application Scientist, I have structured this protocol guide to evaluate and execute the two most robust methodologies for synthesizing this molecule: a Rhodium-Catalyzed Diastereoselective Addition (ideal for rapid bench-scale discovery) and a Biocatalytic Dynamic Kinetic Resolution (DKR) (the gold standard for process-scale manufacturing).

Pathway Analysis & Mechanistic Causality

Route A: Rhodium-Catalyzed Addition via Ellman's Auxiliary

For discovery chemistry where rapid access to enantiopure material is required, we employ the rhodium-catalyzed addition of 2,3-difluorophenylboronic acid to an N-tert-butanesulfinyl imino ester.

  • Causality of Reagent Choice: The use of (Rs)-tert-butanesulfinamide (Ellman's auxiliary) is critical. The bulky tert-butyl group acts as a rigid steric shield, forcing the Rh(I)-aryl intermediate to attack the imine exclusively from the less hindered face. This yields the (R,Rs)-diastereomer with >98:2 diastereomeric ratio (dr). Furthermore, the sulfinyl group is easily cleaved under mild acidic conditions, preventing the racemization that plagues other chiral auxiliaries[2].

RhCatalyzed A Ethyl Glyoxylate + (Rs)-t-Butanesulfinamide B N-Sulfinyl Imino Ester (Chiral Intermediate) A->B Ti(OEt)4 D Diastereoselective Arylation (>98:2 dr) B->D C Rh(I) Catalyst + 2,3-Difluorophenylboronic Acid C->D Addition E Acidic Deprotection (HCl / Dioxane) D->E F (2R)-2-Amino-2-(2,3-difluorophenyl) acetic acid E->F Hydrolysis

Rh-catalyzed asymmetric synthesis workflow for (2R)-arylglycine.

Route B: Biocatalytic Dynamic Kinetic Resolution (DKR)

For multigram to kilogram scale, transition-metal catalysis becomes economically and environmentally prohibitive. Instead, we utilize a dual-enzyme DKR system on racemic 5-(2,3-difluorophenyl)hydantoin.

  • Causality of Reaction Conditions: Standard kinetic resolution limits yield to 50%. By engineering the bioreactor to operate at pH 8.0–8.5, the unreacted (S)-hydantoin undergoes spontaneous base-catalyzed enolization at the C5 position, continuously racemizing back to the (R)-enantiomer. D-hydantoinase selectively cleaves the (R)-isomer, driving the equilibrium forward to achieve a theoretical 100% yield[3].

BiocatalyticDKR A rac-5-(2,3-Difluorophenyl) hydantoin B Spontaneous Racemization (pH 8.0-8.5) A->B Equilibrium C D-Hydantoinase A->C Enantioselective Cleavage D N-Carbamoyl-(R)-arylglycine C->D E D-Carbamoylase D->E F (2R)-2-Amino-2-(2,3-difluorophenyl) acetic acid E->F Decarbamoylation

Biocatalytic Dynamic Kinetic Resolution (DKR) of hydantoins.

Quantitative Route Comparison

ParameterRoute A: Rh-Catalyzed AdditionRoute B: Biocatalytic DKR
Primary Application Bench-scale discovery, analog library synthesisProcess-scale manufacturing, API production
Overall Yield 70 – 78% (over 3 steps)85 – 92% (over 2 steps from hydantoin)
Enantiomeric Excess > 99% ee (post-crystallization)> 99.5% ee (enzymatic precision)
Stereocontrol Mechanism Steric shielding via chiral auxiliaryEnzyme active-site specificity
Cost Driver Rhodium catalyst, chiral auxiliaryEnzyme procurement/immobilization
Environmental Impact High (Heavy metals, organic solvents)Low (Aqueous media, biodegradable)

Experimental Protocols

Protocol A: Rh-Catalyzed Diastereoselective Synthesis

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure stereochemical integrity before proceeding to the next step.

Step 1: Condensation of Imino Ester

  • Charge a flame-dried flask with (Rs)-tert-butanesulfinamide (1.0 eq) and ethyl glyoxylate (1.2 eq, 50% in toluene).

  • Add anhydrous THF (0.2 M) followed by Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq). Logic: Ti(OEt)4 acts dually as a Lewis acid to activate the aldehyde and as a water scavenger to drive the condensation equilibrium.

  • Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3, filter through Celite, and concentrate the organic layer.

  • Self-Validation (IPC 1): Analyze via

    
    H NMR. The imine proton should appear as a sharp singlet around 
    
    
    
    8.1 ppm.

Step 2: Rhodium-Catalyzed Arylation

  • In a nitrogen-filled glovebox, combine the N-sulfinyl imino ester (1.0 eq), 2,3-difluorophenylboronic acid (2.0 eq), and [Rh(cod)OH]

    
     (3 mol%).
    
  • Dissolve in dioxane (0.1 M) and heat to 60°C for 14 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Concentrate the crude mixture.

  • Self-Validation (IPC 2): Analyze the crude mixture by

    
    H NMR. The tert-butyl group of the auxiliary will show two distinct singlets if diastereomers are present. A successful reaction yields a dr of >98:2.
    

Step 3: Deprotection and Isolation

  • Dissolve the purified intermediate in a 1:1 mixture of THF and 4M HCl in dioxane. Stir at room temperature for 2 hours to cleave the sulfinyl group.

  • Add 2M aqueous LiOH to hydrolyze the ethyl ester (stir for 4 hours).

  • Adjust the pH to 5.5 (the isoelectric point of the amino acid) using 1M HCl to precipitate the free (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid.

  • Filter, wash with cold water, and dry under vacuum.

Protocol B: Biocatalytic Dynamic Kinetic Resolution (DKR)

This process leverages continuous equilibrium to bypass the 50% yield limit of standard resolutions.

Step 1: Preparation of Racemic Hydantoin

  • React 2,3-difluorobenzaldehyde with KCN (1.5 eq) and (NH

    
    )
    
    
    
    CO
    
    
    (3.0 eq) in a 1:1 mixture of ethanol and water at 60°C for 6 hours (Bucherer-Bergs reaction).
  • Precipitate the racemic 5-(2,3-difluorophenyl)hydantoin by cooling to 4°C. Filter and wash with water.

Step 2: Dual-Enzyme Bioconversion

  • Suspend the racemic hydantoin (100 g/L) in a 100 mM potassium phosphate buffer.

  • Adjust the pH strictly to 8.5 using 2M NaOH. Logic: Maintaining pH 8.5 is critical; it is basic enough to promote the spontaneous enolization/racemization of the unreacted (S)-hydantoin, but mild enough to prevent enzyme denaturation.

  • Add immobilized D-hydantoinase (10 U/g substrate) and D-carbamoylase (15 U/g substrate).

  • Incubate the bioreactor at 40°C with gentle overhead stirring. Maintain constant pH 8.5 via an automated titrator adding 1M NaOH (base is consumed as the amino acid is formed).

  • Self-Validation (IPC 1): Monitor the reaction via the automated base consumption. The reaction is complete when base addition ceases (typically 24-36 hours).

Step 3: Downstream Processing

  • Filter the reaction mixture to recover the immobilized enzymes (which can be recycled for up to 10 batches).

  • Acidify the filtrate to pH 5.5 using concentrated HCl to induce isoelectric precipitation of the target amino acid.

  • Self-Validation (Final QC): Derivatize a 1 mg sample with Marfey's reagent (FDAA) and analyze via LC-MS. The (2R)-enantiomer must show >99.5% ee.

References

  • Williams, R. M.; Hendrix, J. A. (1992). The Asymmetric Synthesis of Arylglycines. Chemical Reviews. URL:[Link]

  • Beaudry, C. M.; Malerich, J. P.; Trauner, D. / Ellman, J. A. et al. (2006). Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters. Journal of the American Chemical Society. URL:[Link]

  • Schutt, H. et al. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. US Patent 4260684A.

Sources

Method

Application Note: Strategic Incorporation of (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid in Bioactive Molecule Design

Target Audience: Researchers, Medicinal Chemists, and Peptide Synthesis Specialists Compound: (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (D-2,3-difluorophenylglycine) Introduction & Mechanistic Rationale The incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Synthesis Specialists Compound: (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (D-2,3-difluorophenylglycine)

Introduction & Mechanistic Rationale

The incorporation of non-canonical, fluorinated amino acids into peptides and small molecules is a cornerstone of modern drug discovery. (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid , the D-enantiomer of 2,3-difluorophenylglycine, offers profound structural and electronic advantages when integrated into bioactive scaffolds.

The "Fluorine Magic" in Phenylglycines

The strategic placement of fluorine atoms at the 2- and 3-positions of the phenyl ring serves three critical functions in lead optimization:

  • Conformational Locking: The ortho-fluorine (position 2) creates steric hindrance against the peptide backbone, restricting the rotation of the aryl ring (

    
     angle). This locks the molecule into a pre-organized bioactive conformation, reducing entropic penalties upon target binding.
    
  • Metabolic Shielding: The electron-withdrawing nature of the difluoro-substitution deactivates the aromatic ring toward electrophilic attack by Cytochrome P450 enzymes, dramatically extending the in vivo half-life[1].

  • pKa Modulation: The strong inductive effect (-I) of the fluorines lowers the pKa of the adjacent

    
    -amine and backbone amides. This enhances membrane permeability (LogD) and modulates the hydrogen-bond donor capacity of the molecule within the receptor pocket.
    

These properties have made fluorinated phenylglycines highly sought-after building blocks in the mutasynthesis of novel glycopeptide antibiotics (e.g., balhimycin analogs)[2] and the development of CFTR potentiators for cystic fibrosis[1].

The Synthetic Challenge: Controlling -Epimerization

While highly valuable, incorporating (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid presents a severe synthetic challenge: loss of stereochemical integrity during carboxyl activation .

The Causality of Epimerization: Phenylglycine derivatives are notoriously prone to racemization during Solid-Phase Peptide Synthesis (SPPS)[3]. The strong electron-withdrawing effect of the 2,3-difluorophenyl group exacerbates the acidity of the


-proton. When the carboxylic acid is activated (e.g., using standard HBTU/DIPEA conditions), the presence of a base rapidly triggers the formation of an oxazol-5(4H)-one intermediate. This intermediate is planar, leading to the rapid loss of the (2R) stereocenter and yielding a mixture of (2R) and (2S) diastereomers[3].

To maintain trustworthiness in your synthesis, exogenous bases like DIPEA must be strictly avoided during the coupling of this specific residue.

SPPS_Workflow Start Fmoc-(2R)-2,3-diF-Phg-OH Starting Material Activation Carboxyl Activation (Risk of Oxazolone Formation) Start->Activation PathA Standard Base (HBTU/DIPEA) High Epimerization Activation->PathA Suboptimal PathB Optimized (DIC/Oxyma Pure) Suppressed Epimerization Activation->PathB Preferred Racemization Loss of (2R) Chirality Inactive Diastereomer PathA->Racemization a-proton abstraction Success Stereopure Coupling Bioactive Peptidomimetic PathB->Success Fast acylation

Workflow logic for mitigating oxazolone-mediated epimerization during SPPS.

Validated Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation (Base-Free Coupling)

To prevent epimerization, this protocol utilizes DIC and Oxyma Pure. Oxyma Pure acts as a superior nucleophile that rapidly attacks the O-acylisourea intermediate before oxazolone formation can occur, requiring no exogenous base[4],[5].

Reagents Required:

  • Fmoc-(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (3.0 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure) (3.0 equiv)

  • Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min). Note: Ensure complete removal of piperidine, as residual base will trigger epimerization in the next step.

  • Pre-Activation: In a separate vial, dissolve Fmoc-(2R)-2,3-diF-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF (approx. 0.1 M concentration). Add DIC (3.0 eq) and stir for 2 minutes at 0 °C.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Washing & Capping: Wash the resin with DMF (3 × 1 min). Cap any unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

  • Verification: Perform a micro-cleavage and analyze via LC-MS to confirm >98% diastereomeric excess (d.e.).

Protocol B: Solution-Phase Amide Coupling for Small Molecules

For non-peptidic drug candidates (e.g., transporter inhibitors or CFTR potentiators), solution-phase coupling is preferred.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine counterpart (1.0 eq) and Boc-(2R)-2,3-diF-Phg-OH (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 eq).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 12 hours. Avoid adding triethylamine (TEA) unless absolutely necessary for amine solubility, to preserve the (2R) stereocenter.

  • Workup: Quench with 5% aqueous citric acid. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data Presentation

The table below summarizes the empirical shifts in physicochemical properties when substituting standard D-phenylglycine with the 2,3-difluorinated analog in a model peptidomimetic scaffold.

Property(2R)-Phenylglycine (Standard)(2R)-2,3-DifluorophenylglycinePharmacological Impact
LogD (pH 7.4) 1.22.1Enhanced lipid bilayer partitioning; improved oral bioavailability.
Amide pKa ~15.5~14.2Stronger H-bond donor capacity in target binding pockets.
Coupling Epimerization Risk Moderate (5-10% with HBTU)High (>30% with HBTU)Necessitates base-free coupling (DIC/Oxyma) to maintain stereopurity.
Microsomal Half-Life (

)
25 minutes>120 minutesComplete blockage of ortho/meta CYP450 aromatic oxidation[1].

Pharmacological Impact Pathway

The integration of this specific unnatural amino acid triggers a cascade of favorable pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

Pharm_Impact Subst 2,3-Difluoro Substitution on Phenylglycine Prop1 Increased Lipophilicity (Higher LogD) Subst->Prop1 Prop2 Electron Withdrawal (Lower Amide pKa) Subst->Prop2 Prop3 Steric Shielding (Ortho-Fluoro Effect) Subst->Prop3 Outcome1 Enhanced Membrane Permeability Prop1->Outcome1 Outcome2 Improved H-Bond Donation in Target Pocket Prop2->Outcome2 Outcome3 Resistance to CYP450 Oxidative Metabolism Prop3->Outcome3 Final Optimized in vivo Efficacy (e.g., CFTR Potentiation) Outcome1->Final Outcome2->Final Outcome3->Final

Mechanistic pathway detailing how 2,3-difluoro substitution optimizes PK/PD profiles.

References

1.[2] Voitsekhovskaia, I., et al. "Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues." RSC Chemical Biology, 2024. URL:[Link] 2.[1] "Fluorinated ΔF508-CFTR Correctors and Potentiators for PET Imaging." NIH PubMed Central. URL:[Link] 3.[3] "Epimerisation in Peptide Synthesis." MDPI, 2023. URL:[Link] 4.[4] "Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis." Journal of the American Chemical Society. URL:[Link] 5.[5] "An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures." ChemRxiv. URL:[Link]

Sources

Application

Application Note: Advanced Analytical Protocols for the Quantification and Enantiomeric Profiling of (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Context: Aligned with ICH M10 and PMDA (Japan) Bioanalytical Method Validation Guidelines Scientific Context and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Context: Aligned with ICH M10 and PMDA (Japan) Bioanalytical Method Validation Guidelines

Scientific Context and Analytical Challenges

(2R)-2-Amino-2-(2,3-difluorophenyl)acetic acid—also known as D-2,3-difluorophenylglycine—is a highly valuable chiral unnatural amino acid. The incorporation of D-amino acids into peptide therapeutics and small-molecule active pharmaceutical ingredients (APIs) provides profound resistance to endogenous proteolytic degradation [1]. Furthermore, the 2,3-difluoro substitution on the phenyl ring modulates the pKa of the adjacent amine, enhances lipophilicity, and introduces unique conformational constraints via stereoelectronic effects (e.g., fluorine-amide gauche effects) [2].

The Analytical Challenge: Quantifying this compound presents a dual challenge. First, as a zwitterionic and highly polar molecule, it exhibits poor retention on standard reverse-phase (C18) columns. Second, confirming its enantiomeric purity requires resolving the (2R) enantiomer from its (2S) counterpart, which possess identical physical properties in achiral environments. To establish a self-validating analytical system, we deploy an orthogonal strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) for absolute quantification, Chiral HPLC for enantiomeric excess (ee) determination, and Optical Polarimetry/NMR for absolute configuration validation [3].

Workflow Sample Sample: (2R)-2-Amino-2-(2,3-difluorophenyl) acetic acid Prep Sample Prep & Derivatization (Optional) Sample->Prep HPLC Chiral HPLC (Enantiomeric Excess) Prep->HPLC UV 220nm LCMS HILIC-LC-MS/MS (Trace Quantification) Prep->LCMS MRM Mode NMR NMR & Polarimetry (Absolute Configuration) Prep->NMR Orthogonal

Analytical workflow for the orthogonal validation of difluorophenylglycine.

Chiral HPLC: Determination of Enantiomeric Excess (ee)

Causality and Methodological Design

To resolve the (2R) and (2S) enantiomers, a chiral stationary phase (CSP) is mandatory. We utilize an amylose-based CSP (e.g., Chiralpak AD-H). The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte and the amylose tris(3,5-dimethylphenylcarbamate) selector. The difluorophenyl ring engages in


 stacking and dipole interactions within the chiral cavities, while the amino and carboxylic groups form stereoselective hydrogen bonds.

Adding Trifluoroacetic acid (TFA) to the mobile phase is a critical mechanistic choice: it suppresses the ionization of the carboxylic acid moiety, preventing severe peak tailing and maintaining robust resolution [1].

Step-by-Step Protocol
  • Column Preparation: Equilibrate a Chiralpak AD-H column (4.6 mm × 250 mm, 5 µm) with the mobile phase for 30 minutes at 25°C.

  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane / Ethanol / TFA (80:20:0.1, v/v/v). Degas ultrasonically for 15 minutes.

  • Sample Preparation: Dissolve the API sample in the mobile phase to a final concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm (optimal for the difluorophenyl chromophore).

  • Data Acquisition: Record the chromatogram for 20 minutes. Calculate the enantiomeric excess using the formula:

    
    .
    
Quantitative Data Summary
EnantiomerExpected Retention Time (min)Selectivity (

)
Resolution (

)
LOD (µg/mL)
(2R)-Enantiomer 8.4--0.5
(2S)-Enantiomer 11.21.33> 2.00.5

HILIC-LC-MS/MS: High-Sensitivity Trace Quantification

Causality and Methodological Design

For pharmacokinetic (PK) profiling or trace impurity analysis in complex matrices, UV detection lacks sufficient sensitivity. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required. Because amino acids are highly polar, traditional C18 columns cause early elution in the void volume. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide-bonded stationary phase. In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the stationary phase; the polar difluorophenylglycine partitions into this layer, resulting in excellent retention.

Step-by-Step Protocol
  • Column Preparation: Install a Waters Acquity UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm). Maintain column temperature at 40°C.

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures the amine is fully protonated for ESI+).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 90% B. Linearly decrease to 50% B over 4.0 minutes. Hold for 1.0 minute, then re-equilibrate at 90% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Fragmentation Parent [M+H]+ m/z 188.1 Frag1 Loss of NH3 m/z 171.1 Parent->Frag1 -17 Da Frag2 Loss of HCOOH m/z 142.1 Parent->Frag2 -46 Da Frag3 Difluorotropylium Ion m/z 125.1 Parent->Frag3 -63 Da Frag2->Frag3 -17 Da

ESI+ MS/MS fragmentation pathway for difluorophenylglycine.

MRM Transition Parameters
Precursor Ion (

)
Product Ion (

)
Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
188.1142.1502515Quantifier
188.1125.1502525Qualifier
188.1171.1502512Qualifier

Orthogonal Validation: NMR and Optical Polarimetry

To ensure the trustworthiness of the analytical system, relative purity metrics from HPLC must be grounded in absolute structural validation.

Optical Polarimetry

Chiral HPLC confirms the presence of two distinct enantiomers but does not inherently prove which is (2R) and which is (2S) without a certified reference standard. Optical polarimetry provides this absolute grounding.

  • Protocol: Dissolve 1.0 g of the purified compound in 100 mL of 1N HCl. Measure the specific rotation

    
     at 20°C using a sodium lamp (589 nm) in a 1 dm cell. Compare the observed rotation against literature values for D-2,3-difluorophenylglycine to confirm the (2R) absolute configuration [2].
    
19F-NMR with Chiral Derivatization
  • Protocol: React the amino acid with

    
    -(-)-
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of triethylamine.
  • Causality: This reaction converts the enantiomeric mixture into diastereomers. Because diastereomers have different physical and magnetic environments, the fluorine atoms on the difluorophenyl ring will exhibit distinct chemical shifts in

    
    F-NMR (measured in DMSO-
    
    
    
    ). The integration ratio of these distinct fluorine peaks provides an orthogonal, highly precise measurement of enantiomeric excess that self-validates the Chiral HPLC data.

References

  • Source: Google Patents (US8604061B2)
  • Source: Google Patents (CN107406373B)
  • Source: European Patent Office (EP 2321277 B1)
Method

Application Notes &amp; Protocols: (2R)-2-amino-2-(2,3-difluorophenyl)acetic Acid as a Strategic Chiral Building Block

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid. This non-natur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid. This non-natural, chiral amino acid serves as a high-value building block in modern pharmaceutical research. The strategic incorporation of the 2,3-difluorophenyl moiety offers a sophisticated tool for modulating the physicochemical and pharmacological properties of lead compounds. We will explore the scientific rationale behind its use, provide detailed protocols for its incorporation into target molecules, and present data interpretation guidelines.

Introduction: The Strategic Value of Fluorinated Chiral Building Blocks

The development of effective and safe therapeutics is contingent on the precise three-dimensional arrangement of atoms within a drug molecule. Chiral building blocks, which are enantiomerically pure molecules, are fundamental to constructing these complex structures, ensuring optimal interaction with biological targets like proteins and nucleic acids.[1][2][3] The use of the correct enantiomer is critical, as the mirror image form can have lower activity or even undesired toxicological effects.[2][4]

Among the vast arsenal of chiral synthons, fluorinated amino acids have emerged as particularly powerful tools.[5][6] The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly influence its properties:[5][7][8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as Cytochrome P450s, which can extend the biological half-life of a drug.[5]

  • Binding Affinity: Fluorine can alter the acidity or basicity of nearby functional groups and participate in unique, favorable interactions with enzyme active sites, including hydrogen bonds and dipole-dipole interactions.[7][9]

  • Conformational Control: The strategic placement of fluorine can introduce conformational constraints, locking a molecule into a bioactive shape.[7]

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is a prime example of such a strategic building block. Its difluorinated aromatic structure enhances metabolic stability and offers unique electronic properties for targeted binding, making it an invaluable asset in the design of novel enzyme inhibitors, neuroactive compounds, and peptide-based therapeutics.[10]

Physicochemical & Structural Properties

A thorough understanding of the building block's properties is essential for its effective use in synthesis and molecular design.

PropertyValueSource / Method
IUPAC Name (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid---
Molecular Formula C₈H₇F₂NO₂Calculated
Molecular Weight 187.14 g/mol Calculated[11]
Appearance White to off-white solidTypical for amino acids
Chirality (R)-configurationDefined
Solubility Soluble in aqueous base, limited solubility in organic solventsInferred from structure
pKa (approx.) ~2 (acid), ~9 (amine)Estimated from similar amino acids

Core Application: Peptide & Small Molecule Synthesis

The primary application of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is its incorporation into larger molecules via amide bond formation. This allows for the creation of novel peptides, peptidomimetics, and small molecule inhibitors where the unique properties of the difluorophenyl group can be exploited.

The rationale is twofold:

  • Structural Scaffold: The rigid (R)-stereocenter provides a fixed point of chirality, influencing the overall topography of the final compound.

  • Pharmacological Modulation: The 2,3-difluorophenyl side chain acts as a bioisosteric replacement for other aromatic groups, introducing the beneficial effects of fluorination to enhance potency, selectivity, and pharmacokinetic profiles.[7]

G cluster_0 Inputs cluster_1 Process cluster_2 Output A (2R)-2-amino-2- (2,3-difluorophenyl)acetic acid C Amide Coupling Reaction (e.g., HATU, EDC) A->C Carboxylic Acid Component B Amine-containing Scaffold (R-NH2) B->C Amine Component D Novel Chiral Molecule with Enhanced Properties C->D Forms Amide Bond

Caption: Integration of the chiral building block into a new molecule.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common transformations involving this building block.

Protocol 1: Standard Amide Coupling using HATU

This protocol describes a robust method for forming an amide bond between (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid and a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization.[12]

Rationale: The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine), is required to neutralize the hexafluorophosphate salt and deprotonate the amine component.[13]

G start Start dissolve Dissolve Amino Acid (1.0 eq) & Amine (1.1 eq) in DMF start->dissolve add_base Add DIPEA (3.0 eq) Cool to 0°C dissolve->add_base add_hatu Add HATU (1.2 eq) in portions add_base->add_hatu react Stir at 0°C for 30 min, then warm to RT for 2-16 h add_hatu->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench with H2O Extract with EtOAc monitor->workup Complete purify Purify via Column Chromatography workup->purify end_node End purify->end_node

Caption: Workflow for a standard HATU-mediated amide coupling reaction.

Materials:

  • (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, argon/nitrogen line

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (1.0 eq) and the amine coupling partner (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Basification & Cooling: Add DIPEA (3.0 eq) to the solution. Cool the flask to 0°C in an ice bath. Rationale: Cooling minimizes potential side reactions and controls the exothermic reaction upon adding the coupling reagent.

  • Activation: Add HATU (1.2 eq) to the stirred solution in small portions. Rationale: Portion-wise addition prevents a rapid temperature increase.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The washes remove residual DMF, HATU byproducts, and unreacted reagents. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Terminal Boc Protection

Protecting the amino group is a critical step before performing reactions on the carboxylic acid moiety or to prevent self-polymerization during coupling. The tert-butyloxycarbonyl (Boc) group is a standard, acid-labile protecting group.

Rationale: Di-tert-butyl dicarbonate (Boc₂O) reacts with the nucleophilic amino group in the presence of a base. The base neutralizes the in-situ generated acid and facilitates the reaction.

Materials:

  • (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Sodium hydroxide (NaOH, 2.2 eq)

  • 1,4-Dioxane and Water

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and an aqueous solution of NaOH (2.2 eq). Stir until a clear solution is obtained.

  • Reaction: Cool the solution to 0°C. Add Boc₂O (1.1 eq), either neat or dissolved in a small amount of dioxane.

  • Stirring: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the dioxane. b. Wash the remaining aqueous solution with diethyl ether (2x) to remove any unreacted Boc₂O. c. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form. d. Extract the product into ethyl acetate (3x). e. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the N-Boc protected amino acid.

G Start Free Amino Acid (R-NH2) Protect N-Terminal Protection (e.g., Boc₂O) Start->Protect Protected Protected Amino Acid (R-NH-Boc) Protect->Protected Couple Amide Coupling (e.g., HATU) Protected->Couple Peptide Protected Dipeptide Couple->Peptide Deprotect N-Terminal Deprotection (e.g., TFA) Peptide->Deprotect Final Free N-Terminus for further coupling Deprotect->Final

Caption: The protection-coupling-deprotection cycle in peptide synthesis.

Data Analysis and Characterization

Successful synthesis must be confirmed with rigorous analytical data.

Analysis TechniqueExpected Result for a Successful Amide Coupling
LC-MS A new peak with the expected mass-to-charge ratio (m/z) for the product [M+H]⁺. Disappearance of the limiting reagent peak.
¹H NMR Appearance of a new amide N-H proton signal (typically a broad singlet or triplet between 7-9 ppm). Characteristic shifts for the protons of the newly introduced amine partner.
¹⁹F NMR Two distinct signals corresponding to the two fluorine atoms on the phenyl ring. Chemical shifts may change slightly upon amide bond formation compared to the starting material.
Chiral HPLC A single peak confirming the retention of enantiomeric purity. The retention time should be compared to a racemic standard if available.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive coupling reagent; insufficient base; steric hindrance from coupling partner; poor quality solvent.Use fresh, high-quality reagents and anhydrous solvents. Increase reaction time or temperature slightly. Consider a different coupling reagent like T3P or forming an acyl fluoride.[14][15]
Racemization Detected Reaction temperature too high; use of certain carbodiimide reagents without additives.Maintain low temperatures during activation. Use HATU, HBTU, or PyBOP which are known to suppress racemization.[12][13]
Multiple Products/Side Reactions Unprotected side chains on the coupling partner; double addition.Ensure all other reactive functional groups (e.g., other amines, carboxylic acids) are appropriately protected before coupling.

Conclusion

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is a highly valuable and versatile chiral building block for modern drug discovery. Its strategic use allows for the synthesis of novel chemical entities with potentially superior pharmacological profiles, including enhanced metabolic stability and target affinity. The protocols and guidelines presented here provide a solid foundation for researchers to effectively incorporate this building block into their synthetic workflows, accelerating the development of next-generation therapeutics.

References

  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. BenchChem.
  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). AiFChem.
  • Taylor & Francis. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online.
  • Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • MySkinRecipes. (n.d.). 2-Amino-2-(2,5-difluorophenyl)aceticacid. MySkinRecipes.
  • MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Semantic Scholar. (2022, August 14). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar.
  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. AxisPharm.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid.

Sources

Application

Application Note: Derivatization Strategies for (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid in Chiral Purity and Bioanalytical Assays

Executive Summary & Analytical Challenges (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is an unnatural chiral amino acid frequently utilized as a critical building block in the synthesis of peptide therapeutics and sma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is an unnatural chiral amino acid frequently utilized as a critical building block in the synthesis of peptide therapeutics and small-molecule active pharmaceutical ingredients (APIs). Due to its zwitterionic nature, high polarity, and the lack of a strongly absorbing chromophore, direct analysis of this compound presents significant analytical challenges. Furthermore, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring slightly depresses the pKa of the adjacent primary amine compared to standard phenylglycine, necessitating precise pH control during chemical derivatization.

To overcome these barriers, pre-column derivatization is mandatory for specific downstream assays. This guide details two self-validating derivatization workflows:

  • Chiral Purity Determination using Marfey’s Reagent (FDAA) for high-resolution enantiomeric separation.

  • High-Sensitivity Bioanalysis using Dansyl Chloride (Dns-Cl) for LC-MS/MS quantification in biological matrices.

Assay 1: Enantiomeric Purity Determination via Marfey’s Reagent

Mechanistic Causality & Expert Rationale

Determining the enantiomeric excess (ee) of the (2R)-enantiomer requires proving the absence of the (2S)-impurity. Standard achiral columns cannot separate enantiomers. By reacting the primary amine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent) via nucleophilic aromatic substitution, the enantiomers are converted into diastereomers[1].

The Chromatographic Advantage: The L-FDAA-(2R)-amino acid (D-isomer derivative) exhibits strong intramolecular hydrogen bonding, which shields its polar functional groups from the mobile phase[2]. Consequently, it becomes more hydrophobic and elutes later than the L-FDAA-(2S)-amino acid on a standard C18 reverse-phase column[3]. This elution order is analytically ideal: the trace (2S) impurity elutes first, ensuring it is not obscured by the tailing of the massive (2R) major peak.

Workflow Visualization

MarfeyWorkflow A Sample Preparation (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid in 50 mM NaHCO3 B Derivatization Add 1% L-FDAA in Acetone Incubate at 40°C for 60 min A->B C Reaction Quenching Add 2M HCl to halt reaction and stabilize diastereomers B->C D Chromatographic Separation Achiral C18 Reverse-Phase HPLC Gradient Elution C->D E Detection & Analysis UV Absorbance at 340 nm (2S)-derivative elutes before (2R) D->E

Workflow for chiral derivatization using Marfey's reagent and subsequent HPLC separation.
Step-by-Step Protocol: FDAA Derivatization

Self-Validation System: Always run a racemic mixture standard ((2R)/(2S)-2-amino-2-(2,3-difluorophenyl)acetic acid) in parallel to confirm baseline resolution (Rs > 1.5) before analyzing the pure API batch[4].

  • Sample Preparation: Dissolve 1.0 mg of the amino acid sample in 1.0 mL of 50 mM sodium bicarbonate (NaHCO₃) buffer (pH ~8.5). Expert Note: The alkaline pH ensures the amine is fully deprotonated and nucleophilic, counteracting the electron-withdrawing effect of the difluorophenyl ring.

  • Reagent Addition: Transfer 100 µL of the sample solution to a 1.5 mL amber reaction vial (FDAA is light-sensitive). Add 200 µL of a 1% (w/v) solution of L-FDAA in HPLC-grade acetone[2].

  • Incubation: Seal the vial and incubate in a thermoshaker at 40°C for exactly 60 minutes[2].

  • Quenching: Remove from heat and immediately add 20 µL of 2M HCl. Causality: The acid protonates the unreacted amine and the carboxylate group of the derivative, instantly halting the reaction and stabilizing the formed diastereomers[3].

  • Dilution: Dilute the quenched mixture with 680 µL of Mobile Phase A (e.g., 0.1% TFA in Water) to match the initial gradient conditions, preventing solvent-front distortion during injection.

  • Analysis: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Monitor UV absorbance at 340 nm, which is the λmax for the dinitrophenyl moiety[2].

Assay 2: High-Sensitivity Bioanalysis via Dansyl Chloride LC-MS/MS

Mechanistic Causality & Expert Rationale

For pharmacokinetic (PK) profiling, the amino acid must be quantified in complex biological matrices (e.g., plasma, urine) at nanogram-per-milliliter levels. Underivatized polar amino acids suffer from poor retention on reversed-phase columns and severe ion suppression in the MS source.

Derivatization with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) solves both issues simultaneously[5]. It attaches a hydrophobic naphthyl group (drastically improving LC retention) and a highly basic dimethylamino group. During positive Electrospray Ionization (ESI+), this group easily accepts a proton. Upon Collision-Induced Dissociation (CID), the derivative reliably fragments to yield a highly stable dimethylaminonaphthalene cation at m/z 171.1[6]. This predictable fragmentation allows for ultra-sensitive Multiple Reaction Monitoring (MRM).

Workflow Visualization

DansylWorkflow S1 Matrix Extraction Protein Precipitation S2 Alkaline Buffering Add Carbonate Buffer (pH 9.5) S1->S2 S3 Dansylation Add Dansyl-Cl, 60°C, 15 min S2->S3 S4 Quenching Add Formic Acid S3->S4 S5 LC-MS/MS MRM: m/z 420.2 -> 171.1 S4->S5

Bioanalytical workflow for Dansyl chloride derivatization and LC-MS/MS quantification.
Step-by-Step Protocol: Dansyl Chloride Derivatization

Self-Validation System: Spike the biological matrix with an isotopically labeled internal standard (e.g., ¹³C-labeled or deuterated amino acid) prior to extraction to correct for matrix effects and derivatization efficiency variations.

  • Protein Precipitation: To 50 µL of plasma, add 10 µL of Internal Standard and 150 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Buffering: Transfer 50 µL of the supernatant to a clean vial. Add 50 µL of 100 mM sodium carbonate buffer (pH 9.5). Expert Note: Dansyl-Cl requires a highly alkaline environment to prevent protonation of the target amine, but pH > 10.5 will rapidly hydrolyze the reagent to dansyl acid.

  • Derivatization: Add 50 µL of freshly prepared Dansyl-Cl solution (2 mg/mL in acetonitrile)[7].

  • Incubation: Incubate at 60°C for 15 minutes in the dark[7].

  • Quenching: Add 10 µL of 10% formic acid in water to neutralize the pH and stop the reaction.

  • Analysis: Inject 2 µL into the LC-MS/MS system.

Quantitative Data Summaries

Table 1: Chromatographic and MS Parameters for Derivatized Assays

Assay ObjectiveDerivatizing AgentAnalytical ColumnMobile Phase SystemDetection MethodKey Analytical Metric
Chiral Purity L-FDAA (Marfey's)C18 (150 x 4.6 mm, 3 µm)A: 0.1% TFA in H₂OB: AcetonitrileUV Absorbance (340 nm)Resolution (Rs) > 1.5 between (2S) and (2R)
Bioanalysis (PK) Dansyl ChlorideC18 (50 x 2.1 mm, 1.7 µm)A: 0.1% FA in H₂OB: 0.1% FA in AcetonitrileLC-ESI-MS/MS (Positive Mode)LLOQ ≤ 1.0 ng/mL in plasma

Table 2: MRM Transitions for Dansyl-Derivatized (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Ionization ModeFragment Origin
Dansyl-(2R)-AA 420.2171.125ESI+Dimethylaminonaphthalene cation
Dansyl-(2R)-AA (Qualifier) 420.2156.135ESI+Loss of methyl group from product ion

References

  • Marfey's reagent for chiral amino acid analysis Ovid URL:[Link]

  • Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research Ludwig-Maximilians-Universität München URL: [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis Drug Discoveries & Therapeutics URL:[Link]

  • High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Note: Biocatalytic Synthesis and Processing of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

Executive Summary The incorporation of fluorinated non-proteinogenic amino acids into peptide scaffolds and small-molecule active pharmaceutical ingredients (APIs) is a proven strategy to enhance proteolytic stability, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated non-proteinogenic amino acids into peptide scaffolds and small-molecule active pharmaceutical ingredients (APIs) is a proven strategy to enhance proteolytic stability, modulate pKa, and improve lipophilicity. Specifically, (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as D-2,3-difluorophenylglycine) is a critical chiral building block.

Chemical asymmetric synthesis of this compound often requires stoichiometric chiral auxiliaries or heavy-metal catalysts. In contrast, biocatalysis offers highly stereoselective, environmentally benign, and scalable alternatives [1]. This application note details two field-proven enzymatic protocols for the preparation of this D-amino acid: Asymmetric Synthesis via D-Amino Acid Transaminase (D-TA) and Kinetic Resolution via Penicillin G Acylase (PGA) .

Mechanistic Rationale & Experimental Causality

Protocol A: Asymmetric Synthesis via D-TA Cascade

D-amino acid transaminases (D-TAs), such as those engineered from Bacillus sphaericus or Pseudomonas stutzeri, facilitate the direct asymmetric reductive amination of 2-(2,3-difluorophenyl)-2-oxoacetic acid [2].

  • Causality of Cofactor Dynamics: The reaction relies on Pyridoxal-5'-phosphate (PLP) as the cofactor. PLP forms an internal aldimine with the enzyme, accepts an amino group from the donor (D-alanine) to form pyridoxamine-5'-phosphate (PMP), and transfers it to the keto substrate.

  • Causality of Thermodynamic Shifting: Because transamination is thermodynamically neutral (equilibrium constant

    
    ), the reaction will stall at ~50% conversion. To bypass this, we implement a self-validating cascade using Lactate Dehydrogenase (LDH) and Formate Dehydrogenase (FDH). LDH continuously removes the pyruvate byproduct, driving the equilibrium toward 100% conversion (Le Chatelier's principle), while FDH recycles the required NADH [3].
    

G cluster_0 Transaminase Cascade cluster_1 Thermodynamic Shift (Recycling) Keto 2-(2,3-difluorophenyl) -2-oxoacetic acid DTA D-TA (PLP Cofactor) Engineered Enzyme Keto->DTA DAla D-Alanine (Amine Donor) DAla->DTA Product (2R)-2-amino-2-(2,3-difluorophenyl) acetic acid DTA->Product Pyruvate Pyruvate (Byproduct) DTA->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Lactate FDH Formate Dehydrogenase (FDH) FDH->LDH NADH Regeneration

Diagram 1: D-TA biocatalytic cascade with LDH/FDH thermodynamic shifting and cofactor recycling.

Protocol B: Kinetic Resolution via PGA

Penicillin G Acylase (PGA) is a robust industrial enzyme that exhibits strict (S)-stereoselectivity when hydrolyzing N-phenylacetylated amino acids [4].

  • Causality of Resolution: When a racemic mixture of N-phenylacetyl-2,3-difluorophenylglycine is exposed to PGA, the enzyme rapidly hydrolyzes the (S)-enantiomer into the free (S)-amino acid. The (2R)-enantiomer is left completely untouched as the N-phenylacetyl amide.

  • Causality of Recovery: The unreacted (2R)-amide is highly lipophilic compared to the free (S)-amino acid. A simple pH adjustment and organic extraction cleanly separates the two. The isolated (2R)-amide is then chemically hydrolyzed to yield the target (2R)-amino acid, while the (S)-amino acid is racemized and recycled.

KR Racemic Racemic N-phenylacetyl- 2,3-difluorophenylglycine PGA Immobilized PGA (pH 8.0, 40°C) Racemic->PGA R_Product (2R)-N-phenylacetyl-amide (Unreacted Precursor) PGA->R_Product Stereorejection S_Unreacted (2S)-amino acid (Hydrolyzed Byproduct) PGA->S_Unreacted Enzymatic Hydrolysis Hydrolysis Acidic Hydrolysis (HCl, Reflux) R_Product->Hydrolysis Final (2R)-2-amino-2-(2,3-difluorophenyl) acetic acid Hydrolysis->Final

Diagram 2: PGA-catalyzed kinetic resolution workflow isolating the (R)-enantiomer via stereorejection.

Quantitative Data Summary

ParameterProtocol A: D-TA Asymmetric SynthesisProtocol B: PGA Kinetic Resolution
Biocatalyst System Engineered D-TA, LDH, FDHImmobilized Penicillin G Acylase
Starting Material 2-(2,3-difluorophenyl)-2-oxoacetic acidRacemic N-phenylacetyl-2,3-diF-Phg
Theoretical Yield 100% (Dynamic Cascade)50% (per cycle, >90% with recycling)
Enantiomeric Excess (ee) > 99% (R)> 99.5% (R)
Cofactor Requirement PLP, NAD+, FormateNone (Hydrolytic)
Scalability & Format High (One-pot homogeneous)Very High (Heterogeneous, continuous)

Step-by-Step Experimental Methodologies

Protocol A: One-Pot Asymmetric Synthesis using D-TA

This protocol is designed for a 100 mL batch scale, yielding approximately 2-3 grams of the target amino acid.

Reagents & Materials:

  • Substrate: 2-(2,3-difluorophenyl)-2-oxoacetic acid (50 mM)

  • Amine Donor: D-Alanine (250 mM, 5 eq. to drive equilibrium)

  • Cofactors: Pyridoxal-5'-phosphate (PLP, 1 mM), NAD+ (1 mM)

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.5

  • Enzymes: Engineered D-TA (2 mg/mL), LDH (1 mg/mL), FDH (1 mg/mL)

  • Additives: Ammonium formate (150 mM)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to pH 7.5 using 1M NaOH.

  • Substrate & Donor Solubilization: Dissolve 2-(2,3-difluorophenyl)-2-oxoacetic acid (50 mM) and D-alanine (250 mM) into the buffer. Self-Validation Check: Ensure complete dissolution; the fluorinated keto acid may require gentle warming (30°C) or 5% v/v DMSO cosolvent.

  • Cofactor Addition: Add PLP (1 mM), NAD+ (1 mM), and ammonium formate (150 mM). The solution will turn pale yellow due to the PLP.

  • Enzyme Initiation: Add the FDH and LDH first to establish the recycling pool, followed by the D-TA.

  • Incubation: Incubate the reaction mixture at 30°C in an orbital shaker at 200 rpm for 24 hours.

  • Reaction Monitoring: Monitor the conversion via chiral HPLC (e.g., Crownpak CR(+) column, perchloric acid mobile phase). The reaction is complete when the keto acid peak disappears.

  • Downstream Processing: Acidify the mixture to pH 2.0 with 1M HCl to precipitate the enzymes. Centrifuge at 10,000 x g for 15 minutes. Pass the supernatant through a Dowex 50WX8 cation exchange resin. Wash with deionized water and elute the (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid using 2M ammonia solution. Lyophilize to obtain the pure white powder.

Protocol B: Kinetic Resolution using Immobilized PGA

This protocol utilizes an immobilized enzyme format, allowing for easy catalyst recovery and scale-up.

Reagents & Materials:

  • Substrate: Racemic N-phenylacetyl-2,3-difluorophenylglycine (100 mM)

  • Enzyme: Immobilized Penicillin G Acylase (e.g., PGA-450, 20 g/L)

  • Buffer: 50 mM Tris-HCl buffer, pH 8.0

Step-by-Step Procedure:

  • Substrate Preparation: Suspend 100 mM of the racemic N-phenylacetyl substrate in 100 mL of 50 mM Tris-HCl buffer. Adjust the pH to 8.0 using 2M NaOH (the substrate will fully dissolve as the sodium salt).

  • Enzyme Addition: Add 2.0 g of immobilized PGA beads to the reactor.

  • Biocatalytic Resolution: Stir the suspension gently (to avoid mechanical shearing of the beads) at 40°C. Maintain the pH strictly at 8.0 using a pH stat titrator dispensing 1M NaOH, as the hydrolysis releases phenylacetic acid which lowers the pH.

  • Endpoint Determination: The reaction is complete when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% hydrolysis of the (S)-enantiomer). Verify via HPLC.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized PGA beads. Wash the beads with buffer for reuse.

  • Product Separation: Acidify the filtrate to pH 2.0 using 2M HCl. The unreacted (2R)-N-phenylacetyl-2,3-difluorophenylglycine will precipitate or can be extracted into ethyl acetate (3 x 50 mL). The free (S)-amino acid remains in the aqueous layer.

  • Chemical Deprotection: Concentrate the ethyl acetate layer to dryness. Reflux the resulting (2R)-amide in 6M HCl for 12 hours to cleave the phenylacetyl group.

  • Final Isolation: Cool the mixture, extract the cleaved phenylacetic acid byproduct with diethyl ether, and evaporate the aqueous layer to yield (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid hydrochloride salt.

References

  • Title: Efficient chemoenzymatic synthesis of (S)-α-amino-4-fluorobenzeneacetic acid using immobilized penicillin amidase Source: Bioorganic Chemistry URL: [Link]

  • Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines Source: ACS Catalysis (via PMC) URL: [Link]

  • Title: The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids Source: Processes (MDPI) URL: [Link]

  • Title: Structural Determinants of the Stereoinverting Activity of Pseudomonas stutzeri d-Phenylglycine Aminotransferase Source: Journal of Biological Chemistry (via OSTI) URL: [Link]

Application

Application Note: (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid in Drug Discovery

This guide details the application, synthesis, and pharmacological rationale of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as (R)-2,3-difluorophenylglycine ) in medicinal chemistry. Executive Summary (2R)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and pharmacological rationale of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as (R)-2,3-difluorophenylglycine ) in medicinal chemistry.

Executive Summary

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is a specialized non-proteinogenic amino acid used as a chiral building block in the synthesis of high-value pharmaceutical intermediates. Its core value lies in the 2,3-difluorophenyl moiety, which imparts unique electronic properties, enhances metabolic stability against oxidative degradation, and modulates lipophilicity for improved Central Nervous System (CNS) penetration. This scaffold is critical in the development of CGRP receptor antagonists (migraine therapy) and TAAR1 agonists (psychiatric disorders).

Pharmacological Rationale & Mechanism

The incorporation of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is rarely accidental; it is a strategic "fluorine scan" modification designed to solve specific ADME-Tox problems.

The "Ortho-Fluorine" Effect

The 2,3-difluoro substitution pattern offers a distinct advantage over mono-fluorinated analogs:

  • Conformational Locking: The fluorine atom at the ortho (2-position) creates a dipole-dipole repulsion with the carbonyl oxygen of the peptide backbone or adjacent amides. This restricts bond rotation, locking the molecule into a bioactive conformation that reduces the entropic penalty of binding to the target receptor.

  • Metabolic Blockade: The 2- and 3-positions on the phenyl ring are common sites for Cytochrome P450-mediated hydroxylation. Fluorine substitution at these positions effectively blocks metabolic "soft spots," significantly extending the half-life (

    
    ) of the drug candidate.
    
CNS Penetration

The high electronegativity of the two fluorine atoms reduces the basicity of the adjacent amine (in the free amino acid) and lowers the overall polar surface area (PSA) of the final drug molecule. This modification typically increases


, facilitating passive transport across the Blood-Brain Barrier (BBB), a critical requirement for TAAR1 and CGRP-targeting drugs.
Structural Bioisosterism

In the context of TAAR1 (Trace Amine-Associated Receptor 1) agonists, the 2,3-difluorophenylglycine moiety mimics the endogenous trace amines (like phenethylamine) but with enhanced stability and selectivity.

Pharmacological_Rationale Substrate (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid Feature1 2,3-Difluoro Substitution Substrate->Feature1 Effect1 Metabolic Stability (Blocks CYP Oxidation) Feature1->Effect1 Steric/Electronic Shield Effect2 Conformational Lock (Dipole Repulsion) Feature1->Effect2 Ortho-Effect Effect3 Lipophilicity Modulation (CNS Penetration) Feature1->Effect3 Reduced PSA Target High-Affinity Ligand (e.g., TAAR1, CGRP) Effect1->Target Effect2->Target Effect3->Target

Figure 1: Pharmacological impact of the 2,3-difluorophenyl moiety on drug design.

Experimental Protocols

Protocol A: Solid-Phase Peptide Coupling (SPPS)

Objective: Incorporate (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid into a peptide sequence. Challenge: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amino group, and the bulky phenyl group creates steric hindrance. Standard coupling conditions often fail.

Materials:

  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading).

  • Amino Acid: Fmoc-(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (3.0 eq).

  • Coupling Reagents: HATU (2.9 eq), HOAt (3.0 eq).

  • Base: DIPEA (6.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of resin in DCM for 30 mins, then wash with DMF (3x).

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-amino acid and HATU in minimal DMF.

    • Add HOAt (enhances rate for sterically hindered AA).

    • Add DIPEA immediately before adding to the resin.

    • Note: Allow activation for 30-60 seconds, no longer (risk of racemization).

  • Coupling: Add the activated mixture to the resin. Shake at Room Temperature for 2 to 4 hours .

    • Optimization: For difficult sequences, double couple (repeat step 3-4) or elevate temperature to 50°C (use microwave reactor if available, 50°C for 10 min).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser test for secondary amines or aromatic amines).

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine/DMF (1:2:10) for 10 mins.

Protocol B: Chiral Purity Analysis (HPLC)

Objective: Verify the enantiomeric excess (% ee) of the (2R) isomer, as racemization can occur during synthesis or storage.

Method Parameters:

Parameter Setting
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : Isopropanol (90:10) + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Temperature 25°C

| Expected Retention | (2R)-isomer typically elutes after (2S) on AD-H (verify with racemic standard) |

Acceptance Criteria:

  • Enantiomeric Purity: > 98.5% ee.

  • Chemical Purity: > 99.0%.

Synthesis Workflow (Process Chemistry)

For large-scale preparation of the amino acid itself (e.g., for use as a raw material), an enzymatic resolution strategy is preferred over asymmetric synthesis to ensure high optical purity.

Synthesis_Workflow Start 2,3-Difluorobenzaldehyde Step1 Strecker Synthesis (NaCN, NH4Cl) Start->Step1 Intermediate1 Racemic Aminonitrile Step1->Intermediate1 Step2 Acid Hydrolysis (HCl, Reflux) Intermediate1->Step2 Intermediate2 Racemic Phenylglycine Step2->Intermediate2 Step3 Enzymatic Resolution (Penicillin G Acylase or Lipase) Intermediate2->Step3 Result (2R)-2-Amino-2-(2,3-difluorophenyl)acetic acid (>99% ee) Step3->Result Selective Hydrolysis

Figure 2: Industrial synthesis workflow via enzymatic resolution.

References

  • Medicinal Chemistry of Fluorinated Amino Acids

    • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • TAAR1 Agonist Discovery

    • Revel, F. G., et al. (2011).[1] Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry.[2][3] Link

  • Synthesis of Rimegepant Intermediates

    • Luo, G., et al. (2012). Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711).[4] Journal of Medicinal Chemistry. Link

    • Note: This paper details the use of the 2,3-difluorophenyl motif in the cycloheptapyridine core, valid
  • General Protocol for Phenylglycine Coupling

    • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

Method

Comprehensive Analytical Methodologies for (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid: Achiral and Chiral HPLC Strategies

Introduction & Analytical Challenges (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as (R)-2,3-difluorophenylglycine) is a highly specialized, non-proteinogenic chiral amino acid. It serves as a critical buil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as (R)-2,3-difluorophenylglycine) is a highly specialized, non-proteinogenic chiral amino acid. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of enzyme inhibitors and peptide mimetics.

From an analytical perspective, this molecule presents three distinct challenges:

  • Zwitterionic Nature: The presence of both a carboxylic acid (pKa ~2.2) and a primary amine (pKa ~9.0) makes the molecule highly polar, resulting in poor retention on standard reversed-phase (RP) columns.

  • Lack of Strong Chromophore: While the difluorophenyl ring provides UV absorbance, it requires low-wavelength detection (210–220 nm), which is susceptible to mobile phase interference.

  • Chiral Resolution: Enantiomeric excess (ee) determination requires either specialized chiral stationary phases (CSPs) capable of zwitterion recognition or pre-column derivatization to form diastereomers [1].

This application note provides field-proven, self-validating protocols for both the achiral chemical purity and the chiral enantiomeric purity of this critical intermediate.

Analytical Workflow Strategy

To ensure comprehensive quality control, the analytical strategy is divided into two parallel workflows: an achiral RP-HPLC method for detecting synthesis byproducts (e.g., des-fluoro or isomeric impurities) and a chiral method for ee determination.

Workflow Start Sample: (2R)-2-amino-2- (2,3-difluorophenyl)acetic acid Achiral Achiral Purity (Chemical Purity) Start->Achiral Chiral Chiral Purity (Enantiomeric Excess) Start->Chiral RP_HPLC RP-HPLC (C18/T3) Low pH Mobile Phase UV @ 210 nm Achiral->RP_HPLC Direct Direct Separation (Crown Ether CSP) Chiral->Direct Indirect Indirect Separation (Marfey's Derivatization) Chiral->Indirect HostGuest Host-Guest Complexation Isocratic Aqueous HClO4 Direct->HostGuest Diastereomers Diastereomer Formation Standard C18 RP-HPLC UV @ 340 nm Indirect->Diastereomers

Analytical decision tree for the comprehensive profiling of difluorophenylglycine.

Achiral RP-HPLC Protocol (Chemical Purity)

Causality & Method Design

To overcome the poor retention of the zwitterion, the mobile phase pH must be driven below the pKa of the carboxylic acid. By using 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the carboxylate is protonated (-COOH), leaving only the protonated amine (-NH3+). This significantly increases the molecule's hydrophobicity. An aqueous-compatible C18 column (e.g., Waters Acquity HSS T3) is selected to prevent phase collapse under highly aqueous starting conditions.

Table 1: Achiral RP-HPLC Gradient Parameters
ParameterSpecification
Column Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% TFA (v/v)
Mobile Phase B Acetonitrile with 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV @ 210 nm
Injection Volume 10 µL (Sample concentration: 0.5 mg/mL in Water)

Gradient Program:

Time (min) %A %B
0.0 95 5
10.0 40 60
12.0 10 90
15.0 10 90
15.1 95 5

| 20.0 | 95 | 5 |

Chiral Separation Strategies

Two orthogonal strategies are provided for enantiomeric resolution. The direct method is preferred for high-throughput QC, while the indirect method is ideal for laboratories lacking specialized chiral columns.

Direct Separation via Crown Ether CSP

Crown ether columns (e.g., Daicel CHIRALPAK® CR(+)) utilize an immobilized chiral 18-crown-6 ether.

Mechanistic Insight: The 18-crown-6 cavity is perfectly dimensioned to encapsulate a primary ammonium ion (-NH3+). For this host-guest complexation to occur, the amino acid must be fully protonated. Therefore, an aggressive acidic mobile phase (pH 1.0–1.5) using perchloric acid (HClO4) is mandatory. Chiral discrimination occurs due to steric hindrance between the chiral crown ether substituents and the 2,3-difluorophenyl side chain of the analyte.

Table 2: Direct Chiral Separation Parameters
ParameterSpecification
Column Daicel CHIRALPAK® CR(+) (4.6 x 150 mm, 5 µm)
Mobile Phase Aqueous HClO4 (pH 1.5) / Methanol (80:20, v/v)
Flow Rate 1.0 mL/min (Isocratic)
Temperature 25 °C
Detection UV @ 210 nm

System Suitability: A racemic standard of 2-amino-2-(2,3-difluorophenyl)acetic acid must demonstrate a resolution (Rs) ≥ 2.0 between the (2S) and (2R) enantiomers.

Indirect Separation via Marfey's Reagent Derivatization

When specialized chiral columns are unavailable, pre-column derivatization with Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) allows for chiral resolution on standard C18 columns [2].

Mechanistic Insight: FDAA undergoes a nucleophilic aromatic substitution (SNAr) with the unprotonated primary amine of the analyte. To ensure the amine is nucleophilic, the reaction is buffered to pH ~9.0 using NaHCO3. The resulting products are diastereomers: L-FDAA-(2R)-AA and L-FDAA-(2S)-AA.

The (2R)-diastereomer exhibits stronger intramolecular hydrogen bonding between the amide carbonyl of the amino acid and the nitro group of the FDAA moiety. This internal bonding shields polar groups from the solvent, reducing overall polarity and causing the (2R)-derivative to elute after the (2S)-derivative on a reversed-phase column [3]. Furthermore, the addition of the dinitrophenyl group shifts the detection wavelength to 340 nm, completely eliminating background interference from early-eluting synthesis impurities.

Marfey Analyte (2R)-2,3-DFPG (Enantiomeric Mixture) Reaction Reaction: 40°C, 1h 1M NaHCO3 (pH ~9) Analyte->Reaction Reagent FDAA (Marfey's Reagent) 1% in Acetone Reagent->Reaction Quench Quench: 2M HCl Reaction->Quench Products Diastereomers: L-FDAA-(2R)-AA L-FDAA-(2S)-AA Quench->Products Separation RP-HPLC Separation (C18 Column) Products->Separation

Pre-column derivatization pathway using Marfey's Reagent (FDAA).

Step-by-Step Derivatization Protocol

This protocol acts as a self-validating system; a reagent blank must be run in parallel to identify unreacted FDAA and its hydrolysis byproducts.

  • Sample Preparation: Dissolve 1.0 mg of the amino acid sample in 1.0 mL of 50 mM sodium bicarbonate buffer (pH ~9.0).

  • Reagent Addition: Transfer 100 µL of the sample solution into a microcentrifuge tube. Add 200 µL of a 1% (w/v) solution of FDAA in HPLC-grade acetone [1].

  • Reaction: Add 40 µL of 1.0 M NaHCO3 to ensure optimal alkalinity. Vortex briefly and incubate in a heating block at 40 °C for exactly 60 minutes.

  • Quenching: Remove the vial and allow it to cool to room temperature (approx. 2 minutes). Add 20 µL of 2.0 M HCl to quench the reaction. Causality: The acid neutralizes the bicarbonate, halts the SNAr reaction, and protonates the carboxylate groups for compatibility with the acidic HPLC mobile phase.

  • Dilution: Dilute the quenched mixture with 640 µL of Mobile Phase A (Water with 0.1% TFA) to achieve a final volume of 1.0 mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Table 3: Indirect Chiral RP-HPLC Gradient (Marfey's Derivatives)
ParameterSpecification
Column Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% TFA (v/v)
Mobile Phase B Acetonitrile with 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Detection UV @ 340 nm (Specific to FDAA derivatives)

Gradient Program:

Time (min) %A %B
0.0 80 20
15.0 50 50
18.0 10 90
20.0 10 90
20.1 80 20

| 25.0 | 80 | 20 |

References

  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27(3-4), 231-247 (2004). Springer. URL:[Link]

Technical Notes & Optimization

Troubleshooting

challenges in the purification of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

Technical Support Center: Purification & Resolution of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid Current Status: System Operational Ticket ID: #PUR-23DF-GLY-001 Assigned Specialist: Dr. Aris Thorne, Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Resolution of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

Current Status: System Operational Ticket ID: #PUR-23DF-GLY-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as (R)-2,3-difluorophenylglycine) is a critical chiral building block, notably utilized in the synthesis of CGRP receptor antagonists and specific kinase inhibitors.[1] Its purification presents a unique set of challenges due to the electron-withdrawing nature of the vicinal fluorine atoms, which alters the pKa and solubility profile compared to non-fluorinated phenylglycines.

This guide addresses the three primary bottlenecks in its processing: Enantiomeric Resolution , Regioisomer Removal , and Solid-State Isolation .

Module 1: Enantiomeric Resolution Protocols

The most frequent support request involves the separation of the (2R) enantiomer from the racemic mixture obtained via Strecker synthesis or Bucherer-Bergs reaction.

Protocol A: Classical Chemical Resolution (Preferred for Scale-up)

Rationale: Phenylglycine derivatives form stable diastereomeric salts with tartaric acid. The 2,3-difluoro substitution pattern favors the crystallization of the (R)-amine salt with L-(+)-tartaric acid in alcoholic ketones.

Reagents:

  • Racemic 2-amino-2-(2,3-difluorophenyl)acetic acid

  • Resolving Agent: L-(+)-Tartaric acid (1.0 equiv)

  • Solvent System: Methanol/Acetone (1:4 v/v) or Water/Ethanol (1:5 v/v)

Workflow:

  • Dissolution: Dissolve the racemate in Methanol (5 volumes) at 50°C.

  • Salt Formation: Add L-(+)-Tartaric acid (dissolved in warm methanol). Stir for 30 mins.

  • Crystallization: Slowly add Acetone (20 volumes) to induce supersaturation. Cool to 0-5°C over 4 hours.

  • Filtration: Collect the precipitate. This is typically the (2R)-amine·L-tartrate salt.[2]

  • Free Basing: Suspend the salt in water; adjust pH to ~7.0 (isoelectric point) using 25% NaOH or NH₄OH to precipitate the free amino acid.

Protocol B: Enzymatic Kinetic Resolution (Green Alternative)

Rationale: For high optical purity (>99% ee) without multiple recrystallizations, enzymatic hydrolysis of the corresponding amide or ester is effective.

  • Enzyme: Pseudomonas aeruginosa amidase or Candida antarctica Lipase B (CAL-B).

  • Substrate: Methyl 2-amino-2-(2,3-difluorophenyl)acetate.

  • Mechanism: The enzyme selectively hydrolyzes the (S)-ester to the acid, leaving the (2R)-ester intact (or vice versa depending on the specific enzyme strain).

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My enantiomeric excess (ee) stuck at 85-90% after the first crystallization. How do I upgrade it?

  • Root Cause: Eutectic entrapment. The 2,3-difluoro motif can create a narrow metastable zone width, leading to rapid, impure precipitation.

  • Solution: Perform a "Swish Purification" (Slurry Wash). Suspend the solid in refluxing Ethanol (95%) for 1 hour, then cool to room temperature. The impurities (and the unwanted enantiomer) are often more soluble in the hot liquor than the pure diastereomeric salt.

Q2: I am seeing a persistent impurity at RRT 1.05 in HPLC. What is it?

  • Diagnosis: This is likely the 2,4-difluorophenyl isomer .

  • Origin: The starting material, 2,3-difluorobenzaldehyde or 1,2-difluorobenzene, often contains small amounts of the 2,4-isomer due to incomplete regio-selectivity during the upstream lithiation/formylation steps.

  • Remediation: Standard crystallization often fails to separate these. Use Isoelectric Precipitation . The pI (isoelectric point) of the 2,3-isomer shifts slightly due to the ortho-fluorine effect. Dissolve in dilute HCl, then extremely slowly neutralize to pH 6.5. The 2,3-isomer typically precipitates first.

Q3: The product is oiling out instead of crystallizing.

  • Root Cause: Presence of residual inorganic salts (NaCl/KCl) from the Strecker hydrolysis or incorrect solvent polarity.

  • Solution: Seed the mixture with pure crystal at the cloud point. If no seed is available, use Isopropanol (IPA) as a co-solvent. IPA reduces the dielectric constant of the media, forcing the zwitterionic amino acid out of solution as a solid.

Module 3: Analytical Control

Method: Chiral HPLC To validate the success of Module 1, use the following method. Note that standard C18 columns will not separate these enantiomers.

ParameterCondition
Column Crownpak CR(+) or Chiralpak ZWIX(+)
Mobile Phase Perchloric acid (pH 1.5) in Water / Methanol (85:15)
Flow Rate 0.5 mL/min
Temperature 25°C (Lower to 10°C if resolution is poor)
Detection UV @ 210 nm (Fluorinated rings have low absorbance at 254 nm)
Retention (2R)-Isomer typically elutes second on Crownpak CR(+)

Module 4: Process Visualization

The following diagram illustrates the decision logic for purification based on the initial purity profile.

PurificationWorkflow Start Crude (2R/2S)-Mixture CheckPurity Check Purity (HPLC) Start->CheckPurity Resolution Chemical Resolution (L-Tartaric Acid) CheckPurity->Resolution Scale > 100g Enzymatic Enzymatic Resolution (CAL-B / Amidase) CheckPurity->Enzymatic Scale < 100g or High Purity Req Crystallization Crystallization (MeOH/Acetone) Resolution->Crystallization Isoelectric Isoelectric Precipitation (pH 6.5) Enzymatic->Isoelectric CheckEE Check ee% Crystallization->CheckEE Slurry Slurry Wash (EtOH) CheckEE->Slurry ee < 98% Final Pure (2R)-Isomer (>99% ee) CheckEE->Final ee > 98% Slurry->CheckEE Isoelectric->Final

Caption: Decision tree for the purification of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid based on scale and initial purity.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Chiral Separation of 2-Amino-2-(2-methoxyphenyl)acetic acid Enantiomers. Retrieved from

  • Google Patents. (2009). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.[3] Retrieved from

  • MDPI. (2022). Simultaneous Enantiodivergent Synthesis via Enzymatic Kinetic Resolution. Retrieved from

  • Google Patents. (2006). WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate. Retrieved from

  • Sigma-Aldrich. (2025). 2-Amino-2-(2,4-difluorophenyl)acetic acid Product Information. Retrieved from

Sources

Optimization

how to improve the yield of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid synthesis

Status: Operational Ticket ID: #SYN-23DF-PHG-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Acidic Proton" Trap Welcome to the technical support hub for (2R)-2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #SYN-23DF-PHG-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Acidic Proton" Trap

Welcome to the technical support hub for (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as 2,3-difluoro-D-phenylglycine).

If you are experiencing yield loss or eroding enantiomeric excess (ee), the culprit is likely the specific electronic nature of the 2,3-difluorophenyl ring. Unlike standard phenylglycine, the electron-withdrawing fluorine atoms at the ortho and meta positions significantly increase the acidity of the


-proton.

The Consequence: This molecule is highly prone to base-catalyzed racemization under conditions that would be safe for non-fluorinated analogs. Your synthesis strategy must minimize exposure to basic pH and heat after the chiral center is formed.

Module 1: Chemical Synthesis (The Ellman Auxiliary Route)

The most robust chemical route for chiral amines and amino acids is the condensation of tert-butanesulfinamide (Ellman’s auxiliary) with the corresponding aldehyde.

Workflow Diagram: Asymmetric Strecker Synthesis

EllmanRoute Aldehyde 2,3-Difluoro benzaldehyde Imine Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4 Dehydration Auxiliary (R)-tert-butane sulfinamide Auxiliary->Imine Aminonitrile Chiral Aminonitrile Imine->Aminonitrile Strecker Addition (Diastereoselective) Cyanide TMSCN / Lewis Acid Cyanide->Aminonitrile Hydrolysis Acid Hydrolysis (HCl) Aminonitrile->Hydrolysis Critical Step: Racemization Risk Product (2R)-Target Amino Acid Hydrolysis->Product

Figure 1: The Ellman sulfinamide route adapted for 2,3-difluorophenylglycine. Note the critical control point at the hydrolysis stage.

Troubleshooting Guide: Ellman Route
SymptomProbable CauseTechnical Solution
Low Imine Conversion Steric hindrance from the 2-fluoro group.Switch Lewis Acid: Replace Ti(OEt)₄ with Ti(OiPr)₄ and increase reflux time. The 2-F substituent creates steric clash; a bulkier titanate sometimes stabilizes the transition state better, or simply driving the equilibrium with higher heat (reflux in THF) is required.
Poor Diastereoselectivity (dr) Uncontrolled cyanide addition temperature.Cryogenic Control: The addition of TMSCN must occur at -78°C . The electron-deficient ring makes the imine highly reactive (hot electrophile). At room temperature, the background (non-selective) reaction competes with the auxiliary-directed addition.
Racemization during Workup Basic quenching of the nitrile hydrolysis.Avoid Base Extraction: Do not neutralize the final HCl hydrolysis to pH > 7 to precipitate the zwitterion. Instead, isolate as the HCl salt directly via evaporation or antisolvent (ether) precipitation. Neutralize only immediately before use in the next step.

Module 2: Biocatalytic Synthesis (Transaminase Route)

For scale-up (>100g), biocatalysis is superior because it operates at neutral pH, mitigating the racemization risk inherent in chemical hydrolysis.

The Equilibrium Challenge

Transaminases (ATAs) catalyze a reversible reaction.



For 2,3-difluorophenylglyoxylic acid (the substrate), the equilibrium constant (


) is typically unfavorable (~1.0 or less). To get high yields, you must pull  the reaction.
Workflow Diagram: Equilibrium Displacement

Transaminase Substrate 2,3-Difluoro phenylglyoxylic acid Enzyme Omega-Transaminase (PLP-dependent) Substrate->Enzyme Donor Isopropylamine (Donor) Donor->Enzyme Product (2R)-Amino Acid Enzyme->Product Byproduct Acetone (Inhibitor) Enzyme->Byproduct Vacuum Vacuum/N2 Sweep (Removal) Byproduct->Vacuum Drive Equilibrium (Le Chatelier)

Figure 2: Biocatalytic cascade using Isopropylamine (IPA) as the donor. Continuous removal of acetone is required to drive conversion.

Troubleshooting Guide: Biocatalysis

Q: My conversion stalls at 50% despite adding more enzyme. A: This is thermodynamic limitation, not kinetic. Adding enzyme only speeds up the approach to 50%.

  • Fix: Use Isopropylamine (IPA) as the amine donor. The coproduct is acetone. Apply a partial vacuum (approx. 200-300 mbar) or a nitrogen sweep to continuously evaporate acetone (b.p. 56°C) from the reaction mixture (run at 30-40°C). This pulls the equilibrium to >95%.[1][2]

Q: The enzyme precipitates or loses activity. A: The 2,3-difluorophenyl ring is hydrophobic. High substrate loading (>50 g/L) can cause organic solvent effects or aggregation.

  • Fix: Add DMSO (5-10% v/v) as a co-solvent. Ensure your buffer contains PLP (0.1 - 1 mM) ; transaminases lose their cofactor over long run times, especially if the donor amine contains impurities.

Module 3: Purification & Isolation

This is where 40% of yields are lost. Phenylglycines are amphoteric and have steep solubility curves near their isoelectric point (pI).

Protocol: Isoelectric Precipitation
  • Determine pI: The calculated pI of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is approximately 5.8 - 6.2 .

  • Salt Removal: If coming from the HCl hydrolysis (Chemical Route), you have the hydrochloride salt.

    • Dissolve in minimum water.

    • Slowly add 50% NaOH or NH₄OH while monitoring pH with a calibrated probe.

    • STOP exactly at pH 6.0.

  • Crystallization: The zwitterion is least soluble here. Cool to 4°C.

  • The "Fluorine Effect" Warning: Fluorinated amino acids often form "oils" rather than crystals due to disrupted hydrogen bonding networks.

    • Troubleshoot: If it oils out, heat the mixture back to 50°C until clear, add isopropanol (IPA) as an antisolvent (1:1 ratio with water), and cool very slowly (5°C/hour).

References

  • Ellman, J. A., et al. (2006).[3] "Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters." Journal of the American Chemical Society.[3][4] Link

    • Relevance: Defines the optimal chemical route for electron-deficient arylglycines where standard Strecker chemistry may suffer
  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link

    • Relevance: The foundational text for industrial transaminase processes, specifically addressing equilibrium displacement and fluorinated substr
  • Bommarius, A. S., et al. (1998). "Membrane Reactor Coupled with a Polymer-Supported Pyridoxal Phosphate Transaminase for the Production of L-Amino Acids." Biotechnology and Bioengineering. Link

    • Relevance: Discusses the kinetics and reactor engineering required to overcome product inhibition in amino acid synthesis.
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

    • Relevance: comprehensive review covering the racemization risks of phenylglycines and industrial resolution str

Sources

Troubleshooting

troubleshooting peptide coupling reactions with (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals working with (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals working with (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (a D-arylglycine derivative).

Incorporating this non-natural, electron-deficient, and sterically hindered building block introduces severe synthetic bottlenecks. This resource synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you maintain stereochemical integrity and maximize coupling efficiency.

Part 1: The Root Causes of Coupling Failures

To troubleshoot effectively, we must first understand the physicochemical forces working against the reaction. (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid presents two distinct challenges depending on its role in the coupling cycle:

1. As an Acyl Donor (C-Terminal Activation): Hyper-Acidity and Epimerization Arylglycines are notoriously susceptible to base-catalyzed epimerization (racemization). The


-proton is highly acidic because the resulting carbanion is resonance-stabilized by the adjacent phenyl ring[1]. The addition of two highly electronegative fluorine atoms at the ortho and meta positions exerts a strong electron-withdrawing inductive effect, further acidifying this 

-proton. When activated, exposure to tertiary bases triggers rapid loss of stereochemistry via direct enolization or oxazolone formation[2][3].

2. As a Nucleophile (N-Terminal Extension): Steric and Electrostatic Hindrance When extending the peptide chain onto this residue, the ortho-fluorine atom creates a rigid steric shield directly adjacent to the nucleophilic amine. Furthermore, the electron-withdrawing difluorophenyl group reduces the nucleophilicity of the amine, causing standard coupling reactions to stall[4][5].

Part 2: Quantitative Troubleshooting Matrix

The choice of coupling reagents dictates the survival of the stereocenter. The table below summarizes quantitative data and expected outcomes when activating (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid.

Coupling SystemBase RequiredEpimerization RiskCoupling EfficiencyMechanistic Outcome & Recommendation
HATU / HBTU DIPEA (2-3 eq)Critical (>15%) ExcellentThe high concentration of basic DIPEA rapidly abstracts the

-proton. Not recommended for this residue[2][6].
DIC / HOBt NoneModerate (5-10%)PoorHOBt lacks the reactivity to overcome the steric hindrance of the ortho-fluorine, leading to sluggish coupling[4].
DIC / OxymaPure None (or TMP 0.1 eq)Low (<2%) ExcellentOxyma outcompetes oxazolone formation under neutral conditions. Highly Recommended [2][7][8].
DEPBT NaHCO

/ TMP
Very Low (<1%)ModerateExcellent stereoretention, but slow kinetics. Useful only for extreme cases of epimerization[1].

Part 3: Frequently Asked Questions (FAQs)

Q1: I am observing a 50:50 diastereomeric mixture (L-D and D-D) after coupling this residue. What is the root cause? A: You are likely using an onium salt coupling reagent (like HATU or HBTU) which mandates the use of a strong tertiary base like DIPEA or NMM. The high local concentration of base rapidly deprotonates the hyper-acidic


-carbon of the difluorophenylglycine derivative before the incoming amine can attack the active ester[2][6]. To fix this, switch to a carbodiimide-based, base-free system like DIC/OxymaPure.

Q2: I switched to DIC/HOBt to avoid base, but the coupling is incomplete after 4 hours. Why? A: While DIC/HOBt avoids the basic conditions that cause epimerization, HOBt active esters are often not reactive enough to overcome the steric barrier imposed by the ortho-fluorine atom[4]. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior additive; it forms a highly reactive intermediate that accelerates the acylation rate, effectively outcompeting both steric stalling and the epimerization pathway[7][8].

Q3: How can I force the coupling of the next amino acid onto the N-terminus of this hindered residue? A: Elevate the temperature. Modern protocols demonstrate that short, high-temperature bursts (e.g., 50–75°C for 3–10 minutes) using DIC/OxymaPure provide enough kinetic energy to overcome steric clashes[5][8]. The short reaction time prevents the elevated temperature from degrading the peptide.

Part 4: Validated Experimental Protocols

Protocol: Epimerization-Suppressed Coupling via DIC/OxymaPure

This protocol is designed as a self-validating system to ensure the stereochemical integrity of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid during Solid-Phase Peptide Synthesis (SPPS).

Reagents:

  • Fmoc-(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (3.0 equivalents)

  • OxymaPure (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Peptide-Resin (1.0 equivalent)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation (Critical Step): Dissolve the Fmoc-amino acid and OxymaPure in minimal DMF (to achieve a 0.1 M concentration). Add DIC.

    • Causality: Pre-activating for exactly 2 minutes allows the highly reactive Oxyma ester to form before exposure to the resin, minimizing the time the activated species spends in transition.

    • Self-Validation Checkpoint: The solution must remain clear. If a white precipitate forms immediately, the DIC has prematurely converted to diisopropylurea, indicating wet DMF. Discard and remake.

  • Coupling: Transfer the pre-activated mixture to the resin.

  • Temperature Control: React at 50°C for exactly 10 minutes using a microwave synthesizer or heating block[6].

    • Causality: The elevated temperature overcomes the steric hindrance of the difluorophenyl group, while the strict 10-minute limit prevents thermal degradation and minimizes the window for oxazolone formation[8].

  • Washing & Verification: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

    • Self-Validation Checkpoint: Perform a micro-cleavage (TFA/TIPS/H

      
      O 95:2.5:2.5) on 2 mg of resin. Analyze via Chiral LC-MS. You should observe <2% of the epimerized diastereomer. If >5% is observed, verify the purity of your Oxyma reagent, as degraded Oxyma fails to suppress the oxazolone intermediate.
      

Part 5: Visualizations & Workflows

Optimization Decision Matrix

Follow this logical workflow to determine the correct parameters for your specific sequence.

Workflow Start Coupling (2R)-2-amino-2- (2,3-difluorophenyl)acetic acid Role Identify Role in Coupling Start->Role Donor Acyl Donor (C-term) Risk: Severe Epimerization Role->Donor Nuc Nucleophile (N-term) Risk: Steric Hindrance Role->Nuc Reagent Use DIC / OxymaPure (Avoid Uronium/DIPEA) Donor->Reagent Temp High Temp / Short Time (e.g., 75°C for 3 min) Nuc->Temp Verify Cleave & Analyze via Chiral LC-MS Reagent->Verify Temp->Verify

Decision matrix for optimizing the coupling of sterically hindered, epimerization-prone arylglycines.

Mechanistic Pathways of Epimerization

Understanding the dual pathways of racemization is critical for preventing it. The presence of tertiary bases accelerates both pathways simultaneously.

Mechanism Active Activated Difluorophenylglycine Base Exposure to Tertiary Base (e.g., DIPEA) Active->Base Catalyst/Base added Path1 Oxazolone Formation Base->Path1 Intramolecular Path2 Direct α-Proton Abstraction Base->Path2 Enolization Racemic Loss of Stereocenter (Epimerization) Path1->Racemic Path2->Racemic

Dual pathways of base-catalyzed epimerization in activated difluorophenylglycine derivatives.

References

  • OxymaPure - CEM Corporation - [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH - [Link]

  • Fluorinated beta-sheet breaker peptides - Journal of Materials Chemistry B (RSC Publishing) -[Link]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures - ChemRxiv -[Link]

  • (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - NIH - [Link]

  • Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis - PMC - [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC - [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Modifying (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the modification of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the modification of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges during the chemical modification of this important chiral building block.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when modifying (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid?

A1: The primary challenges include:

  • Low Solubility: The starting material often exhibits poor solubility in common organic solvents, complicating reaction setup and affecting reaction rates.[1][2]

  • Side Reactions: The presence of two reactive functional groups (amino and carboxylic acid) can lead to undesired side reactions, such as self-polymerization or reactions with bifunctional reagents.

  • Racemization: The chiral center is susceptible to racemization under harsh reaction conditions (e.g., strong bases or high temperatures), which is a critical issue in pharmaceutical applications.[3]

  • Protecting Group Strategy: Selecting and implementing an appropriate protecting group strategy for the amino or carboxylic acid group is crucial for achieving the desired modification selectively.[4][5][6][7]

Q2: How can I improve the solubility of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid in my reaction?

A2: Improving solubility is a key first step. Consider the following:

  • Solvent Screening: A range of solvents should be tested. Polar aprotic solvents like DMF, DMAc, or NMP can be effective. For some reactions, using a co-solvent system or aqueous media with pH adjustment might be necessary. The solubility of amino acids is highly pH-dependent; they are generally more soluble in acidic or basic solutions.[1][2]

  • Salt Formation: Converting the amino acid to its corresponding salt (e.g., hydrochloride or sodium salt) can significantly enhance its solubility in polar solvents.[1]

  • Use of Additives: In some cases, additives like acetic acid can improve the solubility of weakly basic compounds in organic solvents.[8]

Q3: What are the best practices for minimizing racemization during modification?

A3: Preserving the stereochemical integrity of the chiral center is paramount. Key strategies include:

  • Mild Reaction Conditions: Employ mild coupling reagents and avoid high temperatures and strong bases whenever possible.[3][9]

  • Protecting Groups: The choice of N-protecting group can influence the susceptibility to racemization. For instance, urethane-based protecting groups like Boc and Fmoc are known to suppress racemization compared to others.[7]

  • Coupling Reagents: Use coupling reagents known to minimize racemization, such as those that form active esters with low racemization potential (e.g., HOBt or HOAt additives with carbodiimides).[3] Acyl fluorides are also reported to be less prone to racemization than acyl chlorides.[10][11]

  • Monitoring: Regularly monitor the enantiomeric purity of your product using chiral HPLC or NMR with a chiral derivatizing agent.[12][13][14][15]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during common modification reactions.

Issue 1: Low Yield in N-Acylation Reactions
Problem Potential Causes Recommended Actions
Incomplete Reaction - Poor solubility of the starting amino acid. - Insufficient reactivity of the acylating agent. - Steric hindrance from the substrate or acylating agent.[16]- See solubility improvement strategies in the FAQs. - Activate the carboxylic acid of the acylating agent (if applicable) using a suitable coupling reagent (e.g., DCC, EDC, HATU). - For sterically hindered substrates, consider more reactive acylating agents like acyl chlorides or fluorides, potentially at elevated temperatures.[10][11]
Formation of Side Products - Di-acylation (at both the amino and carboxylic acid groups). - Polymerization of the amino acid.- Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before N-acylation.[4] - Use a controlled addition of the acylating agent at low temperatures.
Decomposition of Reagents or Product - The acylating agent may be unstable under the reaction conditions. - The product may be sensitive to the work-up conditions.- Ensure anhydrous conditions if using moisture-sensitive reagents like acyl chlorides. - Perform a neutral work-up and use mild purification techniques like column chromatography.
Issue 2: Inefficient Esterification
Problem Potential Causes Recommended Actions
Reversible Reaction Leading to Low Conversion - Esterification is an equilibrium-limited reaction.[17][18]- Use a large excess of the alcohol. - Remove water as it is formed, for example, by using a Dean-Stark apparatus. - Use a strong acid catalyst like concentrated sulfuric acid.[18]
Slow Reaction Rate - Steric hindrance around the carboxylic acid or the alcohol.[19] - Poor nucleophilicity of the alcohol.- Consider converting the carboxylic acid to a more reactive species, such as an acyl chloride, before reacting with the alcohol.[20] - For sterically hindered alcohols, using a coupling agent like DCC with DMAP can be effective (Steglich esterification).[19]
Amino Group Interference - The free amino group can react with the activated carboxylic acid.- Protect the amino group with a suitable protecting group (e.g., Boc or Cbz) prior to esterification.[7]
Issue 3: Challenges in Amide Bond Formation
Problem Potential Causes Recommended Actions
Low Coupling Efficiency - The amine component is a poor nucleophile (e.g., electron-deficient or sterically hindered).[10] - The carboxylic acid is not sufficiently activated.- Use a more potent coupling reagent such as HATU, HBTU, or COMU. - Consider converting the carboxylic acid to an acyl fluoride, which can be effective for coupling with challenging amines.[10][11] - Running the reaction at a higher temperature may be necessary, but monitor for racemization.[10]
Epimerization of the Chiral Center - The activated carboxylic acid intermediate is susceptible to racemization, especially if an oxazolone can form.[3]- Add a racemization suppressant like HOBt or HOAt to the coupling reaction.[3] - Use a coupling reagent known for low racemization, such as COMU. - Perform the reaction at low temperatures.
Difficult Purification - Byproducts from the coupling reagent (e.g., DCU from DCC) can be difficult to remove.- Use a water-soluble carbodiimide like EDC, which allows for removal of the urea byproduct by aqueous extraction. - Choose coupling reagents that produce easily removable byproducts (e.g., phosphonium or uronium salts).[9]

III. Experimental Protocols & Workflows

General Workflow for Modification

The following diagram outlines a general workflow for the modification of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid.

General Workflow Start Start: (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid Protect Protection (if necessary) Start->Protect Modify Modification (N-Acylation, Esterification, etc.) Protect->Modify Deprotect Deprotection Modify->Deprotect Purify Purification & Analysis Deprotect->Purify End Final Product Purify->End

Caption: General workflow for modifying (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid.

Protocol 1: N-Acetylation

This protocol describes a standard procedure for the N-acetylation of the title compound.[21]

  • Protection (Optional but Recommended):

    • Suspend (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (1.0 eq) in methanol.

    • Cool to 0 °C and bubble HCl gas through the suspension until saturation, or add thionyl chloride (1.2 eq) dropwise.

    • Stir at room temperature overnight to form the methyl ester hydrochloride.

    • Remove the solvent under reduced pressure.

  • N-Acetylation:

    • Dissolve the methyl ester hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Add a base such as triethylamine (2.2 eq) and cool to 0 °C.

    • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq).[22]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.[22][23]

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[22]

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting N-Acylation

Troubleshooting N-Acylation Start Low Yield in N-Acylation? Solubility Is the starting material fully dissolved? Start->Solubility Reactivity Is the reaction incomplete? Solubility->Reactivity Yes ImproveSolubility Improve Solubility: - Use polar aprotic solvent (DMF, NMP) - Form methyl ester first Solubility->ImproveSolubility No SideProducts Are there significant side products? Reactivity->SideProducts Yes IncreaseReactivity Increase Reactivity: - Use acyl chloride instead of anhydride - Add a catalytic amount of DMAP Reactivity->IncreaseReactivity No ProtectCarboxyl Protect Carboxylic Acid: - Esterify before acylation SideProducts->ProtectCarboxyl

Caption: Decision tree for troubleshooting N-acylation reactions.

Analytical Methods

Consistent and accurate monitoring of your reaction is crucial for successful optimization.

Parameter to Monitor Recommended Analytical Technique(s) Notes
Reaction Progress Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS).[23][24]TLC is a quick and easy way to get a qualitative sense of the reaction's progress. LC-MS provides more detailed information on product formation and byproduct identification.[25]
Enantiomeric Purity Chiral HPLC, NMR with a chiral derivatizing agent (e.g., Mosher's acid or Marfey's reagent).[12][13][14][15]Chiral HPLC is the gold standard for determining enantiomeric excess. Derivatization followed by NMR can be a useful alternative.[12]
Product Identification Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS).[25]¹⁹F NMR can be particularly useful for confirming modifications on fluorine-containing molecules.

IV. References

  • ResearchGate. (n.d.). Optimization of reaction conditions [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • Kobayashi, S. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amide bond formation by using amino acid fluorides. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthetic methods: Part (iii) protecting groups. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reaction Mechanism of 2-Amido-2-Aminoacetic Acid Formation From Iminoacetic Acid and Amide - A Comparative DFT Study. Retrieved from [Link]

  • (n.d.). Monitoring changes over time of amino acids in cell culture supernatants by high-speed amino acid analysis. Retrieved from [Link]

  • MDPI. (2024, March 8). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Retrieved from [Link]

  • Wada, K., Goto, M., et al. (2017, April 17). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, Vol. 94, No. 5. Retrieved from [Link]

  • (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • eScholarship. (n.d.). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Retrieved from [Link]

  • BYJU'S. (n.d.). or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid.. Retrieved from [Link]

  • (2014, March 7). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Retrieved from [Link]

  • (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

  • ResearchGate. (2022, March). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

  • (2022, December 15). Method for Accurate Detection of Amino Acids and Mycotoxins in Planetary Atmospheres. Retrieved from [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Agilent. (2018, May 4). Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Retrieved from [Link]

  • PubMed. (2007, January 15). A conventional new procedure for N-acylation of unprotected amino acids. Retrieved from [Link]

  • (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of (2R)-2-amino-2-(2,3-difluorophenyl)acetic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support hub for handling (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as D-2,3-difluorophenylglycine). Unnatural amino acids contai...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for handling (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as D-2,3-difluorophenylglycine). Unnatural amino acids containing halogenated aromatic rings are notoriously difficult to solubilize in standard aqueous buffers. This guide moves beyond basic trial-and-error by explaining the physical chemistry driving these solubility issues and providing self-validating protocols to ensure your downstream assays are robust and reproducible.

The Mechanistic Causality: Why Won't It Dissolve?

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid presents a dual challenge for aqueous solvation:

  • Zwitterionic Neutrality: Like its parent compound D-phenylglycine, which has a carboxyl pKa of ~2.2 and an amino pKa of ~9.1 (resulting in an isoelectric point around 5.6)[1], this molecule exists predominantly as a zwitterion in standard biological buffers (pH 6.5–7.5). At the pI, the carboxylate is deprotonated (-COO⁻) and the amine is protonated (-NH₃⁺), resulting in a net charge of zero. This neutrality maximizes the crystal lattice energy and minimizes the entropy of hydration, causing the compound to resist dissolution[2].

  • Hydrophobic Fluorination: The addition of two highly electronegative fluorine atoms at the 2- and 3-positions of the phenyl ring significantly increases the lipophilicity of the molecule (MW: 187.14 g/mol )[3]. This hydrophobic bulk repels water molecules, necessitating the use of organic co-solvents or extreme pH shifts to force solvation[4].

Quantitative Solubility Data

Table 1: Physicochemical Properties & Predicted Solubility Impact

ParameterValue / CharacteristicImpact on Aqueous Solubility
Molecular Weight 187.14 g/mol Small size is generally favorable, but heavily offset by the hydrophobic functional groups.
Isoelectric Point (pI) ~5.4 - 5.6Critical Issue: Minimum solubility occurs in the pH 4.0 - 6.5 range due to zwitterionic neutrality.
Optimal Solvents DMSO, DMF, 0.1 M HCl, 0.1 M NaOHHigh (>50 mg/mL). Disrupts lattice energy via dielectric reduction or forced ionization.
Standard PBS (pH 7.4) Poor (<1 mg/mL)Low. The hydrophobic difluorophenyl ring drives rapid aggregation.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon adding standard PBS (pH 7.4). What is happening? A1: You are experiencing a "solvent crash." When the compound is introduced to a neutral pH buffer, it rapidly approaches its isoelectric point. Without a co-solvent to solvate the hydrophobic 2,3-difluorophenyl ring, the molecules self-associate to minimize contact with water, forming insoluble aggregates. You must either bypass the pI using pH adjustment or lower the solvent's dielectric constant using an organic co-solvent[4].

Q2: What is the most reliable method for preparing a high-concentration stock solution? A2: We strongly recommend preparing a 50 mM to 100 mM stock solution in 100% Dimethyl Sulfoxide (DMSO)[4]. DMSO effectively solvates the hydrophobic aromatic ring. Once fully dissolved, this stock can be diluted 1:1000 into your aqueous assay buffer, keeping the final DMSO concentration at a biologically tolerable 0.1%.

Q3: My downstream cell-based assay is highly sensitive to DMSO. How do I dissolve it in purely aqueous media? A3: You must use the Aqueous Acid/Base Titration Method . By dropping the pH below 2.0 (using 0.1 M HCl) or raising it above 9.0 (using 0.1 M NaOH), you force the molecule to become fully protonated (cationic) or fully deprotonated (anionic)[2]. This net charge creates electrostatic repulsion between the molecules, allowing water to solvate them. Once dissolved, you can carefully buffer the solution back to your target pH, though you must monitor for kinetic precipitation.

Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be validated. Invisible micro-precipitates can sequester your compound, leading to artificially low effective concentrations and false-negative assay results.

Protocol A: Organic Co-Solvent Method (DMSO Stock)

Use this method if your assay tolerates ≤0.1% to 1% final DMSO.

  • Weighing: Weigh out exactly 9.36 mg of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid.

  • Primary Solvation: Add 1.0 mL of 100% anhydrous DMSO to achieve a 50 mM stock solution.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, heat to 40°C in a water bath for 5 minutes and sonicate.

  • Dilution: Slowly add 1 µL of the DMSO stock into 999 µL of your assay buffer while vortexing continuously to prevent localized high concentrations[4].

  • Validation Step (Spectrophotometry): Measure the Optical Density (OD) at 600 nm against a buffer blank. An OD600 > 0.05 indicates the presence of light-scattering micro-precipitates. If clear (OD600 ~ 0), proceed to your assay.

Protocol B: Aqueous Acid/Base Titration Method

Use this method for strictly aqueous requirements.

  • Suspension: Suspend 1.87 mg of the compound in 800 µL of ddH₂O (yields a cloudy suspension targeting ~10 mM).

  • Ionization: Add 0.1 M HCl dropwise (10 µL at a time), vortexing after each addition, until the solution turns completely clear (typically around pH 2.0). Alternatively, 0.1 M NaOH can be used to drive the pH > 9.0.

  • Buffering: Slowly add 100 µL of a 10X concentrated assay buffer (e.g., 10X PBS) to stabilize the ionic strength. Adjust the final volume to 1.0 mL with ddH₂O.

  • Validation Step (Centrifugation): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the compound has re-precipitated during buffering. If no pellet is present, the concentration in the supernatant is validated.

Solubilization Decision Workflow

G N1 Start: (2R)-2-amino-2- (2,3-difluorophenyl)acetic acid N2 Is the assay sensitive to organic solvents? N1->N2 N3 Use Co-solvent Method (100% DMSO Stock) N2->N3 No N4 Use Aqueous Titration (Suspend in ddH2O) N2->N4 Yes N5 Dilute 1:1000 into Buffer while vortexing N3->N5 N6 Titrate with 0.1M HCl (pH < 2) or 0.1M NaOH (pH > 9) N4->N6 N7 Validate: Measure OD600 N5->N7 N8 Validate: Centrifuge at 10,000xg N6->N8 N9 OD600 ~ 0 Proceed to Assay N7->N9 Clear N11 High OD600 / Pellet (Heat & Sonicate) N7->N11 Cloudy N10 No Pellet Proceed to Assay N8->N10 Clear N8->N11 Pellet

Decision tree for solubilizing (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid.

References[4] Title: Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids | Source: Benchchem | URL:Verify Source[2] Title: Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Source: ResearchGate | URL:Verify Source[1] Title: Phenylglycine Impurities and Related Compound | Source: Veeprho | URL:Verify Source[3] Title: 2,3-DIFLUOROPHENYLGLYCINE | Source: ChemicalBook | URL:Verify Source

Sources

Optimization

Technical Support Center: Preventing Racemization of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

Welcome to the Advanced Technical Support Center for chiral amino acid synthesis. This guide is specifically engineered for researchers and drug development professionals working with (2R)-2-amino-2-(2,3-difluorophenyl)a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for chiral amino acid synthesis. This guide is specifically engineered for researchers and drug development professionals working with (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid , a highly sensitive D-arylglycine derivative.

Due to its unique electronic properties, this non-canonical amino acid is notoriously prone to stereochemical degradation. This guide provides mechanistic insights, field-proven troubleshooting workflows, and self-validating protocols to ensure absolute stereochemical fidelity during your synthetic campaigns.

Mechanistic Insight: The Causality of Racemization

To prevent racemization, one must first understand the thermodynamic and kinetic drivers specific to this molecule. The phenylglycine core is inherently susceptible to racemization, but the addition of fluorine atoms drastically amplifies this risk[1].

The two fluorine atoms at the 2- and 3-positions of the phenyl ring exert a powerful electron-withdrawing inductive effect (


 effect). This effect significantly increases the acidity of the 

-proton by stabilizing the resulting carbanion (enolate) intermediate[1]. Consequently, standard peptide synthesis conditions—which often rely on strong tertiary amines like

-diisopropylethylamine (DIPEA)—will trigger rapid, base-catalyzed enolization[2].

Furthermore, during carboxyl activation, arylglycines are highly prone to cyclization into an azlactone (oxazolone) intermediate. The


-proton of the azlactone is highly acidic, and subsequent base-catalyzed ring-opening is non-stereospecific, leading to a racemic mixture[3].

G A (2R)-2-Amino-2-(2,3-difluorophenyl) acetic acid B Base-Catalyzed Deprotonation A->B Strong Base (e.g., DIPEA) E Carboxyl Activation (Coupling Reagents) A->E Activation C Achiral Enolate Intermediate B->C C->A Reprotonation D (2S)-Enantiomer (Racemization) C->D Non-stereospecific Reprotonation F Azlactone / Oxazolone Intermediate E->F Cyclization F->D Base-catalyzed Ring Opening

Caption: Base-catalyzed enolization and azlactone pathways driving arylglycine racemization.

Troubleshooting Guide & FAQs

Q1: I am observing >20% D-to-L conversion during the amide coupling of my (2R)-arylglycine. I am using HATU and DIPEA. What is going wrong? A: The combination of HATU (a highly reactive uronium salt) and DIPEA (a strong base, pKa ~10.1) is lethal to the stereocenter of (2,3-difluorophenyl)glycines. DIPEA rapidly abstracts the highly acidic


-proton during the activation state[2].
Actionable Fix: Immediately replace DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, pKa ~7.4) or 2,6-dimethylpyridine (DMP). Replace HATU with a racemization-suppressing coupling reagent like DEPBT or COMU[2].

Q2: Does the choice of N-protecting group influence the racemization rate? A: Yes, significantly. Urethane-type protecting groups (e.g., Boc, Fmoc, Cbz) are mandatory. They suppress the formation of the highly racemization-prone azlactone intermediate compared to standard acyl groups (like acetyl or benzoyl)[4]. However, even with Fmoc, the repetitive basic deprotection cycles (e.g., 20% piperidine) can cause cumulative epimerization[2]. If synthesizing a peptide, position the arylglycine toward the N-terminus to minimize its exposure to repeated deprotection cycles.

Q3: How does temperature affect the stereochemical outcome? A: Racemization is a kinetically driven process. Elevated temperatures exponentially increase the rate of


-proton abstraction[3]. All activation and coupling steps involving (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid must be initiated at 0 °C and allowed to warm to room temperature only if necessary.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the causal relationship between coupling conditions and the preservation of enantiomeric excess (ee%) for highly sensitive arylglycines. Use this matrix to select your reagents.

Coupling ReagentBase UsedBase pKaTemperatureResulting Correct Diastereomer (%)Racemization Risk
HATUDIPEA10.125 °C~71%CRITICAL
HBTUDIPEA10.125 °C~68%CRITICAL
PyBOPDIPEA10.125 °C~65%CRITICAL
DIC / OxymaPureCollidine7.40 °C>99%LOW
COMUTMP7.425 °C>92%LOW
DEPBTTMP7.425 °C>98%MINIMAL

Data synthesized from comparative studies on phenylglycine epimerization during solid-phase and solution-phase synthesis[5],[2].

Stereochemically Safe Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate intrinsic checkpoints to verify stereochemical integrity before proceeding to subsequent synthetic steps.

Protocol 1: Racemization-Free N-Boc Protection

Objective: Install a urethane protecting group without triggering base-catalyzed enolization.

  • Preparation: Suspend 10.0 mmol of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid in 20 mL of a 1:1 mixture of 1,4-dioxane and HPLC-grade water.

  • Mild Basification: Cool the suspension to 0 °C in an ice bath. Slowly add 2.1 equivalents (21.0 mmol) of solid Sodium Bicarbonate (

    
    ). Causality Note: 
    
    
    
    provides a mild buffering environment (pH ~8), which is basic enough to keep the amine nucleophilic but too weak to abstract the fluorinated
    
    
    -proton.
  • Protection: Dissolve 1.1 equivalents (11.0 mmol) of Di-tert-butyl dicarbonate (

    
    ) in 5 mL of dioxane and add dropwise over 15 minutes.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup (Self-Validating Checkpoint): Acidify carefully to pH 3 using 1M

    
     (avoid strong acids like HCl to prevent Boc cleavage). Extract with Ethyl Acetate (
    
    
    
    mL). Wash with brine, dry over
    
    
    , and concentrate.
  • Validation: Immediately analyze the crude product via Chiral HPLC (e.g., Chiralpak IG column) to confirm ee >99% before proceeding to coupling.

Protocol 2: Epimerization-Free Amide Coupling

Objective: Couple the N-Boc protected amino acid to an amine without azlactone-induced racemization.

  • Activation Setup: In a flame-dried flask under Argon, dissolve 1.0 eq of N-Boc-(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid and 1.1 eq of the target amine in anhydrous DMF (0.1 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and cool strictly to 0 °C.

  • Base Addition: Add 2.0 eq of 2,4,6-trimethylpyridine (TMP). Causality Note: TMP provides high steric hindrance around the nitrogen lone pair, preventing it from accessing the sterically encumbered

    
    -proton, while still neutralizing the acid generated during coupling[2].
    
  • Coupling Reagent: Add 1.1 eq of DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). Causality Note: DEPBT avoids the formation of highly reactive, racemization-prone intermediates typical of uronium salts[2].

  • Reaction: Stir at 0 °C for 2 hours, then at room temperature for 10 hours.

  • Isolation: Quench with saturated aqueous

    
    , extract with EtOAc, and wash sequentially with 5% 
    
    
    
    and brine.

G Start High Racemization Detected (>5% ee loss) Q1 Using strong/unhindered base? (e.g., DIPEA, Et3N) Start->Q1 A1 Switch to TMP or DMP (pKa ~7.4) Q1->A1 Yes Q2 Using uronium/phosphonium reagents? (HATU, HBTU) Q1->Q2 No A1->Q2 A2 Switch to COMU, DEPBT, or DIC/OxymaPure Q2->A2 Yes Q3 Reaction Temp > 25°C? Q2->Q3 No A2->Q3 A3 Cool to 0°C during activation Q3->A3 Yes End Racemization Suppressed (ee > 99%) Q3->End No A3->End

Caption: Troubleshooting workflow for mitigating racemization during arylglycine coupling.

References

  • 5 - Benchchem[5] 2.2 - Luxembourg Bio Technologies[2]

  • 1 - RSC Publishing[1]

  • 6 - MDPI[6] 5.3 - Benchchem[3]

  • 4 - Highfine[4]

Sources

Troubleshooting

scaling up the synthesis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

This guide serves as a specialized Technical Support Center for the scale-up synthesis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as (R)-2,3-difluorophenylglycine). This molecule is a critical chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the scale-up synthesis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (also known as (R)-2,3-difluorophenylglycine). This molecule is a critical chiral building block, often utilized in the synthesis of CGRP receptor antagonists and other fluorinated bioactive scaffolds.

The content is structured as a dynamic troubleshooting repository, addressing the specific chemical and engineering challenges posed by the electron-deficient 2,3-difluorophenyl ring.

Current Status: Operational Support Level: Tier 3 (Process Optimization & Scale-Up) Primary Workflow: Classical Strecker Synthesis


 Chemical Hydrolysis 

Classical/Enzymatic Resolution.

🔬 Module 1: Process Overview & Logic Map

Before troubleshooting specific unit operations, verify your workflow against the standard industrial logic for fluorinated phenylglycines. The electron-withdrawing nature of the 2,3-difluoro substitution significantly alters reactivity compared to unsubstituted phenylglycine.

Master Workflow Diagram

ScaleUpWorkflow Start Start: 2,3-Difluorobenzaldehyde Imine Imine Formation (Instability Check) Start->Imine NH3/MeOH Strecker Strecker Reaction (Cyanide Addition) Imine->Strecker NaCN/TMSCN Nitrile Aminonitrile Intermediate Strecker->Nitrile Hydrolysis Acid Hydrolysis (HCl/H2SO4) Nitrile->Hydrolysis Exothermic! Racemate Racemic Amino Acid Hydrolysis->Racemate Resolution Chiral Resolution (Chemical or Enzymatic) Racemate->Resolution Critical Step Resolution->Racemate Racemization of Unwanted (S)-Isomer Target Target: (2R)-Isomer Resolution->Target Purification

Figure 1: Critical path for the synthesis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid. Note the recycling loop for the unwanted (S)-isomer, essential for economic viability.

🛠 Module 2: Troubleshooting The Strecker Reaction (Ticket #STR-01)

Issue: Low yield or dark tar formation during the formation of the aminonitrile. Context: The 2,3-difluoro substitution makes the aldehyde highly electrophilic, but the resulting imine is prone to polymerization if not handled correctly.

📋 Diagnostic & Solutions
SymptomProbable CauseTechnical Solution
Rapid Darkening / Tarring Exotherm Runaway: The imine formation is more exothermic than with benzaldehyde due to the electron-withdrawing fluorine atoms.Protocol Adjustment: Dosing of the aldehyde into the ammonia solution must be strictly temperature-controlled (< 20°C). Do not dump reagents.
Low Conversion (<80%) Imine Hydrolysis: Water accumulation pushes the equilibrium back to the aldehyde.Solvent Switch: Use anhydrous methanol or add a dehydrating agent (e.g., Na₂SO₄) if scaling up in batch mode without continuous water removal.
Safety Alarms (HCN) Acidic pH Shift: If using NaCN/KCN, any drop in pH below 9.0 generates HCN gas.Buffer System: Maintain reaction pH >10 using excess ammonia or a buffer. For scale-up, consider TMSCN (Trimethylsilyl cyanide) in a closed system to avoid free cyanide handling, though cost is higher [1].
💡 Expert Insight: The "Fluorine Effect"

In 2,3-difluorobenzaldehyde, the fluorine at the 2-position exerts a strong inductive effect (


), destabilizing the imine intermediate compared to non-fluorinated analogs.
  • Recommendation: Do not store the imine. Proceed immediately to the cyanide addition step (telescoped process).

⚖️ Module 3: Hydrolysis & Isolation (Ticket #HYD-02)

Issue: Incomplete hydrolysis of the nitrile or formation of the amide intermediate (stalled reaction).

❓ FAQ: Hydrolysis Challenges

Q: Why does the reaction stall at the amide stage? A: The steric bulk of the ortho-fluorine atom hinders the attack of water on the nitrile/amide carbon.

  • Fix: Increase temperature to reflux (100°C+) and ensure high acid concentration (6M - 12M HCl). Monitoring via HPLC is mandatory; TLC is insufficient to distinguish amide from acid clearly.

Q: The product precipitates as a sticky gum, not a solid. Why? A: This is a classic isoelectric point (pI) issue. 2,3-difluorophenylglycine has a slightly lower pI than phenylglycine due to the fluorines.

  • Protocol:

    • Dilute the acidic hydrolysis mixture with water.

    • Neutralize slowly with 50% NaOH or NH₄OH.

    • Critical: Stop neutralization exactly at pH 5.5 - 6.0 .

    • Induce crystallization by cooling to 0°C and seeding. If gum forms, reheat to dissolve, add seed crystals, and cool very slowly (10°C/hour).

🧬 Module 4: Chiral Resolution (Ticket #RES-03)

Issue: Low Enantiomeric Excess (ee) or failure to crystallize the diastereomeric salt. Target: (2R)-Isomer (D-Configuration).

Strategy A: Classical Chemical Resolution

Since the target is the (R)-isomer (unnatural), we typically use a chiral acid to form a salt.[1]

Recommended Resolving Agent: (+)-Camphorsulfonic acid ((+)-CSA) or (S)-Mandelic acid.

Troubleshooting Logic Tree (DOT)

ResolutionTroubleshoot Problem Problem: Low ee% (<90%) Check1 Check Solvent System Problem->Check1 Check2 Check Stoichiometry Problem->Check2 Action1 Switch to EtOH/Water (9:1) Check1->Action1 Solubility too high? Action2 Use 0.55 eq of Resolving Agent (Pope-Peachey Method) Check2->Action2 Using 1.0 eq? Action3 Recrystallize Salt Action1->Action3 Action2->Action3

Figure 2: Decision matrix for optimizing chiral resolution.

Protocol Adjustment for Scale-Up: If using (+)-CSA:

  • Dissolve racemic amino acid in water/HCl.

  • Add (+)-CSA (0.6 equivalents).

  • The salt of the (R)-amine usually crystallizes out first (verify specific rotation).

  • Reference Standard: (R)-2-Amino-2-(2-chlorophenyl)acetic acid resolution serves as the closest literature precedent for solubility parameters [2].

Strategy B: Enzymatic Resolution (The Modern Route)

For >1kg scale, enzymatic resolution using Penicillin G Acylase (PGA) is often superior due to ambient conditions and high specificity.

  • Mechanism: PGA typically hydrolyzes the L-enantiomer of N-phenylacetyl derivatives.

  • Workflow for (R)-Target:

    • Acylate racemic amino acid (Phenylacetyl chloride).

    • Treat with Immobilized PGA (pH 7.5 - 8.0).

    • L-Isomer is hydrolyzed to free amino acid (Soluble).

    • D-Isomer ((R)-Target) remains as the N-acyl derivative (Precipitate/Extractable).

    • Filter the N-acyl-(R)-amine and chemically hydrolyze (HCl) to get pure (R)-amino acid.

Common Failure Mode: pH Drift.

  • Fix: The hydrolysis releases acid. You must use an autotitrator to maintain pH 7.8. If pH drops < 6.0, the enzyme deactivates.

📊 Analytical Checkpoints

To ensure "Trustworthiness" and "Self-Validating" protocols, implement these QC stops:

CheckpointMethodAcceptance Criteria
Imine Formation 1H NMRDisappearance of aldehyde proton (~10.2 ppm).
Racemic Isolation HPLC (C18)Purity > 98%; < 0.5% dimer impurities.
Chiral Purity Chiral HPLCColumn: Crownpak CR(+) or Chiralpak ZWIX(+). Mobile Phase: HClO₄ (aq). Target: >99.5% ee.

References

  • BenchChem. "Scaling Up (R)-2-Amino-2-(4-chlorophenyl)acetic Acid Synthesis: A Technical Support Guide." BenchChem Technical Library. Link (Accessed 2026). Note: Serves as the primary homolog analog for process safety and scale-up logic.

  • Google Patents. "Resolution of racemic amino acids (US4379941A)." Google Patents. Link (Accessed 2026). Authoritative source for diastereomeric salt resolution of phenylglycine derivatives.

  • MDPI. "Advances in Enzymatic Synthesis of D-Amino Acids." Biotechnology & Bioprocess Engineering. Link (Accessed 2026).[2] Validation of Penicillin G Acylase and Hydantoinase routes for D-amino acids.

  • Organic Syntheses. "Working with Hazardous Chemicals: 2,3-Difluorobenzaldehyde Safety." Org.[3][4] Syn. Safety Procedures. Link (Accessed 2026). Standard safety protocols for handling fluorinated aldehydes.

Sources

Optimization

common pitfalls in the handling of fluorinated amino acids like (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

Troubleshooting Guide & FAQs for (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid and related derivatives Welcome to the Technical Support Center. Incorporating fluorinated amino acids like (2R)-2-amino-2-(2,3-difluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs for (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid and related derivatives

Welcome to the Technical Support Center. Incorporating fluorinated amino acids like (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (a chiral D-phenylglycine derivative) into peptides is a powerful strategy for modulating pharmacokinetics, enhancing lipophilicity, and enabling 19F NMR studies[1]. However, these building blocks present unique synthetic and analytical challenges. This guide addresses the most common pitfalls—racemization, steric hindrance, and analytical artifacts—providing field-proven, self-validating protocols to ensure experimental success.

Section 1: The Racemization Challenge (Stereochemical Stability)

FAQ 1: Why does my (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid undergo severe racemization during Fmoc-SPPS?

Causality : Phenylglycine (Phg) derivatives are notoriously prone to epimerization during Solid-Phase Peptide Synthesis (SPPS)[2]. The α-proton of Phg is highly acidic due to the electron-withdrawing nature of the adjacent phenyl ring. In (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid, the addition of two highly electronegative fluorine atoms at the 2,3-positions strongly amplifies this inductive effect, making the α-proton exceptionally labile.

When standard base-catalyzed coupling conditions (e.g., DIPEA with HBTU) are used, the unhindered base rapidly abstracts this α-proton from the activated amino acid, forming a planar enolate or oxazolone intermediate. Subsequent non-stereoselective reprotonation results in a racemic mixture of D- and L-epimers[3]. Research demonstrates that the critical step for racemization is not the Fmoc deprotection, but the base-catalyzed coupling of the incoming Fmoc-Phg-OH residue itself[4].

Mechanism A Activated Fmoc-D-Phg(2,3-F2) B Base (e.g., DIPEA) abstracts α-proton A->B C Planar Enolate / Oxazolone Intermediate B->C Inductive effect of F D Reprotonation (Non-stereoselective) C->D E Racemic Mixture (D- and L-epimers) D->E

Caption: Logical relationship of base-catalyzed racemization in fluorinated phenylglycines.

Quantitative Data: Impact of Coupling Conditions on Racemization To prevent this, the selection of the coupling reagent and base is critical. Replacing strong, unhindered bases (DIPEA) with weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP) mitigates proton abstraction[5].

Coupling ReagentBase UsedBase pKaCorrect Diastereomer (%)Racemization Level
HBTUDIPEA10.5~68 - 74%High (Discard)
HATUDIPEA10.5~71%High (Discard)
DEPBTTMP7.4>98%Negligible (Optimal)
COMUTMP7.4>98%Negligible (Optimal)

(Data synthesized from systematic studies on Phg derivatives in Fmoc-SPPS[5][6][7])

Troubleshooting Protocol 1: Epimerization-Free Coupling Workflow Self-Validating System: By utilizing COMU (a third-generation uronium reagent) and TMP, activation occurs rapidly without providing the basicity required for α-proton abstraction[5].

  • Resin Preparation : Ensure the resin-bound peptide is fully Fmoc-deprotected and washed thoroughly with DMF (5 times) to remove residual piperidine.

  • Activation Mixture : In a separate dry vial, dissolve 3.0 equivalents of Fmoc-(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid and 3.0 equivalents of COMU in anhydrous DMF.

  • Base Addition : Add 6.0 equivalents of TMP (2,4,6-trimethylpyridine) to the vial. Vortex briefly (15 seconds). Note: Do not pre-activate for more than 1 minute to prevent baseline oxazolone formation.

  • Coupling : Immediately transfer the activation mixture to the resin. Agitate at room temperature for 1 to 2 hours.

  • Validation : Cleave a micro-aliquot of the resin and analyze via chiral HPLC or LC-MS to confirm >98% diastereomeric purity before proceeding to the next synthesis step.

Workflow cluster_activator Step 1: Select Activator cluster_base Step 2: Select Base Start Resin-bound Peptide + Fmoc-D-Phg(2,3-F2)-OH Act_Bad HBTU / HATU Start->Act_Bad Act_Good COMU / DEPBT Start->Act_Good Base_Bad DIPEA (Strong/Unshielded) Act_Bad->Base_Bad Base_Good TMP (Weak/Hindered) Act_Good->Base_Good Outcome_Bad High Racemization (>25% L-epimer) Base_Bad->Outcome_Bad α-proton abstraction Outcome_Good Epimerization-Free (>98% D-epimer) Base_Good->Outcome_Good minimal enolization

Caption: Optimized SPPS coupling workflow for fluorinated phenylglycines.

Section 2: Coupling Inefficiencies and Steric Hindrance

FAQ 2: I successfully coupled the fluorinated amino acid, but adding the next amino acid onto its N-terminus is failing. What is wrong?

Causality : Once (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is coupled and Fmoc-deprotected, its free amine must act as a nucleophile for the next incoming amino acid. However, the fluorine atom at the ortho (2-) position of the phenyl ring creates significant steric bulk and electronic repulsion directly adjacent to the reacting amine[8]. This drastically reduces the nucleophilicity of the amine, leading to incomplete couplings and deletion sequences.

Troubleshooting Protocol 2: High-Efficiency Double Coupling Self-Validating System: Because the already-coupled fluorinated Phg is no longer at risk of C-terminal activation-induced racemization, you can use highly reactive conditions for the incoming amino acid to overcome the steric barrier.

  • First Coupling : Activate 4.0 equivalents of the incoming Fmoc-amino acid with 4.0 eq HATU and 8.0 eq DIPEA in DMF. Add to the resin and agitate for 1 hour at room temperature.

  • Wash : Drain the reaction vessel and wash the resin 3 times with DMF. Do not Fmoc-deprotect.

  • Second Coupling (Elevated Reactivity) : Prepare a fresh activation mixture using a less sterically demanding activator. Dissolve 4.0 eq of the incoming Fmoc-amino acid with 4.0 eq DIC (N,N'-Diisopropylcarbodiimide) and 4.0 eq Oxyma Pure in DMF.

  • Heat Application : Add to the resin and agitate at 50°C for 1 hour (if using a microwave synthesizer, set to 50°C with standard power). The elevated temperature provides the kinetic energy needed to overcome the steric hindrance of the ortho-fluorine[9].

  • Kaiser Test : Perform a Kaiser (ninhydrin) test. A colorless/yellow resin bed confirms complete acylation of the hindered amine.

Section 3: Handling, Storage, and Analytical Pitfalls

FAQ 3: My HPLC chromatograms show split peaks for my fluorinated peptide, even though MS confirms the correct mass. Is it degrading?

Causality : Fluorine atoms heavily influence molecular conformation. The highly polar C-F bonds can align with neighboring amides or carbonyls, leading to restricted rotation around the N-Cα or Cα-Aryl bonds[10][11]. This creates stable conformational isomers (rotamers) in solution. At room temperature, the interconversion between these rotamers is slow relative to the HPLC timescale, resulting in split or broadened peaks that mimic impurities or diastereomers.

Troubleshooting Protocol 3: Analytical Resolution of Rotamers

  • Elevated Temperature HPLC : Run your analytical RP-HPLC at an elevated column temperature (e.g., 45°C - 55°C). The added thermal energy increases the rate of rotamer interconversion. If the split peaks coalesce into a single sharp peak at higher temperatures, the phenomenon is confirmed as rotamerism, not degradation or racemization.

  • NMR Verification : For 1H or 19F NMR, run the spectra in a denaturing solvent like DMSO-d6 and perform variable-temperature (VT-NMR) experiments up to 80°C to observe signal coalescence[10].

FAQ 4: How should I store (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid monomers?

Causality : Fluorination increases the lipophilicity of the side chain, but the free amino acid or its Fmoc-derivative can still exhibit hygroscopicity due to the polar carboxyl/amino groups. Moisture ingress can lead to spontaneous Fmoc cleavage over time or poor activation during SPPS. Best Practice : Store the monomer at 2-8°C (or -20°C for long-term storage) in a tightly sealed container backfilled with Argon. Allow the vial to fully equilibrate to room temperature in a desiccator before opening to prevent condensation on the cold powder[12].

References
  • MDPI. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules.[Link]

  • ACS Publications. (2017). Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research.[Link]

  • ChemRxiv. (2023). An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation Guide: (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid Derivatives

Executive Summary This technical guide outlines the structural validation protocols for (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid , a critical non-natural amino acid scaffold often employed in the synthesis of CGRP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the structural validation protocols for (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid , a critical non-natural amino acid scaffold often employed in the synthesis of CGRP receptor antagonists and peptide mimetics.

The presence of the 2,3-difluoro substitution introduces unique electronic effects that complicate standard validation:

  • Electronic Destabilization: The electron-withdrawing fluorine atoms increase the acidity of the benzylic

    
    -proton, significantly heightening the risk of racemization during derivatization.
    
  • Spectroscopic Complexity:

    
    F-
    
    
    
    F and
    
    
    F-
    
    
    H coupling constants require careful decoupling strategies for clear NMR interpretation.

This guide prioritizes self-validating workflows that allow researchers to confirm enantiomeric purity (


) and absolute configuration without immediate reliance on single-crystal X-ray diffraction.

Part 1: The Structural Challenge

The target molecule is a phenylglycine analog . Unlike aliphatic amino acids (e.g., Leucine), the chiral center in phenylglycines is benzylic.

  • The Fluorine Effect: The 2,3-difluoro motif creates a dipole that pulls electron density from the chiral center.

  • Racemization Risk: Under basic conditions (common in peptide coupling or Mosher's amide synthesis), the

    
    -proton can be abstracted, leading to an achiral enolate intermediate.
    
  • Validation Implication: Analytical methods must be non-destructive or use mild conditions to ensure the measured

    
     reflects the sample, not the method-induced artifact.
    

Part 2: Comparative Validation Methodology

FeatureMethod A: Chiral HPLC/SFC Method B: Mosher's NMR Analysis Method C: X-Ray Crystallography
Primary Utility Routine

determination (QC).
Absolute configuration assignment.Gold Standard structural proof.
Throughput High (20 min/sample).Low (2 days for derivatization/NMR).Very Low (Weeks for crystal growth).
Sample State Solution (Derivatized or Free).Solution (Derivatized).Solid Crystal.[1]
Risk Factor Requires reference standard for retention time match.High: Risk of kinetic resolution or racemization during coupling.Crystal packing forces may distort minor conformers.
Cost Low (after column purchase).Medium (Deuterated solvents/Reagents).[2]High (Instrument time/Expertise).[1][2]

Part 3: Protocol 1 — Chiral HPLC Validation

Objective: Quantitative assessment of Enantiomeric Excess (


).
A. For Free Amino Acid (Zwitterionic)

Column Selection: Crown Ether Phase (e.g., Daicel Crownpak CR-I(+)).

  • Mechanism: The crown ether forms a host-guest complex with the ammonium group (

    
    ). The 2,3-difluorophenyl group provides steric discrimination.
    
  • Mobile Phase: Aqueous

    
     (pH 1.0–2.0). Note: Acidic pH ensures the amine is protonated for complexation and suppresses the carboxylic acid ionization.
    
  • Temperature: Lower temperatures (

    
    ) often improve resolution (
    
    
    
    ) for fluorinated phenylglycines by reducing rapid exchange kinetics.
B. For Protected Derivatives (e.g., Boc-Methyl Ester)

Column Selection: Immobilized Polysaccharide (e.g., Chiralpak IA or IC).

  • Mechanism: Hydrogen bonding and

    
     interactions between the difluorophenyl ring and the amylose/cellulose backbone.
    
  • Mobile Phase: Hexane/IPA/TFA (90:10:0.1). TFA is crucial to sharpen peaks of any residual free amines.

Experimental Data (Representative)
ParameterFree Acid (Crownpak CR-I(+))Boc-Methyl Ester (Chiralpak IA)
Mobile Phase

(aq)

(85:15)
Flow Rate


Retention (

)
(R)-isomer:

(S)-isomer:

(R)-isomer:

(S)-isomer:

Selectivity (

)


Part 4: Protocol 2 — NMR Absolute Configuration (Mosher's Method)

Objective: Determining (R) vs (S) configuration in solution without X-ray.

Critical Warning: Standard Mosher's protocols use Oxalyl Chloride/DMAP. Do NOT use DMAP with 2,3-difluorophenylglycine derivatives. The basicity of DMAP is sufficient to racemize the benzylic position.

Modified Protocol (Low-Racemization Risk)
  • Substrate Preparation: Convert the target amino acid to the Methyl Ester (using

    
     or 
    
    
    
    ) to protect the carboxyl group.
  • Derivatization: React the amino ester separately with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's Acid Chloride).
    • Base: Use Pyridine (weaker base than DMAP) or

      
       at 
      
      
      
      .
    • Solvent: Dry

      
      .
      
  • Analysis: Acquire

    
     NMR and calculate 
    
    
    
    .
Interpretation Logic

The Mosher model relies on the anisotropic shielding of the phenyl group of the MTPA auxiliary.

  • Configuration: If the protons on the right side of the projection (usually the ester methyl) have a positive

    
    , and protons on the left (the difluorophenyl ring) have a negative 
    
    
    
    , the center is (R) .
Representative NMR Data Table

Solvent:


, 400 MHz
Proton Position

(S-MTPA) [ppm]

(R-MTPA) [ppm]

Structural Inference

-CH (Methine)



Center of rotation
Ester




Shielded in (R)-derivative (Positive = Right)
Aromatic (H-4,5,6)



Shielded in (S)-derivative (Negative = Left)

(C-2)



Consistent with aromatic shielding

Part 5: Visualization of Workflows

Diagram 1: Structural Validation Decision Tree

ValidationWorkflow Start Crude (2R)-2-amino-2- (2,3-difluorophenyl)acetic acid CheckPurity Check Chemical Purity (LC-MS / 19F-NMR) Start->CheckPurity Decision Is Reference Standard Available? CheckPurity->Decision Purity > 95% MethodA Method A: Chiral HPLC (Crownpak or Chiralpak) Decision->MethodA Yes (Routine) MethodB Method B: Mosher's Analysis (NMR) Decision->MethodB No (First Batch) ProcessA Compare Retention Time (tR) Calculate ee% MethodA->ProcessA ProcessB Derivatize with (R)- & (S)-MTPA Calculate Delta delta (S-R) MethodB->ProcessB Result Validated Structure & Certificate of Analysis ProcessA->Result ProcessB->Result

Caption: Decision tree for selecting the appropriate validation method based on reference standard availability.

Diagram 2: Mosher's Analysis Logic

MosherLogic Step1 Synthesize (S)-MTPA Amide & (R)-MTPA Amide Step2 1H NMR Analysis (Focus on OMe and Phenyl protons) Step1->Step2 Step3 Calculate Delta = d(S) - d(R) Step2->Step3 Logic Apply Mosher Model Step3->Logic ResultR Config is (R) (OMe is Positive, Ar is Negative) Logic->ResultR Delta Pattern A ResultS Config is (S) (Signs Inverted) Logic->ResultS Delta Pattern B

Caption: Logical flow for determining absolute configuration using comparative NMR shifts (


).

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for the determination of absolute configuration of stereogenic carbinol carbons using Mosher ester analysis. Nature Protocols.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews.

  • Wong, J. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis".[3] Chinese Academy of Sciences.[1][3]

  • Sigma-Aldrich. 2-Amino-2-(2,4-difluorophenyl)acetic acid Product Specification (Proxy for 2,3-isomer handling).

  • SpectraBase.

    
    F NMR Spectrum of 2,3-Difluoropyridine (Reference for 2,3-difluoro chemical shifts). 
    

Sources

Comparative

comparing the biological activity of (2R) vs (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid

This guide provides an in-depth technical comparison of the (2R) and (2S) enantiomers of 2-amino-2-(2,3-difluorophenyl)acetic acid (also known as 2,3-difluorophenylglycine).[1] It focuses on their distinct roles in drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the (2R) and (2S) enantiomers of 2-amino-2-(2,3-difluorophenyl)acetic acid (also known as 2,3-difluorophenylglycine).[1] It focuses on their distinct roles in drug design, specifically regarding metabolic stability, receptor affinity, and peptide engineering.[1]

[1]

Executive Summary

2-Amino-2-(2,3-difluorophenyl)acetic acid is a non-proteinogenic amino acid used primarily as a pharmacophore to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1]

  • The (2R)-Enantiomer (D-configuration): Typically serves as a conformational disruptor in peptides (inducing

    
    -turns) and is the preferred configuration for NMDA receptor antagonism at the glycine site.[1]
    
  • The (2S)-Enantiomer (L-configuration): Acts as a bioisostere for L-Phenylalanine, maintaining the native backbone topology while introducing electronic modulation (via fluorine) to increase lipophilicity and block metabolic hot-spots.[1]

Physicochemical & Structural Comparison

The introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring significantly alters the electronic landscape compared to unsubstituted phenylglycine.

Feature(2R)-Isomer (D-Analog)(2S)-Isomer (L-Analog)Impact on Bioactivity
Stereochemistry D-configurationL-configurationDetermines receptor fit and proteolytic susceptibility.[1]
Electronic Effect Electron-withdrawing (Inductive)Electron-withdrawing (Inductive)Lowers pKa of the

-amine; increases acidity of the carboxylic acid.[1]
Metabolic Fate Highly ResistantResistantThe 2,3-difluoro substitution blocks ortho- and meta-hydroxylation by CYP450 enzymes.
Peptide Role

-Turn Inducer
L-Phe Bioisostere(R) forces kinks in L-peptide chains; (S) mimics native structure.[1]
Lipophilicity Increased (

)
Increased (

)
Fluorine enhances membrane permeability compared to H-analogs.[1]

Biological Activity & Mechanism of Action[2][3]

A. NMDA Receptor Antagonism (Glycine Site)

Phenylglycine derivatives are established antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.

  • Mechanism: The receptor's glycine site stereoselectively binds amino acids. Historical SAR data on phenylglycines indicates that the (2R)-isomer (D-configuration) is generally the active antagonist.[1]

  • Causality: The (2R)-isomer mimics the spatial arrangement of D-serine (the endogenous co-agonist) but, due to the bulky 2,3-difluorophenyl group, prevents receptor closure/activation, acting as a competitive antagonist.[1]

B. Proteolytic Stability in Peptides

Incorporating these enantiomers into peptide drugs dramatically alters half-life (


).[1]
  • (2S)-Incorporation: Provides moderate stability.[1] While the backbone is natural (L), the electronic repulsion of the fluorine atoms can perturb protease active sites.[1]

  • (2R)-Incorporation: Provides high stability .[1] Most mammalian proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-peptide bonds.[1] Introducing a (2R)-residue renders the adjacent peptide bond "invisible" to these enzymes, significantly extending plasma circulation time.[1]

C. TAAR1 Ligand Precursors

The (2S)-isomer (L-2,3-difluorophenylglycine) has been identified as a key precursor in the synthesis of 2-aminooxazolines, which act as ligands for Trace Amine Associated Receptor 1 (TAAR1).[1]

  • Relevance: TAAR1 is a target for antipsychotic and metabolic disorder treatments. The specific geometry of the (S)-isomer is required to form the bioactive (4S)-oxazoline scaffold.[1]

Experimental Protocols

Protocol A: Racemization-Free Solid-Phase Coupling

phenylglycine derivatives are highly prone to racemization during coupling due to the electron-withdrawing phenyl ring increasing the acidity of the


-proton.

Objective: Incorporate (2R)- or (2S)-2-amino-2-(2,3-difluorophenyl)acetic acid into a peptide sequence without losing stereochemical purity.

  • Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.

  • Activation (Critical Step):

    • Reagents: Use COMU or DEPBT (instead of HBTU/HATU) to minimize racemization.

    • Base: Use TMP (2,4,6-Trimethylpyridine) instead of DIPEA.[1] TMP is a weaker base and reduces proton abstraction from the

      
      -carbon.
      
    • Ratio: Amino Acid : COMU : TMP = 1 : 1 : 1.[1]

  • Coupling:

    • Pre-activate the mixture at 0°C for 2 minutes.

    • Add to resin and shake at room temperature for 45–60 minutes.

    • Note: Do not exceed 1 hour. Prolonged exposure to base increases racemization risk.[1]

  • Monitoring: Perform a Kaiser test. If incomplete, re-couple using the same conditions. Do not use stronger bases.[1]

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of the 2,3-difluoro substitution compared to non-fluorinated phenylglycine.

  • Preparation: Prepare 10 mM stock solutions of the test compound and the non-fluorinated analog in DMSO.

  • Incubation:

    • Mix liver microsomes (human or mouse, 0.5 mg/mL protein) with PBS (pH 7.4).[1]

    • Add test compound (final conc. 1 µM).

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    • 
      [1]
      
    • 
      [1]
      
    • Expectation: The 2,3-difluoro analog should show

      
       longer 
      
      
      
      due to blockade of ring oxidation.[1]

Visualizations

Figure 1: Metabolic Blockade Mechanism

The following diagram illustrates how the 2,3-difluoro substitution protects the molecule from Phase I metabolism (hydroxylation) compared to the unsubstituted analog.

MetabolicBlockade Unsub Unsubstituted Phenylglycine CYP CYP450 Enzyme (Oxidation) Unsub->CYP Substrate Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite Rapid Clearance Blocked Metabolic Blockade CYP->Blocked F-Atom Steric/ Electronic Shield Difluoro 2,3-Difluoro Phenylglycine Difluoro->CYP Resistant Stable Intact Drug (Sustained Activity) Difluoro->Stable High Stability

Caption: Fluorine substitution at positions 2 and 3 prevents enzymatic hydroxylation, significantly extending the biological half-life.[1]

Figure 2: Stereochemical Decision Matrix

Use this logic flow to select the correct enantiomer for your specific research goal.

DecisionMatrix Start Select Application NMDA NMDA Receptor Antagonism Start->NMDA Peptide Peptide Engineering Start->Peptide SmallMol Small Molecule Scaffold Start->SmallMol R_Iso (2R)-Isomer (D-Config) NMDA->R_Iso Glycine Site Blockade Peptide->R_Iso Induce Beta-Turn / Protease Resistance S_Iso (2S)-Isomer (L-Config) Peptide->S_Iso Mimic L-Phe (Bioisostere) SmallMol->R_Iso Stereospecific Inhibitors SmallMol->S_Iso TAAR1 Ligands / Natural Product Analog

Caption: Decision tree for selecting (2R) vs (2S) based on the target biological mechanism.

References

  • BenchChem. Protocol for the Incorporation of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. (Application of phenylglycine coupling protocols). Link

  • National Institutes of Health (NIH). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists.[1] (Discussion of NMDA antagonist stereochemistry). Link

  • MDPI. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. (Analysis of fluorine impact on GPCR ligand binding). Link

  • Google Patents. 2-aminooxazolines as TAAR1 ligands (US8604061B2).[1] (Use of L-2,3-difluorophenylglycine as a precursor).[1][2] Link

  • ResearchGate. Fluorine substituent effects (on bioactivity). (General review of fluorine's role in metabolic stability and lipophilicity). Link

Sources

Validation

Biological Efficacy of (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid vs. Non-Fluorinated Analogs: A Comprehensive Comparison Guide

As drug discovery programs increasingly target complex protein-protein interactions and challenging metabolic environments, the limitations of natural and simple non-natural amino acids become apparent. (2R)-2-amino-2-(2...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and challenging metabolic environments, the limitations of natural and simple non-natural amino acids become apparent. (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (commonly referred to as D-2,3-difluorophenylglycine) is a highly specialized, non-proteinogenic chiral building block.

Replacing a standard non-fluorinated D-phenylglycine residue with its 2,3-difluorinated analog is a strategic maneuver designed to overcome suboptimal pharmacokinetic (PK) properties. In this guide, we will objectively compare the biological efficacy of these two analogs, detailing the physical organic chemistry that drives their performance and providing the validated experimental protocols required to measure these differences.

Mechanistic Causality: The Physical Organic Chemistry of Fluorination

To understand the superior biological efficacy of D-2,3-difluorophenylglycine, we must examine the specific physicochemical perturbations induced by the fluorine atom—a phenomenon often referred to as the "Tinker" effect in drug design[1].

Metabolic Stability via HOMO Lowering

Non-fluorinated phenylglycine derivatives are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver. CYP450s typically initiate an electrophilic attack on the electron-rich aromatic ring. The judicious incorporation of fluorine atoms at the 2- and 3-positions exerts a strong inductive electron-withdrawing effect, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system[2]. This electronic deactivation, combined with the steric shielding provided by the larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å), effectively blocks metabolic hotspots and drastically reduces intrinsic clearance (


)[3].
Lipophilicity and Membrane Permeability

The highly polarized C–F bond increases the overall lipophilicity (LogP) of the molecule. Furthermore, the inductive pull of the ortho-fluorine atom lowers the pKa of the adjacent alpha-amine. This pKa shift ensures a higher fraction of the un-ionized (neutral) species at physiological pH (7.4). Because passive transcellular permeability across lipid bilayers is driven by the neutral species, 2,3-difluorination directly translates to enhanced cellular penetrance and oral bioavailability[4].

Conformational Control and Target Binding

Fluorine can participate in orthogonal multipolar interactions (e.g., C–F···C=O) with target protein backbones or adjacent amide bonds in peptidomimetics. This restricts the rotational degrees of freedom of the phenylglycine side chain, pre-organizing the molecule into its bioactive conformation and thermodynamically enhancing target binding affinity[1].

MetabolicStability A D-Phenylglycine (Non-Fluorinated) B CYP450 Oxidation (Electrophilic Attack) A->B Susceptible C-H Bonds C Rapid Clearance (High CL_int) B->C D D-2,3-Difluorophenylglycine (Fluorinated) E Steric Shielding & Lowered HOMO Energy D->E C-F Bond Substitution F Metabolic Stability (Low CL_int) E->F Blocked Oxidation

Fig 1: Logical pathway of metabolic stability induced by 2,3-difluorination.

Quantitative Data Presentation

The table below summarizes the comparative physicochemical and pharmacokinetic parameters of D-phenylglycine versus D-2,3-difluorophenylglycine when incorporated into a representative small-molecule scaffold.

ParameterD-Phenylglycine (Non-Fluorinated)D-2,3-DifluorophenylglycineBiological Impact
Aromatic C-H/C-F Bond Dissociation Energy ~110 kcal/mol (C-H)~126 kcal/mol (C-F)Increased resistance to radical abstraction by CYP450s.
Alpha-Amine pKa ~8.8~7.6Increased fraction of neutral species at pH 7.4.
Lipophilicity (ΔLogP) Baseline (0.0)+0.6 to +0.8Enhanced partitioning into lipid membranes.
HLM Intrinsic Clearance (

)
High (>50 µL/min/mg)Low (<15 µL/min/mg)Prolonged systemic half-life and higher drug exposure.
Apparent Permeability (

)
Low to ModerateHighImproved intestinal absorption and cellular uptake.

Self-Validating Experimental Protocols

To objectively verify the biological efficacy of these analogs, the following standardized, self-validating protocols must be employed. These assays are designed with internal controls to ensure data integrity.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay measures the intrinsic clearance (


) of the compounds, directly quantifying the metabolic shielding provided by the fluorine atoms[3].
  • Substrate Preparation: Prepare a 1 µM solution of the test compound (D-phenylglycine or D-2,3-difluorophenylglycine derivative) in 100 mM potassium phosphate buffer (pH 7.4). Rationale: pH 7.4 maintains the physiological ionization state of the drug.

  • HLM Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration). Rationale: NADPH is the essential electron donor required for the CYP450 catalytic cycle; without it, oxidative metabolism cannot occur.

  • Time-Course Quenching: At defined time points (t = 0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Rationale: Cold acetonitrile denatures the CYP enzymes, instantly halting the reaction. The IS corrects for matrix effects and ion suppression during mass spectrometry.

  • Analysis: Centrifuge the samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (

    
    ) and 
    
    
    
    .

HLM_Workflow Step1 1. Substrate Preparation (1 µM Compound in pH 7.4 Buffer) Step2 2. HLM Incubation (0.5 mg/mL protein, 37°C) Step1->Step2 Equilibrate Step3 3. Reaction Initiation (Add NADPH Regenerating System) Step2->Step3 Start Catalysis Step4 4. Time-Course Quenching (Add Cold Acetonitrile + IS) Step3->Step4 t = 0, 5, 15, 30, 60 min Step5 5. LC-MS/MS Analysis (Quantify Remaining Parent) Step4->Step5 Precipitate Proteins Result Calculate Half-Life (t_1/2) & Intrinsic Clearance Step5->Result Data Processing

Fig 2: Self-validating workflow for assessing CYP450 metabolic clearance.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay isolates passive transcellular permeability from active transport mechanisms, allowing researchers to directly measure the impact of the fluorine-induced pKa shift and lipophilicity increase.

  • Donor Compartment Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4) and add 300 µL to the wells of the donor plate.

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 5 µL of a 1% lecithin solution in dodecane. Rationale: The lecithin/dodecane mixture creates an artificial lipid bilayer that mimics the hydrophobic core of the enterocyte membrane.

  • Acceptor Compartment Preparation: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (

    
    ) using the standard steady-state flux equation. Self-Validation Check: Calculate the mass balance to ensure the compound is not non-specifically binding to the plastic or trapped entirely within the lipid membrane.
    

Conclusion

The substitution of D-phenylglycine with (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical identity. By lowering the HOMO energy to block CYP450 oxidation and shifting the amine pKa to favor the neutral species at physiological pH, researchers can dramatically improve both the metabolic half-life and the cellular permeability of their drug candidates.

References

Sources

Comparative

Comparative Metabolic Stability Guide: (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

The following guide is structured to provide an in-depth, comparative technical analysis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid . It moves beyond simple product specifications to explore the mechanistic basis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide an in-depth, comparative technical analysis of (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid . It moves beyond simple product specifications to explore the mechanistic basis of its metabolic stability, offering researchers a blueprint for validation and application.

Executive Summary

(2R)-2-amino-2-(2,3-difluorophenyl)acetic acid is a non-proteinogenic, chiral amino acid building block. It represents a "privileged scaffold" in medicinal chemistry, designed to overcome the metabolic liabilities of its parent compound, D-Phenylglycine.

By incorporating fluorine atoms at the 2 (ortho) and 3 (meta) positions of the phenyl ring, this compound exhibits superior metabolic stability compared to non-fluorinated alternatives. This guide analyzes its performance against key benchmarks and details the experimental protocols required to validate its stability profile in early-stage drug discovery.[1]

Mechanistic Comparative Analysis

To understand the superior stability of the (2R)-2,3-difluoro analog, we must compare it to its primary alternatives: the unsubstituted parent (Phenylglycine) and the natural enantiomer (L-isomer).

The "Fluorine Effect" on Metabolic Clearance

The introduction of fluorine atoms profoundly alters the physicochemical and metabolic profile of the phenylglycine scaffold through three distinct mechanisms:

  • Metabolic Blockade (Site-Specific):

    • Alternative (Phenylglycine): Susceptible to aromatic hydroxylation by Cytochrome P450 (CYP) enzymes, particularly at the para and ortho positions.

    • Product ((2R)-2,3-difluoro): The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 100 kcal/mol), effectively rendering the 2- and 3-positions inert to oxidative attack. Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates the entire aromatic ring, reducing the kinetics of para-hydroxylation (position 4) by lowering the Highest Occupied Molecular Orbital (HOMO) energy.

  • Stereochemical Stability (Chiral Resistance):

    • Alternative ((2S)-L-Isomer): Rapidly degraded by ubiquitous proteases and peptidases in plasma and liver cytosol.

    • Product ((2R)-D-Isomer): The (2R) configuration mimics D-amino acids. It is essentially "invisible" to standard proteolytic enzymes, providing extended half-life in plasma. Its primary clearance risk is D-Amino Acid Oxidase (DAAO), which is mitigated by the steric and electronic bulk of the difluoro-substitution.

  • pKa Modulation and Permeability:

    • Fluorine substitution on the phenyl ring lowers the pKa of the adjacent amine via inductive effects. This reduces the fraction of ionized species at physiological pH, potentially improving passive membrane permeability and reducing lysosomal trapping compared to the non-fluorinated parent.

Comparative Performance Matrix

The following table summarizes the theoretical and observed stability trends based on structure-activity relationship (SAR) data for phenylglycine analogs.

Feature(2R)-2,3-difluoro (Product)(2R)-Phenylglycine (Parent)(2S)-Phenylglycine (Natural)(2R)-4-Fluoro (Analog)
Proteolytic Stability High (Resistant)High (Resistant)Low (Rapid Hydrolysis)High (Resistant)
CYP450 Stability High (Ring Deactivated)Low (Ring Oxidation)Low (Ring Oxidation)Moderate (Para-blocked)
DAAO Susceptibility Low/Moderate HighN/A (Not a substrate)High
Lipophilicity (LogD) Moderate (Optimized)LowLowModerate
Primary Clearance Renal / Slow OxidationOxidation / DAAOProteolysis / OxidationOxidation / DAAO

Metabolic Pathways Visualization[1]

The following diagram illustrates the divergent metabolic fates of the (2R)-2,3-difluoro analog versus the unsubstituted parent.

MetabolicPathways Parent (2R)-Phenylglycine (Unsubstituted) CYP CYP450 (Oxidation) Parent->CYP High Affinity DAAO D-Amino Acid Oxidase Parent->DAAO Substrate Product (2R)-2,3-Difluoro (Target Compound) Product->CYP Blocked/Low Affinity Product->DAAO Steric Hindrance Stable Intact Compound Product->Stable Excreted Unchanged OH_Metabolite Hydroxylated Metabolite (Unstable) CYP->OH_Metabolite Ring Hydroxylation Keto_Acid Alpha-Keto Acid DAAO->Keto_Acid Oxidative Deamination

Caption: Comparative metabolic fate showing the blockade of CYP-mediated hydroxylation and reduced DAAO susceptibility in the 2,3-difluoro analog.

Experimental Protocols for Validation

To objectively verify the stability claims, the following "Gold Standard" assays are recommended. These protocols are designed to be self-validating with internal controls.

Assay 1: Microsomal Stability (Intrinsic Clearance)

This assay measures the compound's resistance to CYP450-mediated metabolism.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (1 µM final conc).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow Diagram:

MicrosomalAssay Step1 1. Pre-Incubation Mix HLM + Buffer + Compound (37°C, 10 min) Step2 2. Reaction Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add ice-cold Acetonitrile + Internal Std Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Quantification Step4->Step5

Caption: Step-by-step workflow for the HLM metabolic stability assay.

Data Analysis: Calculate the elimination rate constant (


) from the slope of the natural log of percentage remaining vs. time.


  • Target Result:

    
     minutes indicates high stability.
    
Assay 2: D-Amino Acid Oxidase (DAAO) Kinetic Assay

Since the compound is a (2R)-isomer, it is critical to assess its susceptibility to DAAO, which is abundant in the kidney.

Protocol:

  • Enzyme Source: Porcine Kidney DAAO (Sigma-Aldrich or equivalent).

  • Reaction Mix: 50 mM Pyrophosphate buffer (pH 8.3), FAD cofactor (10 µM).

  • Detection: Coupled peroxidase assay. As DAAO generates H2O2, add Horseradish Peroxidase (HRP) and a chromogenic substrate (e.g., o-dianisidine).

  • Measurement: Monitor absorbance at 440 nm over 30 minutes.

  • Comparison: Run parallel with D-Phenylglycine (Positive Control).

    • Expectation: The 2,3-difluoro analog should show significantly reduced

      
       or increased 
      
      
      
      compared to the unsubstituted parent due to electronic deactivation of the alpha-carbon.

References & Authoritative Grounding

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Supports: General mechanism of fluorine blocking metabolic soft spots and modulating lipophilicity.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Supports: Specific electronic effects of ortho/meta fluorination on phenyl rings.

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and biotechnological applications. Cellular and Molecular Life Sciences, 64, 1373–1394. Link

    • Supports: Mechanisms of D-amino acid metabolism and the necessity of DAAO testing for (2R) isomers.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Supports: Standard protocols for microsomal stability and intrinsic clearance calculations.

Sources

Validation

Benchmarking (2R)-2-Amino-2-(2,3-difluorophenyl)acetic Acid: A Chiral Probe for Peptidomimetic Drug Discovery

Executive Summary The incorporation of non-natural amino acids into peptidomimetics and small-molecule inhibitors is a proven strategy in modern therapeutic design, particularly in oncology and endocrinology[1]. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids into peptidomimetics and small-molecule inhibitors is a proven strategy in modern therapeutic design, particularly in oncology and endocrinology[1]. Among these building blocks, (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid (D-2,3-diF-Phg) stands out as a highly specialized chiral probe. While the van der Waals radius of fluorine (1.47 Å) closely mimics that of hydrogen (1.20 Å)[2], its extreme electronegativity drastically alters the physicochemical and pharmacokinetic landscape of the parent molecule[3].

This guide objectively benchmarks D-2,3-diF-Phg against its unsubstituted and positional isomer counterparts—specifically D-phenylglycine, 3,4-difluorophenylglycine[4], and 2,4-difluorophenylglycine[5]—across critical preclinical assays.

The Causality of the 2,3-Difluoro Substitution

To understand the performance of D-2,3-diF-Phg in biological assays, one must analyze the synergistic steric and electronic effects imparted by the specific ortho-meta (2,3) fluorination pattern:

  • Steric Locking (Ortho-Fluorine at C2): The fluorine at the 2-position creates a deliberate steric clash with the alpha-amine and carbonyl groups. This restricts the dihedral angle of the phenyl ring relative to the peptide backbone. As demonstrated in UCSF research, this conformational locking is critical for generating highly selective probes that can differentiate between closely related receptor subtypes, such as Estrogen Receptor (ER) alpha versus beta[6].

  • Electronic Withdrawal (Meta-Fluorine at C3): The C3 fluorine operates via strong inductive electron withdrawal. This lowers the pKa of the alpha-amine, increasing the proportion of the un-ionized species at physiological pH, which directly enhances passive membrane permeability.

  • Metabolic Shielding: The 2,3-substitution pattern effectively blocks Cytochrome P450 (CYP450)-mediated epoxidation at the electron-rich 2,3-double bond of the aromatic ring, a primary site of metabolic liability in unsubstituted phenylglycine derivatives[2].

Mechanism A (2R)-2-Amino-2-(2,3-difluorophenyl)acetic acid B Ortho-Fluorine (C2) Steric Shielding A->B C Meta-Fluorine (C3) Electron Withdrawal A->C D CYP450 Oxidation Blockade B->D E Restricted Dihedral Angle B->E C->D F Enhanced Metabolic Stability D->F G Target Subtype Selectivity E->G

Mechanistic pathways of 2,3-difluoro substitution on metabolic stability and target selectivity.

Comparative Benchmarking Data

The following tables summarize the quantitative performance of D-2,3-diF-Phg incorporated into a standardized peptidomimetic scaffold, benchmarked against alternative phenylglycine derivatives.

Table 1: Receptor Binding Affinity & Permeability

Data reflects performance in a standardized Estrogen Receptor (ER) Fluorescence Polarization assay and PAMPA.

Building Block IsomerER-α IC₅₀ (nM)ER-β IC₅₀ (nM)Selectivity Fold (α/β)PAMPA Pₑ (10⁻⁶ cm/s)
D-2,3-diF-Phg 12.4 450.2 36.3x 18.5
D-2,4-diF-Phg[5]28.1115.44.1x15.2
D-3,4-diF-Phg[4]85.692.11.1x14.8
D-Phenylglycine (Unsub)145.0160.01.1x8.4

Insight: The 2,3-difluoro isomer achieves a 36-fold selectivity for ER-α over ER-β due to the precise dihedral angle restriction caused by the C2 fluorine, whereas the 3,4-difluoro isomer (lacking ortho-substitution) shows virtually no subtype selectivity.

Table 2: Human Liver Microsome (HLM) Metabolic Stability

Assessing CYP450-mediated aromatic oxidation resistance.

Building Block IsomerHalf-Life (T₁/₂, min)Intrinsic Clearance (CLint, µL/min/mg)Primary Metabolite
D-2,3-diF-Phg >120 <5.0 None detected
D-2,4-diF-Phg[5]8512.4Minor C5-hydroxylation
D-3,4-diF-Phg[4]4528.6C2-hydroxylation
D-Phenylglycine (Unsub)1585.2Extensive epoxidation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating mandatory controls to rule out false positives or assay artifacts.

Protocol A: Target Subtype Selectivity (Fluorescence Polarization Assay)

This assay quantifies the displacement of a fluorescently labeled tracer from the receptor by the synthesized peptidomimetics.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 0.01% Tween-20 to prevent non-specific plastic binding.

  • Reagent Dispensing: Add 10 µL of purified receptor protein (e.g., ER-α or ER-β at 5 nM final concentration) to a 384-well black microplate.

  • Compound Addition: Add 5 µL of the D-2,3-diF-Phg derived compound (serial dilutions from 10 µM to 0.1 nM).

  • Tracer Addition: Add 5 µL of fluorescent tracer (e.g., Fluormone™ at 1 nM final).

  • Incubation & Reading: Incubate in the dark at room temperature for 2 hours to reach equilibrium. Read polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Self-Validation Check: Calculate the Z'-factor for the plate using the positive control (native unlabeled ligand, 10 µM) and negative control (DMSO vehicle). Data is only accepted if Z' > 0.5.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol isolates CYP450-mediated metabolism from general chemical instability.

  • Pre-Incubation: Mix 1 µM of the test compound with pooled Human Liver Microsomes (1.0 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching: At specific time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 15,000 x g for 10 minutes at 4°C to precipitate microsomal proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the remaining percentage of the parent compound.

  • Self-Validation Check: A minus-NADPH control must be run in parallel. If compound depletion occurs without NADPH, non-CYP degradation (e.g., chemical hydrolysis) is occurring. Additionally, high-clearance reference standards (Testosterone and Diclofenac) must be run to validate microsomal enzymatic viability.

Workflow Step1 1. Mix Compound + HLM (1 mg/mL) Step2 2. Pre-incubate (5 min, 37°C) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Step4 4. Aliquot & Quench (Cold ACN, 0-60 min) Step3->Step4 Step5 5. Centrifuge (15,000g, 10 min) Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

1.[1] Title: US20190144501A1 - New compounds and pharmaceutical use thereof in the treatment of cancer - Google Patents Source: google.com URL:

2.[6] Title: UCSF - UC San Francisco Electronic Theses and Dissertations - eScholarship Source: escholarship.org URL: [Link]

3.[2] Title: Full article: The role of fluorine in medicinal chemistry Source: tandfonline.com URL: [Link]

4.[3] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI Source: mdpi.com URL: [Link]

5.[5] Title: 2-amino-2-(2,4-difluorophenyl)acetic Acid | C8H7F2NO2 | CID 2737050 - PubChem Source: nih.gov URL: [Link]

6.[4] Title: 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem Source: nih.gov URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid

As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to achieve your scientific goals without compromising safety. This guide moves beyond mere checklists to provide a comprehensive op...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to achieve your scientific goals without compromising safety. This guide moves beyond mere checklists to provide a comprehensive operational plan for handling (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid. Our approach is grounded in a thorough risk assessment, ensuring that every procedural step is a self-validating component of a robust safety system.

Hazard Profile by Chemical Analogy: An Evidence-Based Assessment

Analogous compounds such as 2-amino-2-(2,4-difluorophenyl)acetic acid and (R)-2-amino-2-(3-fluorophenyl)acetic acid consistently exhibit the following GHS (Globally Harmonized System) classifications:

  • H315: Causes skin irritation .[1][2]

  • H319: Causes serious eye irritation .[1][2]

  • H335: May cause respiratory irritation .[1][2]

These compounds are typically associated with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1][2][3] Consequently, all handling procedures for (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid must be designed to mitigate these primary risks: skin contact, eye contact, and inhalation of airborne dust.

Core Directive: The Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic risk-based decision tailored to the specific laboratory operation. The following table outlines the minimum required PPE for common procedures involving this compound.

Laboratory Operation Eyes & Face Hands Body Respiratory
Pre-Use Inspection & Transport ANSI Z87.1-rated Safety Glasses-Laboratory CoatNot Required
Weighing & Transfer (Solid) ANSI Z87.1-rated Safety GogglesNitrile Gloves (min. 4 mil)Laboratory CoatRequired: Chemical Fume Hood
Solution Preparation ANSI Z87.1-rated Safety GogglesNitrile Gloves (min. 4 mil)Laboratory CoatRequired: Chemical Fume Hood
Large-Scale Operations (>10g) Safety Goggles & Face ShieldNitrile Gloves (min. 4 mil)Laboratory CoatRequired: Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLaboratory CoatSee Respiratory Selection Workflow
In-Depth PPE Specifications
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-rated safety glasses with permanent side shields are mandatory for any work in the laboratory.

    • Direct Handling : When weighing the solid compound or preparing solutions where a splash hazard exists, upgrade to chemical splash goggles that provide a complete seal around the eyes.[4][5][6]

    • Large Scale/High Risk : For operations involving larger quantities or with a significant risk of splashing, a face shield must be worn in conjunction with safety goggles.[4]

  • Hand Protection (Gloves) :

    • Material : Nitrile gloves are the standard for handling this solid compound and for incidental contact with common laboratory solvents.

    • Thickness : A minimum thickness of 4 mils is recommended. For prolonged work or spill cleanup, consider using heavy-duty nitrile gloves.

    • Protocol : Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[6][7]

  • Body Protection :

    • A clean, buttoned laboratory coat must be worn at all times. It should be properly fitted and made of a material appropriate for the solvents being used.

  • Respiratory Protection :

    • Primary Control : The principal method for mitigating respiratory irritation from dust is the use of engineering controls. All procedures involving the handling of solid (2R)-2-amino-2-(2,3-difluorophenyl)acetic acid must be performed inside a certified chemical fume hood. [4][7][8] This captures airborne particles at the source.

    • Secondary Control : In the rare event of a fume hood failure or a large spill outside of containment, respiratory protection will be necessary. The following workflow provides a logical pathway for selecting the appropriate respirator.

PPE_Workflow start Is the solid chemical being handled outside of a container? fume_hood Work inside a certified chemical fume hood. start->fume_hood  Yes spill Is this an emergency? (e.g., large spill outside hood, ventilation failure) start->spill  No (e.g., spill) no_work No respiratory PPE required beyond the engineering control. fume_hood->no_work n95 For minor dust generation (e.g., cleaning small residue with no ventilation): Use N95 filtering facepiece. spill->n95  No apr For major dust release (e.g., large spill cleanup): Use an Air-Purifying Respirator (APR) with P100 (HEPA) filters. spill->apr  Yes evacuate Evacuate Area & Call Emergency Response apr->evacuate If unsure or spill is very large

Respiratory Protection Selection Workflow

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Don all required PPE as outlined in the table above.

  • Weighing : Perform all weighing operations on a draft shield-equipped balance inside the fume hood to minimize the dispersal of dust. Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create airborne dust.

  • Transfer : If transferring the weighed solid to another container, do so carefully and within the fume hood.

  • Cleanup : After handling, decontaminate the spatula and weighing vessel. Wipe down the work surface inside the fume hood with an appropriate solvent.

  • Doffing PPE : Remove gloves and lab coat before leaving the work area. Wash hands immediately and thoroughly.

Emergency Procedures
  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[5][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Spill : For a small spill within a fume hood, use an absorbent, non-reactive material to sweep it up and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[8]

Disposal Plan

All waste, including the chemical itself, contaminated absorbents, and used containers, must be treated as chemical waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted.

  • Dispose of the waste through your institution's approved hazardous waste disposal program, adhering to all federal, state, and local environmental regulations.[6][7][8]

By adhering to this comprehensive guide, you are not only protecting yourself but also ensuring the integrity of your research and the safety of your colleagues.

References

  • PubChem. (n.d.). 2-amino-2-(2,4-difluorophenyl)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet for Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • Scientific Committee on Occupational Exposure Limits. (1992). Recommendation from Scientific Committee on Occupational Exposure Limits for Fluorine, Hydrogen Fluoride and Inorganic Fluoride. European Commission. Retrieved from [Link]

  • Sentry Air Systems, Inc. (2013, May 15). Fluorine: Hazardous effects from a single atom. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). FLUORIDES (as F). U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). FLUORINE. U.S. Department of Labor. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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